molecular formula C10H10BrFO2 B1404831 Ethyl 2-(4-bromo-3-fluorophenyl)acetate CAS No. 1296223-82-9

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Cat. No.: B1404831
CAS No.: 1296223-82-9
M. Wt: 261.09 g/mol
InChI Key: YZJBHWNZBXGCQK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJBHWNZBXGCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296223-82-9
Record name ethyl 2-(4-bromo-3-fluorophenyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Structure, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. This document will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthetic Intermediate

This compound is a substituted phenylacetate derivative that has garnered significant attention as a versatile intermediate. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reactive sites for further functionalization. This strategic placement of functional groups allows for the regioselective introduction of various substituents, making it an invaluable precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1][2]. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1296223-82-9[1]
Molecular Formula C₁₀H₁₀BrFO₂[1]
Molecular Weight 261.09 g/mol [1]
Appearance Liquid[3]
Purity Typically ≥96%[3]
Storage Store at room temperature, sealed[1][2]
MDL Number MFCD19105270[1]

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with a bromo group at the 4-position, a fluoro group at the 3-position, and an ethyl acetate group at the 1-position.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound involves the Fischer esterification of the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This method is favored due to its high yield and the use of readily available and inexpensive reagents.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to afford pure this compound.

Figure 2: Synthesis Workflow of this compound

Synthesis_Workflow start Start: 2-(4-bromo-3-fluorophenyl)acetic acid reagents Add Ethanol (excess) and H₂SO₄ (catalytic) start->reagents reflux Heat to Reflux (4-16h) reagents->reflux workup Aqueous Work-up: - Neutralize with NaHCO₃ - Wash with Brine reflux->workup purification Purification: - Dry over Na₂SO₄ - Evaporate Solvent - Vacuum Distillation/Chromatography workup->purification product Product: this compound purification->product

Caption: A typical workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its functional groups. The aryl bromide is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling:

The bromine atom can be readily substituted in a Suzuki-Miyaura coupling reaction with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds. The reaction is typically catalyzed by a palladium(0) species in the presence of a suitable ligand and a base[4][5].

b) Buchwald-Hartwig Amination:

The aryl bromide can also undergo Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with a wide range of primary and secondary amines[6][7][8]. This reaction provides a direct route to synthesize N-aryl compounds, which are important pharmacophores.

c) Hydrolysis:

The ethyl ester group can be easily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This transformation is often a necessary step in a multi-step synthesis to enable further reactions, such as amide bond formation.

Figure 3: Key Reactions of this compound

Reactivity_Diagram start This compound suzuki Suzuki Coupling (Pd catalyst, base, R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, base, R₂NH) start->buchwald hydrolysis Ester Hydrolysis (H⁺ or OH⁻) start->hydrolysis product_suzuki Biaryl Product suzuki->product_suzuki product_buchwald N-Aryl Product buchwald->product_buchwald product_hydrolysis Carboxylic Acid hydrolysis->product_hydrolysis

Caption: Overview of the primary synthetic transformations.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for this compound is not readily found in peer-reviewed literature, the expected spectral data can be inferred from the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the acetate group will appear as a singlet. The aromatic region will display complex splitting patterns due to the presence of the bromo and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring, with C-F coupling visible for the fluorinated carbons.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands and aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the ethyl group. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the molecular ion.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on safety data for similar compounds, it may cause skin and eye irritation[9].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[9].

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the strategically placed bromo and fluoro substituents, provide a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, underscoring its importance for professionals in drug discovery and materials science.

References

Synthesis pathways for Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its substituted phenyl ring allows for diverse functionalization, making it a valuable scaffold in the development of novel therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction

The strategic incorporation of fluorine and bromine atoms into pharmaceutical candidates can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound serves as a readily diversifiable intermediate, with the bromine atom providing a handle for cross-coupling reactions and the fluoro-substituted phenylacetic acid moiety being a common pharmacophore. This guide will explore the most viable synthetic strategies for the preparation of this important intermediate, starting from commercially available precursors.

Primary Synthetic Pathway: From 4-Bromo-3-fluorotoluene

The most direct and industrially scalable approach to this compound commences with 4-bromo-3-fluorotoluene. This pathway involves a three-step sequence: radical bromination of the benzylic position, conversion to the corresponding nitrile, followed by hydrolysis and esterification.

Logical Workflow for the Primary Synthetic Pathway

G A 4-Bromo-3-fluorotoluene B 4-Bromo-3-fluorobenzyl bromide A->B Radical Bromination C 2-(4-Bromo-3-fluorophenyl)acetonitrile B->C Cyanation D 4-Bromo-3-fluorophenylacetic acid C->D Hydrolysis E This compound D->E Esterification G A Diethyl malonate B Sodium diethyl malonate A->B Deprotonation (NaOEt) C Diethyl (4-bromo-3-fluorobenzyl)malonate B->C Alkylation with 4-bromo-3-fluorobenzyl bromide D 4-Bromo-3-fluorophenylacetic acid C->D Hydrolysis & Decarboxylation E This compound D->E Esterification G A 4-Bromo-3-fluoroacetophenone B Thioamide intermediate A->B Sulfur, Morpholine C 4-Bromo-3-fluorophenylacetic acid B->C Hydrolysis D This compound C->D Esterification G A 4-Bromo-3-fluorobenzoic acid B 4-Bromo-3-fluorobenzoyl chloride A->B SOCl₂ C Diazoketone intermediate B->C CH₂N₂ D Ketene intermediate C->D Wolff Rearrangement (Ag₂O, heat) E This compound D->E Trapping with Ethanol

References

An In-Depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS No. 1296223-82-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Ethyl 2-(4-bromo-3-fluorophenyl)acetate, identified by the CAS number 1296223-82-9, has emerged as a pivotal intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the critical properties, safety data, and synthetic utility of this compound. By delving into its chemical characteristics, safe handling protocols, and its role in the synthesis of notable therapeutics, we aim to equip scientists with the knowledge necessary to effectively and safely incorporate this versatile reagent into their research and development endeavors.

Chemical Identity and Core Properties

This compound is a substituted phenylacetate derivative, a class of compounds frequently employed in medicinal chemistry for the construction of more complex molecular architectures.[1] Its structure, featuring a bromine and a fluorine atom on the phenyl ring, offers multiple points for further chemical modification, making it a valuable synthon.

Below is a summary of its key identifiers and physicochemical properties:

PropertyValueSource(s)
CAS Number 1296223-82-9[2][3]
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₀BrFO₂[1]
Molecular Weight 261.09 g/mol [1]
Appearance Liquid
Purity Typically ≥96%
Density 1.457 ± 0.06 g/cm³

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Safety and Handling

As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are essential. The following information is synthesized from available Safety Data Sheets (SDS) for CAS 1296223-82-9 and closely related compounds.

Hazard Identification

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

Precautionary Measures and Personal Protective Equipment (PPE)

The following precautionary statements outline the necessary measures to ensure safe handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

A comprehensive experimental workflow for the safe handling of this compound is detailed below:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don appropriate PPE: - Safety goggles with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep2 Ensure a well-ventilated work area, preferably a chemical fume hood. prep1->prep2 handle1 Ground all equipment to prevent static discharge. prep2->handle1 handle2 Use non-sparking tools. handle1->handle2 handle3 Dispense the liquid carefully, avoiding splashes and aerosol generation. handle2->handle3 storage1 Store in a tightly closed container. handle3->storage1 storage2 Keep in a cool, dry, and well-ventilated area. storage1->storage2 storage3 Store at room temperature, away from heat, sparks, and open flames. storage2->storage3 disposal1 Dispose of waste in accordance with local, state, and federal regulations. storage3->disposal1 disposal2 Do not dispose of into the environment. disposal1->disposal2

Figure 2: Recommended workflow for the safe handling and storage of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly amenable to cross-coupling reactions and other transformations, allowing for the introduction of diverse functionalities.

A notable application of structurally related compounds is in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[7] While the exact synthetic route for Lifitegrast may vary, the core structure of the drug contains a substituted benzofuran moiety, the synthesis of which can involve intermediates derived from compounds like this compound. The bromo and fluoro substituents on the phenyl ring provide handles for the construction of the benzofuran ring system through reactions such as intramolecular cyclization.

The general synthetic utility of this class of compounds in drug discovery is illustrated in the following diagram:

G start This compound (CAS 1296223-82-9) intermediate Key Synthetic Intermediate start->intermediate Further Functionalization (e.g., Cross-coupling, Cyclization) api Active Pharmaceutical Ingredient (API) (e.g., Lifitegrast Analogs) intermediate->api Multi-step Synthesis

Figure 3: The role of this compound as a building block in API synthesis.

Toxicological Information

Detailed toxicological studies for this compound are not extensively documented in publicly available literature. However, based on the GHS classifications and information on similar compounds, the following can be inferred:

  • Acute Toxicity: The compound is considered harmful if swallowed. For the related compound, Ethyl bromoacetate, toxicity has been observed via ingestion, inhalation, and skin absorption.[8]

  • Skin and Eye Irritation: It is known to cause skin and serious eye irritation. Ethyl bromoacetate is a strong irritant and a lachrymator.[8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.

  • Carcinogenicity: There is no data available to classify this specific compound as a carcinogen.[6]

Given the lack of comprehensive toxicological data, it is imperative to handle this compound with the utmost care, adhering to the safety protocols outlined in Section 2.

Conclusion

This compound (CAS 1296223-82-9) is a valuable and versatile intermediate for pharmaceutical research and development. Its utility is underscored by the presence of multiple reactive sites that allow for its incorporation into complex molecular scaffolds, such as those found in modern therapeutics. While a comprehensive toxicological profile is yet to be fully elucidated, the available safety data necessitates stringent adherence to safe handling practices. For researchers and scientists in the field of drug discovery, a thorough understanding of the properties and safe handling of this compound is crucial for leveraging its synthetic potential while ensuring a safe laboratory environment.

References

The Strategic Utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting key signaling pathways in human disease is of paramount importance. Ethyl 2-(4-bromo-3-fluorophenyl)acetate has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides synthetic handles for a variety of chemical transformations, making it an attractive starting material for the construction of biologically active molecules. This technical guide will provide an in-depth exploration of the applications of this compound, with a particular focus on its strategic role in the synthesis of potent kinase inhibitors, exemplified by the MEK inhibitor, Trametinib.

Core Physicochemical Properties and Synthetic Versatility

This compound is a substituted phenylacetate derivative with the molecular formula C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 g/mol .[1][2][3][4] The presence of the ethyl ester, bromo, and fluoro functional groups imparts a unique reactivity profile to the molecule, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1296223-82-9
Molecular Formula C₁₀H₁₀BrFO₂
Molecular Weight 261.09 g/mol
Appearance Liquid
Storage Room temperature, sealed

Data sourced from commercial supplier specifications.[1][2]

The true synthetic utility of this compound lies in the strategic placement of its functional groups. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents. The fluorine atom, with its high electronegativity, can influence the electronic properties and metabolic stability of the final drug molecule, a desirable feature in pharmaceutical development.[5] The ethyl ester provides a reactive site for hydrolysis, amidation, and other nucleophilic acyl substitution reactions, enabling the construction of more complex molecular architectures.

Application in the Synthesis of the MEK Inhibitor Trametinib: A Case Study

A prominent example of the application of a derivative of this compound is in the synthesis of Trametinib (trade name Mekinist), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinase 1 and 2 (MEK1/2).[6][7] Trametinib is approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E/K mutations.[6] The synthesis of Trametinib relies on a key intermediate, 2-fluoro-4-iodoaniline, which can be conceptually derived from this compound.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway, often through mutations in key proteins like BRAF and RAS, is a common feature in many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that lie downstream of RAF kinases and upstream of ERK. By inhibiting MEK, Trametinib effectively blocks the downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Figure 1: Simplified MAPK/ERK Signaling Pathway and the Site of Action of Trametinib.
Synthetic Pathway to Trametinib from a Phenylacetate Precursor

The following proposed synthetic scheme illustrates how this compound can serve as a starting point for the synthesis of the crucial 2-fluoro-4-iodoaniline intermediate, which is then utilized in the synthesis of Trametinib.

Trametinib_Synthesis Start This compound Acid 2-(4-bromo-3-fluorophenyl)acetic acid Start->Acid 1. Hydrolysis Amide 2-(4-bromo-3-fluorophenyl)acetamide Acid->Amide 2. Amidation Aniline 4-bromo-3-fluoroaniline Amide->Aniline 3. Hofmann Rearrangement Iodoaniline 2-fluoro-4-iodoaniline Aniline->Iodoaniline 4. Iodination Urea N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Iodoaniline->Urea 5. Urea Formation Pyridotrione Pyridotrione Intermediate Urea->Pyridotrione 6. Cyclization Trametinib Trametinib Pyridotrione->Trametinib 7. Final Assembly

Figure 2: Proposed Synthetic Route to Trametinib from this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid

  • Rationale: The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions. Basic hydrolysis is often preferred for its simplicity and high yields.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) is added lithium hydroxide monohydrate (2.0 eq).

    • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the THF is removed under reduced pressure.

    • The aqueous residue is acidified to pH 2-3 with 1 M hydrochloric acid (HCl).

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(4-bromo-3-fluorophenyl)acetic acid as a solid.

Step 2: Synthesis of 2-(4-bromo-3-fluorophenyl)acetamide

  • Rationale: The carboxylic acid is converted to the primary amide. This can be achieved through various methods, including activation of the carboxylic acid with a coupling agent followed by reaction with ammonia, or conversion to the acid chloride followed by aminolysis.

  • Protocol:

    • To a solution of 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • The mixture is stirred at room temperature for 2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

    • The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(4-bromo-3-fluorophenyl)acetamide.

Step 3: Synthesis of 4-bromo-3-fluoroaniline

  • Rationale: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate.

  • Protocol:

    • To a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water is added bromine (1.1 eq) dropwise.

    • 2-(4-bromo-3-fluorophenyl)acetamide (1.0 eq) is then added in portions.

    • The reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for 2 hours.

    • After cooling to room temperature, the product is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to yield 4-bromo-3-fluoroaniline.

Step 4: Synthesis of 2-fluoro-4-iodoaniline

  • Rationale: This key transformation involves the conversion of the bromo-substituted aniline to the iodo-substituted aniline. A common method for this is a halogen exchange reaction, often facilitated by a copper catalyst (Ullmann condensation) or through a Sandmeyer-like reaction sequence involving diazotization followed by reaction with an iodide salt. A more direct approach could involve a Finkelstein-type reaction.

  • Protocol (Illustrative Finkelstein-type reaction):

    • A mixture of 4-bromo-3-fluoroaniline (1.0 eq), sodium iodide (3.0 eq), and a copper(I) iodide catalyst (0.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated to 120-140 °C.

    • The reaction is monitored by HPLC or GC-MS.

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

    • The organic layer is washed with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

    • The organic phase is dried and concentrated, and the crude product is purified by column chromatography to give 2-fluoro-4-iodoaniline.[5]

Step 5-7: Synthesis of Trametinib from 2-fluoro-4-iodoaniline

The synthesis of Trametinib from 2-fluoro-4-iodoaniline is a multi-step process that has been described in the patent literature.[9][10] The general sequence involves the formation of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which then undergoes a cyclization reaction with a pyridotrione derivative to assemble the core structure of Trametinib.[9][10]

The Significance of the 4-Bromo-3-fluorophenyl Moiety in Kinase Inhibitors

The 4-bromo-3-fluorophenyl group, and its iodo-analogue, are frequently encountered in the structures of potent kinase inhibitors.[2] This is not coincidental and can be attributed to several factors:

  • Hydrophobic Interactions: The halogenated phenyl ring can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

  • Halogen Bonding: The bromine or iodine atom can act as a halogen bond donor, forming specific interactions with electron-rich residues in the protein, which can contribute to the binding affinity and selectivity of the inhibitor.

  • Modulation of Physicochemical Properties: The presence of fluorine can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the drug.

  • Synthetic Tractability: As demonstrated, the bromine and iodine atoms provide versatile synthetic handles for the construction and derivatization of the inhibitor scaffold.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a gateway to a variety of complex and biologically active molecules. Its application in the synthesis of the MEK inhibitor Trametinib, via the key intermediate 2-fluoro-4-iodoaniline, highlights its value in the development of targeted cancer therapies. The unique combination of functional groups in this molecule provides chemists with a powerful tool for the rational design and synthesis of next-generation pharmaceuticals. As the demand for novel and effective kinase inhibitors continues to grow, the importance of versatile synthetic intermediates like this compound is set to increase.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative utilized as a key intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its structural features—a halogenated aromatic ring coupled with an ester functional group—make it a valuable building block in medicinal chemistry and for creating analogs in structure-activity relationship (SAR) studies.[1]

Hazard Identification and Risk Assessment

The primary step in ensuring safety is a thorough understanding of the potential hazards. Based on data from closely related bromo- and fluoro-substituted aromatic esters, a conservative risk profile for this compound has been constructed.

GHS Classification (Inferred)

The hazard classification is inferred from compounds like Ethyl bromoacetate and Ethyl 2-(2-Bromophenyl)acetate.[3] The presence of the brominated acetic acid ester moiety is a primary driver of toxicity and reactivity.

Hazard Class Category GHS Pictogram Signal Word Hazard Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation)Category 1/2💀Danger H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCategory 1BcorrosiveDanger H314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/IrritationCategory 1corrosiveDanger H318: Causes serious eye damage.[3]
Flammable LiquidsCategory 3🔥Warning H226: Flammable liquid and vapour.

This table represents a potential hazard profile and should be treated with caution. A formal risk assessment must be conducted by the user.

Risk Assessment Workflow

A systematic risk assessment is mandatory before handling this compound. The process involves identifying hazards, evaluating risks, and implementing control measures. This workflow ensures that all potential dangers are anticipated and mitigated.

RiskAssessment cluster_Plan Planning & Assessment cluster_Implement Implementation cluster_Review Monitoring & Review Identify 1. Identify Hazards (Review SDS of Analogs, Literature) Assess 2. Assess Risks (Exposure potential, Severity, Quantity) Identify->Assess Evaluate Likelihood PlanControls 3. Plan Control Measures (Engineering, Admin, PPE) Assess->PlanControls Determine Necessity Implement 4. Implement Controls (Fume Hood, PPE Usage, SOP Adherence) PlanControls->Implement Execute Plan Monitor 5. Monitor Effectiveness (Observe Procedures, Check for Contamination) Implement->Monitor Verify Safety Review 6. Review & Update (Post-Experiment Debrief, Update SOP) Monitor->Review Provide Feedback Review->Identify Re-evaluate for New Procedures

Caption: A systematic workflow for chemical risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity and corrosive nature, handling of this compound requires stringent controls.[3]

Engineering Controls
  • Chemical Fume Hood: All handling operations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5]

  • Ventilation: The laboratory must be well-ventilated, with systems in place to ensure adequate air exchange.[6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6][7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for protection.

Protection Type Specification Rationale
Hand Protection Double-gloving with an inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™).Provides robust protection against a highly toxic and potentially corrosive substance. Double-gloving allows for safe removal of the contaminated outer layer.[8]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and vapors that can cause severe eye damage.[2][7]
Skin & Body Protection A flame-retardant, chemical-resistant lab coat. Closed-toe shoes are mandatory.[5]Prevents skin contact and protects against potential flammability hazards.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For emergency situations or potential breaches of containment, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[9]Ensures respiratory safety if engineering controls fail.
Safe Handling Protocol Workflow

The following step-by-step process minimizes exposure risk during routine laboratory use.

HandlingWorkflow start Start: Don PPE prep Prepare Work Area (Inside Fume Hood, Gather Materials) start->prep weigh Weigh Compound (Use secondary containment, tare balance with vessel) prep->weigh transfer Transfer & Dissolve (Use appropriate glassware, add solvent slowly) weigh->transfer reaction Perform Reaction (Maintain containment, monitor parameters) transfer->reaction cleanup Decontaminate & Clean (Rinse glassware with solvent, wipe surfaces) reaction->cleanup waste Dispose of Waste (Segregate halogenated waste, seal containers) cleanup->waste end End: Doff PPE & Wash Hands waste->end

Caption: Step-by-step workflow for safely handling the compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

Recommended Storage Conditions
  • Temperature: While some suppliers suggest room temperature storage, it is best practice for esters, especially reactive ones, to be stored in a cool, dry place.[1][10] Storage at 0-8 °C can be considered to further minimize degradation.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow hydrolysis from atmospheric moisture.

  • Container: Keep in the original, tightly sealed container.[6] The container should be stored in a well-ventilated area designated for toxic and corrosive chemicals.[7]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[2]

Chemical Stability and Incompatibilities
  • Stability: Aromatic esters exhibit good thermal and oxidative stability.[12] However, the ester linkage is susceptible to hydrolysis. The compound is expected to be stable under recommended storage conditions.[3]

  • Incompatible Materials: To prevent hazardous reactions, store this compound away from:

    • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates).[7]

    • Strong Acids and Bases: (e.g., hydrochloric acid, sodium hydroxide). These can catalyze hydrolysis of the ester group.[7]

    • Heat and Ignition Sources: The compound is considered a flammable liquid. Store away from open flames, sparks, and hot surfaces.[6][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure Route Action
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical help.[2][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate emergency medical help.[7][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[2][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[2][9][13]
Spill and Leak Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Isolate and Ventilate: Isolate the area and ensure it is well-ventilated (within a fume hood if possible). Remove all sources of ignition.[6][7]

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6] It may be necessary to dispose of the material as hazardous waste; consult with your institution's environmental health and safety (EH&S) department.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

References

Solubility Profile of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Theoretical and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences bioavailability, formulation development, and process chemistry. Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of more complex molecules.[1][2][3] Understanding its solubility across a range of solvents is paramount for its effective use in synthetic reactions, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, grounded in the principles of molecular polarity and intermolecular forces. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

In the pharmaceutical sciences, the journey from a chemical intermediate to a viable drug product is paved with critical data points, among which solubility stands as a cornerstone. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification processes. This compound, with its substituted phenyl ring and ester functionality, presents a unique solubility profile that warrants careful study. This guide serves as a foundational resource for researchers, offering both a theoretical framework for predicting its behavior and a practical methodology for its empirical determination.

Physicochemical Characteristics of this compound

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key characteristics of the title compound are summarized below.

PropertyValueSource
CAS Number 1296223-82-9[4][5]
Molecular Formula C₁₀H₁₀BrFO₂[1]
Molecular Weight 261.09 g/mol [1][4]
Purity Typically ≥96%[4]
Physical Form Not specified (likely liquid or low-melting solid)
Storage Room temperature, sealed container[1][4]

The structure features a polar ester group capable of acting as a hydrogen bond acceptor and a large, hydrophobic bromofluorophenyl ring. This duality suggests a nuanced solubility profile, with significant variation expected across different solvent classes.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7][8] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polarity: The molecule possesses both polar and nonpolar regions. The ester group (-COOEt) is polar due to the electronegative oxygen atoms. The bromofluorophenyl ring, while containing polar C-Br and C-F bonds, is predominantly nonpolar and hydrophobic due to its size.

  • Intermolecular Forces:

    • Dipole-Dipole Interactions: The polar ester group will facilitate dipole-dipole interactions with polar solvents.[9][10]

    • Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the oxygen atoms of the ester carbonyl and ether linkage can act as hydrogen bond acceptors, allowing it to interact favorably with protic solvents like water and alcohols.[10][11][12][13]

    • London Dispersion Forces: These weak forces will be the primary mode of interaction with nonpolar solvents.

Based on this analysis, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, THF, DMSOHigh These solvents have strong dipole moments that can effectively solvate the polar ester group without the competing network of hydrogen bonds found in protic solvents.
Polar Protic Methanol, EthanolModerate to High Alcohols can engage in hydrogen bonding with the ester's oxygen atoms, promoting solubility.[14] However, the large nonpolar ring may limit miscibility.
Nonpolar Hexane, TolueneLow to Moderate Solubility will be dependent on London dispersion forces. The large aromatic ring may allow for some solubility in aromatic solvents like toluene.
Aqueous WaterVery Low / Insoluble The large, hydrophobic surface area of the bromofluorophenyl ring is expected to dominate, making the molecule poorly soluble in water despite the presence of a hydrogen bond accepting group.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, a robust and validated experimental method is required. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[15][16]

Causality Behind the Shake-Flask Method

This method is designed to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true maximum solubility under the specified conditions. Agitation facilitates the dissolution process, and a sufficient incubation period (e.g., 24-72 hours) is crucial to ensure this equilibrium is reached, especially for compounds with slow dissolution kinetics.[17][18] Subsequent separation of the solid and liquid phases is critical to avoid artificially inflating the measured concentration.[17][19]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed visually by the presence of undissolved solid at the end of the experiment.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected solvent (e.g., Methanol, Acetone, Hexane, Water).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant rate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[17][18] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved solid particles.[17] This step is critical for accuracy.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Dilute the filtered sample with the test solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

Visualization of Key Processes

Diagrams provide a clear visual summary of complex workflows and relationships, enhancing understanding and reproducibility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification p1 Add excess solid compound to vial p2 Add precise volume of solvent p1->p2 p3 Seal vial p2->p3 e1 Incubate at constant temperature (e.g., 25°C) p3->e1 e2 Agitate for 24-48 hours to reach equilibrium e1->e2 s1 Allow solids to settle e2->s1 s2 Filter supernatant through 0.22 µm syringe filter s1->s2 q2 Analyze sample and standards via HPLC s2->q2 q1 Prepare calibration standards q1->q2 q3 Calculate concentration from calibration curve q2->q3 G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Polarity Polarity (Dipole Moment) Solute->Polarity Hbond Hydrogen Bonding (Acceptor/Donor) Solute->Hbond Size Molecular Size & Hydrophobicity Solute->Size Solvent Solvent Solvent->Polarity Solvent->Hbond Solubility Solubility Polarity->Solubility 'Like dissolves like' Hbond->Solubility Strong interaction Size->Solubility Inverse relationship (in polar solvents)

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs), stems from its substituted phenyl ring, which allows for diverse functionalization. Accurate structural confirmation and purity assessment of this compound are paramount, making a thorough understanding of its spectroscopic signature essential for researchers and drug development professionals.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. The methodologies described herein represent robust, field-proven protocols for the structural elucidation of small organic molecules.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

The following sections will detail the predicted spectroscopic data and the rationale behind these predictions, grounded in established principles of chemical analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[2] Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

    • Relaxation Delay: 2-5 seconds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr ¹H NMR Acquisition (16-32 scans) add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition (≥1024 scans) add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H NMR Final Spectrum Final Spectrum baseline->Final Spectrum for ¹³C NMR integrate->Final Spectrum

Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethyl ester protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Doublet of doublets1HH-5The bromine at C-4 will have a significant deshielding effect. Coupling to both H-2 (ortho, J ≈ 8 Hz) and the fluorine at C-3 (meta, J ≈ 6 Hz) is expected.
~ 7.2Doublet of doublets1HH-2This proton is ortho to the electron-withdrawing fluorine, causing a downfield shift. It will show ortho coupling to H-5 (J ≈ 8 Hz) and meta coupling to the fluorine (J ≈ 5 Hz).
~ 7.0Triplet1HH-6This proton is ortho to the CH₂ group and meta to both halogens. It will experience ortho coupling to H-5 and the fluorine atom, likely resulting in a triplet-like pattern.
~ 4.15Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).
~ 3.6Singlet2HAr-CH₂ -C=OThese benzylic protons are adjacent to both the aromatic ring and the carbonyl group, resulting in a downfield shift. With no adjacent protons, the signal is expected to be a singlet.
~ 1.25Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl group are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a signal for each of the 10 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.[3]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C =OThe carbonyl carbon of an ester typically appears in this downfield region.[3]
~ 158 (d, ¹JCF ≈ 250 Hz)C -FThe carbon directly attached to fluorine will be significantly shifted downfield and will show a large one-bond coupling constant with the fluorine nucleus.
~ 135C -CH₂The aromatic carbon attached to the acetate group.
~ 132C -H (C-5)Aromatic CH carbon.
~ 125C -H (C-2)Aromatic CH carbon, influenced by the adjacent fluorine.
~ 116 (d, ²JCF ≈ 20 Hz)C -H (C-6)Aromatic CH carbon ortho to the fluorine, showing a smaller two-bond C-F coupling.
~ 115 (d, ²JCF ≈ 25 Hz)C -BrThe carbon attached to bromine, also influenced by the ortho fluorine.
~ 61-O-CH₂ -CH₃The methylene carbon of the ethyl ester, deshielded by the oxygen atom.
~ 40Ar-CH₂ -C=OThe benzylic carbon, influenced by the aromatic ring and carbonyl group.
~ 14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group, in a typical upfield aliphatic region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ester group and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the neat liquid sample onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Carefully place a second salt plate on top to create a thin, uniform film.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

    • Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.[4]

Predicted IR Absorption Bands

The IR spectrum is characterized by several key absorption bands that confirm the presence of the ester and the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3100-3000Medium-WeakC-H Stretch (Aromatic)Corresponds to the stretching of C-H bonds on the phenyl ring.
~ 2980-2850MediumC-H Stretch (Aliphatic)Corresponds to the stretching of C-H bonds in the ethyl and methylene groups.
~ 1740 Strong C=O Stretch (Ester) This is a highly characteristic and intense absorption for an aliphatic ester carbonyl group.[5]
~ 1600, 1475Medium-WeakC=C Stretch (Aromatic)These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
~ 1250-1150 Strong C-O Stretch (Ester) Esters show strong C-O stretching bands. This band is often broad and complex.[6]
~ 1100-1000MediumC-F StretchThe carbon-fluorine bond stretch is typically found in this region.
~ 850-750StrongC-H Bending (Aromatic)Out-of-plane C-H bending vibrations. The pattern can sometimes give clues about the substitution pattern of the aromatic ring.
~ 600-500MediumC-Br StretchThe carbon-bromine bond stretch appears in the low-frequency region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, we would expect to see the molecular ion and characteristic fragments resulting from the cleavage of the ester group and loss of halogens.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

G Sample Dilute Sample (e.g., 1 mg/mL in DCM) GC_Injector GC Injector (250°C) Sample->GC_Injector Vaporization GC_Column GC Column (DB-5ms) (Temperature Ramp) GC_Injector->GC_Column Separation Ion_Source MS Ion Source (Electron Ionization, 70 eV) GC_Column->Ion_Source Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Acceleration & Focusing Detector Detector Mass_Analyzer->Detector m/z Separation Data_System Data System (Mass Spectrum) Detector->Data_System Signal Processing

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 261.09 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 260 and 262.

m/z (for ⁷⁹Br)Proposed FragmentRationale
260/262 [C₁₀H₁₀BrFO₂]⁺ Molecular Ion (M⁺)
215/217[M - OCH₂CH₃]⁺Loss of the ethoxy radical (-OEt) from the ester. This is a common fragmentation pathway for esters.[7]
187/189[M - CO₂Et]⁺Loss of the entire ethyl carboxylate group, leaving the bromofluorobenzyl cation.
171/173[C₇H₄BrF]⁺Loss of the ethyl acetate side chain.
108[C₇H₄F]⁺Loss of bromine from the [C₇H₄BrF]⁺ fragment.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The protocols outlined represent standard, validated methodologies that ensure data integrity and reproducibility. While predicted data serves as a powerful guide, final confirmation should always be based on experimentally acquired spectra.

References

An In-depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key substituted phenylacetate ester, valued in medicinal chemistry and drug development as a versatile building block. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for targeted modifications and serves as a crucial scaffold for introducing the 4-bromo-3-fluorophenyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven two-step synthesis protocol, in-depth analytical characterization, and critical safety considerations for its handling and use in a research environment.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀BrFO₂[1]
Molecular Weight 261.09 g/mol [1]
CAS Number 1296223-82-9[1][2]
Appearance Expected to be a colorless to pale yellow liquidN/A
Storage Store at room temperature, sealed from moisture and airN/A

Strategic Synthesis Pathway

The synthesis of this compound is most reliably achieved via a two-stage process. This approach ensures high purity of the intermediate and excellent overall yield. The strategy involves:

  • Synthesis of the Precursor Acid: Preparation of 2-(4-bromo-3-fluorophenyl)acetic acid from a commercially available starting material.

  • Fischer-Speier Esterification: Acid-catalyzed esterification of the precursor acid with ethanol to yield the final product.

This bifurcated approach allows for the purification of the intermediate carboxylic acid, which is critical as any unreacted starting materials from the first stage would lead to impurities that are difficult to remove from the final ester product.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_partA Part A: Synthesis of 2-(4-bromo-3-fluorophenyl)acetic Acid cluster_partB Part B: Fischer-Speier Esterification start_A 4-Bromo-3-fluorobenzaldehyde reagents_A Sulfur, Morpholine (Willgerodt-Kindler Reaction) start_A->reagents_A Reflux intermediate_thioamide Thioamide Intermediate reagents_A->intermediate_thioamide hydrolysis Acid Hydrolysis (e.g., HCl, H₂O) intermediate_thioamide->hydrolysis product_acid 2-(4-bromo-3-fluorophenyl)acetic acid hydrolysis->product_acid start_B 2-(4-bromo-3-fluorophenyl)acetic acid product_acid->start_B Purify & Proceed reagents_B Ethanol (Excess) Sulfuric Acid (Catalyst) start_B->reagents_B Reflux product_ester This compound reagents_B->product_ester

Caption: Two-stage synthesis of the target ester.

Part A: Synthesis of 2-(4-bromo-3-fluorophenyl)acetic Acid via the Willgerodt-Kindler Reaction

Principle and Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl aldehydes or ketones into the corresponding carboxylic acids (after hydrolysis) with the carbon chain extended from the ring.[3][4][5] The reaction proceeds by forming a thioamide intermediate from the aldehyde, sulfur, and a secondary amine like morpholine.[6] This thioamide is then hydrolyzed to the carboxylic acid. This method is chosen for its reliability and applicability to a wide range of substituted benzaldehydes.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromo-3-fluorobenzaldehyde (10.15 g, 50 mmol), elemental sulfur (2.40 g, 75 mmol), and morpholine (13.07 g, 150 mmol).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Hydrolysis of Thioamide: After cooling the reaction mixture to room temperature, add 100 mL of a 6 M aqueous hydrochloric acid solution. Re-attach the reflux condenser and heat the mixture to reflux for an additional 6-8 hours to ensure complete hydrolysis of the thioamide intermediate.

  • Workup and Isolation: Cool the mixture to room temperature. A solid precipitate of the carboxylic acid should form. Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-(4-bromo-3-fluorophenyl)acetic acid (CAS 942282-40-8) as a white to off-white solid. Dry the product under vacuum. The yield should be in the range of 70-80%.

Part B: Fischer-Speier Esterification to Yield this compound

Principle and Rationale: Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the ester product, the alcohol is used in large excess, and the water byproduct is ideally removed.[9][10]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(4-bromo-3-fluorophenyl)acetic acid (9.96 g, 40 mmol) and absolute ethanol (150 mL). The ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining solution to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence) to neutralize the acid catalyst, followed by 100 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure liquid.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

TechniqueExpected Results
¹H NMR Ethyl Group: A triplet signal around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around δ 4.1-4.2 ppm (2H, -OCH₂-). Benzylic Protons: A singlet signal around δ 3.6-3.7 ppm (2H, Ar-CH₂-). Aromatic Protons: Complex multiplet signals in the aromatic region (δ 7.0-7.6 ppm, 3H), showing characteristic splitting due to fluorine-proton and proton-proton coupling.
¹³C NMR Ethyl Group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-). Benzylic Carbon: A signal around δ 40 ppm (Ar-CH₂-). Carbonyl Carbon: A signal around δ 170 ppm (C=O). Aromatic Carbons: 6 signals in the aromatic region (δ 115-160 ppm), with characteristic splitting patterns for carbons coupled to fluorine (¹JCF, ²JCF, etc.). The carbon attached to bromine will show a signal around δ 120-125 ppm.
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Expect peaks at m/z 260 and 262 with a nearly 1:1 intensity ratio.[11] Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 215/217. A prominent peak corresponding to the bromofluorobenzyl cation [C₇H₄BrF]⁺ at m/z 186/188.
FT-IR C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl group.[12][13] C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from:

  • Scaffold for Derivatization: The ester functional group can be easily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to an alcohol, providing multiple avenues for synthetic elaboration.

  • Halogen Handles for Cross-Coupling: The bromine atom is a prime "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

  • Metabolic Stability and Lipophilicity Modulation: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. It also increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Storage

As a halogenated organic compound and ester, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the pharmaceutical intermediate, Ethyl 2-(4-bromo-3-fluorophenyl)acetate. While a definitive literature value for these properties remains elusive, this document outlines the critical importance of their experimental determination. We present detailed, field-proven methodologies for both melting and boiling point analysis, underpinned by the scientific principles governing these phase transitions. This guide is intended to equip researchers and drug development professionals with the necessary framework to accurately characterize this and similar novel compounds, ensuring data integrity and supporting robust process development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS Number: 1296223-82-9) is a halogenated phenylacetate derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the development of novel therapeutic agents, where the bromo and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the target active pharmaceutical ingredient (API).[1] The precise control over synthetic pathways and the purification of intermediates like this one are paramount to the successful development of safe and efficacious drugs.

A fundamental aspect of chemical characterization is the determination of its physical properties, such as melting and boiling points. These are not merely benchmarks but are critical indicators of purity and inform decisions on reaction conditions, purification strategies (e.g., distillation, recrystallization), and formulation development.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 1296223-82-9[2]
Molecular Formula C₁₀H₁₀BrFO₂[2]
Molecular Weight 261.09 g/mol [2]
Canonical SMILES CCOC(=O)CC1=CC(=C(C=C1)Br)F[2]

Physicochemical Properties: A Note on Data Availability

An exhaustive search of scientific literature and chemical supplier databases reveals that experimentally determined melting and boiling points for this compound are not publicly available at this time. Commercial listings from major suppliers such as Sigma-Aldrich indicate the melting point as "N/A" and do not provide a boiling point.[3][4][5]

This absence of data underscores the reality of working with novel or specialized chemical entities. It is therefore incumbent upon the research and development scientist to perform rigorous in-house experimental determination of these fundamental properties. The following sections provide the established protocols for achieving this.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Principle of Melting Point Determination

The underlying principle of melting point determination involves heating a small, powdered sample of the compound and observing the temperature range over which it melts. A sharp melting point is a strong indicator of high purity.

Recommended Protocol: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Heating Rate: For an unknown compound, a rapid preliminary heating can be performed to approximate the melting point. For the formal determination, a slow heating rate of 1-2 °C per minute is crucial as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Replicate Analysis: For robust data, the determination should be performed in triplicate.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling A Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe & Record Melting Range D->E F Perform in Triplicate E->F G Report as Range (°C) F->G

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that is highly sensitive to changes in atmospheric pressure. For this reason, boiling points are often reported with the pressure at which they were measured.

Principle of Boiling Point Determination

The determination of a boiling point involves heating the liquid to a temperature where it undergoes a phase transition to a gas. This is observed as the sustained formation of bubbles throughout the bulk of the liquid.

Recommended Protocol: Microscale Method

For valuable or small-scale samples, a microscale boiling point determination is the preferred method.

Step-by-Step Methodology:

  • Sample Preparation: Place a small volume (a few drops) of this compound into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube assembly to a thermometer. Immerse the assembly in a heating bath (e.g., a silicone oil bath or a heating block) ensuring the sample is below the level of the heating medium.

  • Heating: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will be expelled.

  • Observation: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

  • Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction may be necessary for standardization.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling A Liquid Sample in Durham Tube B Invert Sealed Capillary in Sample A->B C Attach to Thermometer & Immerse in Bath B->C D Heat Gently C->D E Observe Steady Stream of Bubbles D->E F Cool Slowly E->F G Record Temperature at Liquid Entry F->G H Note Atmospheric Pressure G->H I Apply Pressure Correction if Needed H->I

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion: The Imperative of Experimental Verification

In the landscape of drug discovery and development, precision and accuracy are non-negotiable. While extensive database searches are a crucial first step in characterizing a compound, the absence of published data for the melting and boiling points of this compound highlights the critical need for robust in-house experimental verification. The protocols detailed in this guide provide a reliable framework for obtaining this essential data, thereby ensuring the quality and integrity of the compound and supporting the advancement of pharmaceutical research. It is through such rigorous scientific practice that we can build a comprehensive understanding of novel chemical entities and their potential applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated phenylacetate derivative primarily utilized as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] While direct biological data on this specific ester is limited, its structural framework—the phenylacetic acid scaffold substituted with both bromine and fluorine—is a recurring motif in molecules with significant pharmacological activity. This guide provides an in-depth analysis of the inferred biological potential of this compound and its related compounds. By examining the established activities of structurally similar molecules, we will explore potential mechanisms of action, propose robust experimental protocols for screening, and discuss the critical role of its halogen substituents in shaping structure-activity relationships (SAR). This document serves as a technical resource for researchers aiming to leverage this scaffold in the design of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

Introduction: The Phenylacetate Scaffold in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a class of compounds with a broad spectrum of biological activities, ranging from plant auxins to human metabolites.[2] In pharmacology, the phenylacetate scaffold is a privileged structure, serving as the foundation for numerous drugs, including the well-known NSAID, diclofenac.[2] The therapeutic promise of phenylacetate itself has been explored in cancer treatment, where it can induce cytostasis and differentiation by altering lipid metabolism and inhibiting protein prenylation, a process crucial for malignant cell growth.[3]

The subject of this guide, this compound (CAS 1296223-82-9), introduces two key modifications to the basic phenylacetate structure: bromine and fluorine atoms.[1][4] Halogenation is a cornerstone of modern drug design for several reasons:

  • Fluorine: Often incorporated to enhance metabolic stability, improve binding affinity to target proteins by forming hydrogen bonds or other electrostatic interactions, and increase lipophilicity, thereby improving membrane permeability.[5][6]

  • Bromine: Can significantly increase lipophilicity and serve as a bulky group to confer selectivity for specific binding pockets. Bromine atoms can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding.[6][7]

The specific 4-bromo, 3-fluoro substitution pattern on the phenyl ring creates a unique electronic and steric profile, making this molecule and its derivatives intriguing candidates for biological investigation. This guide will synthesize existing knowledge on related compounds to build a predictive framework for its potential activities.

Potential Pharmacological Activities and Mechanistic Hypotheses

Based on the activities of related halogenated phenylacetates and phenylamides, we can hypothesize three primary areas of biological relevance for this scaffold: antineoplastic activity, anti-inflammatory effects, and enzyme inhibition.

Antineoplastic (Anti-cancer) Potential

The parent compound, phenylacetate, has demonstrated anti-proliferative effects on various cancer cell lines, including prostate carcinoma, glioblastomas, and leukemias.[3][8] Studies on substituted phenylacetamide derivatives have shown that halogenation significantly influences cytotoxic potency. For instance, the position and nature of the halogen atom can dramatically alter the IC50 values against cell lines like MCF-7 and PC-12.[9]

Hypothesized Mechanism: The activity of phenylacetate derivatives is correlated with their lipophilicity and their ability to inhibit protein prenylation.[3] The addition of bromo- and fluoro- groups is expected to increase the lipophilicity of this compound, potentially enhancing its ability to cross cell membranes and interfere with lipid metabolism pathways critical for tumor growth.[3][6] Furthermore, many cytotoxic agents induce apoptosis; therefore, screening for the induction of apoptotic pathways is a logical starting point.[9][10]

Anti-inflammatory Activity

Halogenated aromatic compounds are prevalent in anti-inflammatory drug discovery. Bromophenols, for example, are known to possess anti-inflammatory and antioxidant properties.[7] Furthermore, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated potent in vitro anti-inflammatory activity by inhibiting protein (trypsin) denaturation, with efficacy significantly exceeding that of acetylsalicylic acid.[11]

Hypothesized Mechanism: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins (like PGE2).[12] The phenylacetic acid core of our target compound is structurally related to several known COX inhibitors. It is plausible that the 4-bromo-3-fluorophenyl moiety could fit into the active site of COX-1 or COX-2, blocking the synthesis of pro-inflammatory mediators.

Enzyme Inhibition

The phenylacetate scaffold is present in inhibitors of various enzymes. For example, specific phenylacetamide derivatives have been designed as potent and selective inhibitors of Aurora kinase B (AURKB), a serine/threonine kinase that is a key regulator of cell division and a promising target in cancer therapy.[13] Similarly, medroxyprogesterone acetate, which contains an acetate moiety, acts as a competitive inhibitor of human steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase/isomerase (3βHSDII).[14]

Hypothesized Mechanism: The specific electronic and steric configuration of this compound could allow it to act as a competitive or non-competitive inhibitor of various enzymes. The ester functional group could be hydrolyzed in vivo to the corresponding carboxylic acid, which is often the active form for enzyme inhibition. The halogenated phenyl ring can then engage in specific interactions (hydrophobic, halogen bonding) within an enzyme's active site to block substrate binding or catalytic activity.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound is unavailable, we can extrapolate from related series of compounds.

  • Impact of Halogen Position: Studies on progesterone derivatives with halogenated acetoxyphenyl substituents show that the position of the fluorine atom is critical for binding to the progesterone receptor. A meta-fluoro substituent (as in our target compound) improved binding activity compared to ortho or para positions.[15]

  • Impact of Lipophilicity: In cytostatic phenylacetate analogues, potency has been directly correlated with the degree of lipophilicity.[3] The presence of both bromine and fluorine in our compound of interest suggests a high degree of lipophilicity, which may translate to enhanced potency.

  • Ester vs. Acid vs. Amide: The ethyl ester is a prodrug form that can be readily hydrolyzed by cellular esterases to the active carboxylic acid. Comparing the activity of the ester, the free acid (4-bromo-3-fluorophenylacetic acid), and corresponding amides would be a crucial first step in an SAR campaign. Phenylacetamide derivatives have shown potent cytotoxicity, indicating the amide linkage is also well-tolerated.[8][9]

The data below, synthesized from general findings in the literature, illustrates a hypothetical SAR for a phenylacetate scaffold.

R1 (Position 3)R2 (Position 4)R3 (Acetate Moiety)Predicted Relative Potency (Anti-proliferative)Rationale
HH-OCH2CH3BaselineUnsubstituted phenylacetate scaffold.
FBr-OCH2CH3+++High lipophilicity from Br; enhanced binding/stability from F.[3][6][15]
HBr-OCH2CH3++Increased lipophilicity from Br contributes to potency.[3]
FH-OCH2CH3+Fluorine may enhance binding but has a smaller effect on lipophilicity.[5]
FBr-OH++++Free acid is often the active species for enzyme inhibition.
FBr-NH-R'+++Amide derivatives often exhibit high potency.[8][9]

Experimental Protocols for Biological Screening

The following protocols provide a robust framework for initiating the biological evaluation of this compound. They are designed as self-validating systems with necessary controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against selected cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working dilutions in culture medium (e.g., from 200 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Negative Control: Add medium with the same final concentration of DMSO (e.g., 0.5%) used in the highest compound concentration.

    • Positive Control: Add a known cytotoxic drug (e.g., Doxorubicin at its known IC50 range).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. This allows viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Anti-inflammatory Screening (COX-2 PGE2 Assay)

This assay measures the compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced by the COX-2 enzyme.

Objective: To assess the inhibitory effect of the test compound on LPS-induced PGE2 production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM).

    • Negative Control: Vehicle (DMSO) only.

    • Positive Control: A selective COX-2 inhibitor (e.g., Celecoxib, 5 µM).[12]

  • Incubation: Incubate for 1 hour at 37°C.

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 0.1 µg/mL to all wells except for the "unstimulated" control.

  • Incubation: Incubate for 24 hours to allow for PGE2 production and secretion into the supernatant.

  • Supernatant Collection: Centrifuge the plate briefly and carefully collect the supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

Visualizations: Workflows and Pathways

Experimental Screening Workflow

The following diagram outlines a logical workflow for the initial biological characterization of a novel phenylacetate derivative.

G cluster_invitro cluster_invivo start Compound Synthesis (this compound) invitro In Vitro Screening start->invitro cyto Cytotoxicity Assay (e.g., MTT on Cancer Lines) invitro->cyto inflam Anti-inflammatory Assay (e.g., COX-2 PGE2) invitro->inflam enzyme Enzyme Inhibition Assay (Target-specific) invitro->enzyme hit Hit Compound Identified cyto->hit inflam->hit enzyme->hit sar SAR Analysis (Synthesize Analogs) hit->sar lead_op Lead Optimization hit->lead_op invivo In Vivo Studies (Animal Models) lead_op->invivo pkpd Pharmacokinetics (PK) Pharmacodynamics (PD) invivo->pkpd efficacy Efficacy Models (Xenograft, Inflammation) invivo->efficacy candidate Preclinical Candidate pkpd->candidate efficacy->candidate

Caption: High-level screening cascade for a novel phenylacetate derivative.

Hypothesized Anti-inflammatory Mechanism

This diagram illustrates the potential inhibition of the COX-2 pathway, a common mechanism for anti-inflammatory drugs.

G LPS Inflammatory Stimulus (e.g., LPS) PLA2 PLA2 LPS->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cleaved by PLA2->AA COX2 COX-2 Enzyme AA->COX2 substrate for PGs Prostaglandins (PGE2) COX2->PGs produces Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Compound Ethyl 2-(4-bromo- 3-fluorophenyl)acetate (or its active metabolite) Compound->COX2 INHIBITS

Caption: Hypothesized inhibition of the COX-2 pro-inflammatory pathway.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical scaffold. While its primary role to date has been as a building block in organic synthesis, the analysis of its structural features and the biological activities of related compounds strongly suggests potential therapeutic value.[1] The dual halogenation pattern points towards favorable properties for drug development, including enhanced potency and metabolic stability.

Future research should focus on a systematic evaluation of this compound and its close analogues. The immediate priorities should be:

  • Synthesis and Characterization: Synthesize the parent acid (4-bromo-3-fluorophenylacetic acid) and a small library of amide derivatives to establish a baseline SAR.

  • Broad Biological Screening: Perform the cytotoxicity and anti-inflammatory assays detailed in this guide across diverse cancer and immune cell lines.

  • Target Identification: For active compounds, employ target identification methods (e.g., affinity chromatography, thermal shift assays) to elucidate the specific molecular targets and mechanisms of action.

By leveraging the predictive framework and experimental guidance provided herein, researchers can efficiently unlock the therapeutic potential of this intriguing class of halogenated phenylacetates.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key intermediate in medicinal chemistry and pharmaceutical research.[1] The synthesis is achieved through a classic Fischer esterification of the corresponding carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, purification techniques, and characterization methods to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

This compound is a valuable building block in organic synthesis. Its substituted phenyl ring allows for diverse functionalization, making it a crucial component in the construction of complex molecules for structure-activity relationship (SAR) studies and the development of novel active pharmaceutical ingredients (APIs).[1]

The chosen synthetic route is the Fischer-Speier esterification, a robust and cost-effective method for converting carboxylic acids into esters, particularly on a large scale.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3][4] To drive the reaction towards the desired ester product, an excess of the alcohol (ethanol) is used, shifting the equilibrium according to Le Châtelier's principle.

Reaction Scheme: 4-bromo-3-fluorophenylacetic acid + Ethanol ⇌ this compound + Water (Catalyst: Concentrated H₂SO₄)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst.[2][5] This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the ethanol.[4] A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product and regenerate the acid catalyst.[2][3][6]

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.QuantityMolar Eq.
4-bromo-3-fluorophenylacetic acid≥98%Sigma-Aldriche.g., 123455.0 g1.0
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher Scientifice.g., E12350 mL~40
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRe.g., S4561.0 mLCat.
Dichloromethane (DCM)ACS GradeAvantore.g., D789150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T.Bakere.g., S111100 mL-
Saturated Sodium Chloride (Brine)ACS GradeLabCheme.g., S22250 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Milliporee.g., M333~5 g-
Silica Gel60 Å, 230-400 meshSorbent Technologiese.g., S444As needed-
HexaneHPLC GradeHoneywelle.g., H555As needed-
Ethyl AcetateHPLC GradeAlfa Aesare.g., E666As needed-
Equipment Setup
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Fume hood

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-3-fluorophenylacetic acid (5.0 g).

  • Reagent Addition: Add 50 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. Caution: This addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Isolation
  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 500 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • 50 mL of saturated sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate). The polarity of the eluent should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to afford this compound as a clear oil.

Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to final product characterization.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_qc Quality Control reagents 1. Reagent Addition (Carboxylic Acid, Ethanol) catalyst 2. Catalyst Addition (Conc. H₂SO₄) reagents->catalyst reflux 3. Reflux (4-6 hours @ 80-85°C) catalyst->reflux rotovap1 4. Solvent Removal (Rotary Evaporator) reflux->rotovap1 Cool to RT extraction 5. Extraction (DCM & H₂O/NaHCO₃/Brine) rotovap1->extraction drying 6. Drying & Concentration (MgSO₄, Rotovap) extraction->drying column 7. Column Chromatography (Silica Gel, Hexane/EtOAc) drying->column Crude Product fractions 8. Fraction Analysis (TLC) column->fractions rotovap2 9. Final Concentration fractions->rotovap2 nmr ¹H & ¹³C NMR rotovap2->nmr Pure Product analysis Purity & Identity Confirmation nmr->analysis ms Mass Spectrometry ms->analysis ir FT-IR Spectroscopy ir->analysis

Caption: Workflow diagram for the synthesis and purification of the target ester.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the methyl protons (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.2 ppm), a singlet for the benzylic protons (~3.8 ppm), and multiplets in the aromatic region (7.0-7.5 ppm).

    • ¹³C NMR: Will confirm the presence of all carbon atoms, including the ester carbonyl (~170 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (261.09 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorbance band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹.

The final product should be a clear, colorless to slightly yellow oil with a purity of ≥98% as determined by GC or HPLC analysis.

Safety Precautions

All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or viton), must be worn at all times.[7][8]

  • Sulfuric Acid: Highly corrosive and can cause severe burns.[7][8] Handle with extreme care and add it slowly to the alcohol to dissipate heat. In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.

  • Reagents: Review the Safety Data Sheet (SDS) for all chemicals before use.[10]

References

Application Notes & Protocols: High-Purity Isolation of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a critical substituted phenylacetate intermediate, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure is amenable to further functionalization, making it a valuable building block in medicinal chemistry and drug discovery programs.[1][2] The stringent purity requirements for pharmaceutical intermediates necessitate robust and validated purification strategies to remove process-related impurities, including unreacted starting materials, by-products, and residual reagents.[3][4]

This document provides a comprehensive guide to the purification of this compound following its synthesis. We will explore the typical impurity profile associated with its preparation and detail field-proven protocols for its isolation via aqueous work-up, flash column chromatography, and vacuum distillation. Furthermore, we will outline standard analytical techniques for purity verification, ensuring the final product meets the rigorous quality standards of the pharmaceutical industry.

Synthesis Overview and Anticipated Impurity Profile

A common synthetic route to this compound is the Fischer esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with ethanol, catalyzed by a strong acid like sulfuric acid. Understanding this pathway allows for a predictive analysis of potential impurities, which is fundamental to selecting an appropriate purification strategy.

Impurity Class Specific Example(s) Source / Rationale Impact on Purification
Starting Materials 2-(4-bromo-3-fluorophenyl)acetic acidIncomplete esterification reaction.Acidic impurity; must be removed by a basic wash or chromatography.
EthanolUsed in excess to drive reaction equilibrium.Highly volatile; typically removed during solvent evaporation or distillation.
Catalysts Sulfuric Acid (H₂SO₄)Acid catalyst for esterification.Highly acidic and non-volatile; must be neutralized and removed in an aqueous wash.
By-products Diethyl etherFormed by the acid-catalyzed dehydration of two ethanol molecules.Low-boiling impurity; easily removed by evaporation.
RegioisomersArising from impurities in the bromofluoro-phenyl starting material.[5]Physicochemical properties are very similar to the desired product, posing a significant challenge. High-resolution chromatography (HPLC/GC) or careful fractional distillation is required for separation.[5]
Residual Solvents Toluene, Heptane, etc.Solvents used for reaction or initial extraction.Must be removed to meet ICH guidelines; typically achieved via evaporation under reduced pressure.[6]

Physicochemical Properties

Accurate physical and chemical data are essential for designing purification protocols.

Property Value Source / Reference
Molecular Formula C₁₀H₁₀BrFO₂[1][7]
Molecular Weight 261.09 g/mol [1][7]
CAS Number 1296223-82-9[1][7]
Appearance Colorless to pale yellow liquid[2] (Inferred from similar compounds)
Boiling Point High boiling point; >120 °C at 5 mmHg[2] (Estimated from related structures)
Solubility Miscible with common organic solvents (EtOAc, DCM, Hexane, Acetone). Immiscible with water.[8] (Inferred from similar esters)

Multi-Step Purification Strategy

A multi-step approach is recommended to achieve high purity (>99%). The general workflow involves an initial crude purification via an aqueous work-up, followed by a high-resolution technique like chromatography or distillation.

G cluster_0 Post-Synthesis Purification Workflow cluster_1 Final Purification crude Crude Reaction Mixture workup Aqueous Work-up (Neutralization & Extraction) crude->workup 1. Quench concentrated Concentrated Organic Phase workup->concentrated 2. Dry & Evaporate decision Assess Purity & Scale concentrated->decision chrom Flash Column Chromatography decision->chrom < 50g Scale Thermal Sensitivity Close-boiling Impurities distill Vacuum Distillation decision->distill > 50g Scale Thermally Stable Non-volatile Impurities pure_fractions Combine Pure Fractions chrom->pure_fractions distill->pure_fractions qc Final Purity Assessment (GC, NMR, MS) pure_fractions->qc

Caption: General workflow for the purification of this compound.

Protocol 1: Initial Aqueous Work-up

This initial step aims to remove water-soluble and acidic/basic impurities from the crude reaction mixture.

Causality: The ester product is hydrophobic and will remain in the organic layer, while ionic salts, the acid catalyst, and excess ethanol will partition into the aqueous phase. A wash with a mild base like sodium bicarbonate (NaHCO₃) solution is critical for neutralizing and removing the unreacted carboxylic acid starting material and the sulfuric acid catalyst.[9]

Step-by-Step Methodology:

  • Cool the crude reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing deionized water.

  • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Wash the separated organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: CO₂ evolution!) Repeat until no more gas evolves. This removes acidic components. b. Deionized water. c. Saturated aqueous sodium chloride (brine) solution. This helps to break emulsions and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the preferred method for small- to medium-scale purification, offering excellent resolution for separating compounds with different polarities.[10]

Causality: The separation is based on the differential partitioning of the components between the polar stationary phase (silica gel) and the non-polar mobile phase.[11] The non-polar ester product will travel faster down the column than the more polar unreacted carboxylic acid. The eluent polarity is gradually increased to first elute non-polar by-products, then the desired product, and finally any remaining polar impurities.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) using the "wet-packing" method with hexane or a low-polarity hexane/ethyl acetate mixture.[12]

  • Sample Loading: Adsorb the crude product from Step 4.1 onto a small amount of silica gel. Once dry, carefully add this to the top of the prepared column.

  • Mobile Phase (Elution): Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions sequentially and monitor their composition using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC).

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified liquid ester.

Protocol 3: Purification by Vacuum Distillation

For larger quantities (>50 g) of thermally stable material, vacuum distillation is a highly efficient purification method.[13]

Causality: Many organic compounds decompose at their atmospheric boiling points. Applying a vacuum lowers the boiling point, allowing the compound to distill at a much lower temperature, thereby preventing thermal degradation.[14] This method effectively separates the desired liquid ester from non-volatile impurities (like salts or baseline material from chromatography) and more volatile impurities (like residual solvents).

Step-by-Step Methodology:

  • Set up a distillation apparatus for vacuum service, including a Claisen flask, a condenser, a receiving flask, and a vacuum connection with a pressure gauge.

  • Place the crude ester into the Claisen flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Slowly apply vacuum, ensuring the system is well-sealed. A pressure of 1-5 mmHg is recommended.

  • Gradually heat the Claisen flask using an oil bath.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Collect the main fraction boiling at a constant temperature. Based on similar compounds, the expected boiling point is in the range of 120-140 °C at 5 mmHg.[2]

  • Once the main fraction is collected, stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure.

Purity Assessment and Quality Control

The success of the purification must be validated using a combination of analytical techniques to confirm both purity and identity.[15][16]

G cluster_0 Purity Verification Logic input Purified Sample gc Gas Chromatography (GC-FID) input->gc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) input->nmr ms Mass Spectrometry (MS) input->ms output_purity output_purity gc->output_purity Quantitative Purity (>99%) output_structure output_structure nmr->output_structure Structural Confirmation output_mass output_mass ms->output_mass Molecular Weight Confirmation

Caption: Analytical methods for confirming the purity and identity of the final product.

  • Gas Chromatography (GC): The primary method for determining percentage purity. Using a Flame Ionization Detector (FID), the area under the product peak relative to the total area of all peaks gives a quantitative measure of purity. A purity level of ≥98% is typically required for intermediates.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton framework of the molecule. Integration of peaks should correspond to the expected number of protons in each environment.

    • ¹³C NMR: Confirms the carbon backbone.

    • ¹⁹F NMR: Crucial for fluorine-containing compounds. A single peak will confirm the presence of the single fluorine atom and the absence of fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

References

The Strategic Utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Phenylacetic Acid Derivative

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(4-bromo-3-fluorophenyl)acetate has emerged as a highly valuable and versatile intermediate.[1][2] Its utility stems from a synthetically privileged substitution pattern on the phenyl ring: a bromine atom, a fluorine atom, and an ethyl acetate moiety. This arrangement of functional groups provides a rich platform for a diverse array of chemical transformations, enabling the introduction of molecular complexity and the fine-tuning of physicochemical properties in target compounds.

The bromine atom serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, positioned ortho to the bromine, can significantly influence the electronic properties and metabolic stability of the resulting molecules, a feature of particular interest in the design of novel therapeutics. Finally, the ethyl acetate group provides a site for further elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of this compound as a strategic building block in organic synthesis.

Core Applications in Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of biaryl systems and other complex scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. This compound readily participates in this reaction to form biaryl compounds, which are prevalent motifs in pharmaceuticals.

Mechanism in Brief: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. It commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Example: Synthesis of a FAAH-COX Inhibitor Precursor

A key application of this building block is in the synthesis of precursors for potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenases (COX).[3][4] The following protocol is adapted from the synthesis of a closely related analog.[4]

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base 2M aq. Na₂CO₃A mild and effective base for the transmetalation step.
Solvent Toluene/EthanolA biphasic solvent system that facilitates both organic and aqueous phase reactions.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.
Reaction Time 12 hoursA typical timeframe for Suzuki couplings to ensure complete conversion.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add toluene and ethanol in a 4:1 ratio, followed by the 2M aqueous sodium carbonate solution (2.0 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of immense importance in the preparation of pharmaceuticals and other biologically active molecules.

Mechanism in Brief: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) [(Ar)Pd(II)(L2)(HNR'R'')]Br Amine Coordination Ar-Pd(II)-Br(L2)->[(Ar)Pd(II)(L2)(HNR'R'')]Br Ar-Pd(II)-NR'R''(L2) Palladium-Amido Complex [(Ar)Pd(II)(L2)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Arylamine Product Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition HNR'R'' Amine HNR'R''->[(Ar)Pd(II)(L2)(HNR'R'')]Br Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product via column chromatography.

Sonogashira and Heck Couplings: Expanding Synthetic Horizons

While less commonly reported for this specific substrate, the Sonogashira and Heck couplings represent further opportunities for functionalization.

  • Sonogashira Coupling: This reaction would allow for the introduction of an alkyne moiety at the 4-position, creating a versatile handle for further transformations such as click chemistry or cyclization reactions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6][7]

  • Heck Reaction: The Heck reaction would enable the coupling of this compound with an alkene, leading to the formation of a substituted styrenyl derivative. This reaction is catalyzed by a palladium complex in the presence of a base.[3]

Further Transformations of the Ethyl Acetate Moiety

The ethyl acetate functionality of the title compound can be readily transformed, adding another dimension to its synthetic utility.

  • Hydrolysis: Saponification of the ester using a base such as lithium hydroxide or sodium hydroxide in a water/THF or water/methanol mixture affords the corresponding carboxylic acid. This acid can then be used in amide bond formation or other carboxylate-specific reactions.

  • Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents such as HATU or EDC to form the corresponding amides.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Conclusion

This compound is a strategically important building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical manipulations, making it a valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The protocols and application notes provided herein are intended to serve as a practical guide for harnessing the full synthetic potential of this versatile reagent. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Note & Protocol: Optimizing Reaction Conditions for the Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key substituted phenylacetate derivative widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse downstream functionalization, making it a valuable intermediate for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs).[2] The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

This document provides a comprehensive guide to the synthesis of this compound, focusing on the optimization of the Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and present a systematic approach to optimizing key reaction parameters to maximize yield and purity. This guide is intended for researchers and process chemists seeking a robust and scalable method for the preparation of this important intermediate.

Scientific Foundation: The Fischer-Speier Esterification

The most direct and atom-economical route for preparing this compound is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid, with ethanol. This reaction, while classic, is governed by a delicate equilibrium that must be shifted to favor product formation.[3][4]

Reaction Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5][6] The reaction proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (typically a strong Brønsted acid like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.[6][7][8]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[4]

Because all steps are reversible, the reaction's success hinges on manipulating the equilibrium. According to Le Châtelier's principle, this can be achieved by either using a large excess of one reactant (typically the less expensive one, ethanol) or by actively removing water as it is formed.[3][6]

Alternative Synthetic Routes

While Fischer esterification is the preferred method for its simplicity, other strategies exist. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the arylacetate scaffold, though these methods are generally more complex and require specialized catalysts and ligands.[10][11][12] Another approach involves the alkylation of a suitable precursor with an ethyl haloacetate, such as ethyl bromoacetate, which is a versatile alkylating agent.[13] However, for scalability and cost-effectiveness, the direct esterification of the parent carboxylic acid remains superior.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials and Reagents
  • Reactants:

    • 2-(4-bromo-3-fluorophenyl)acetic acid (>98% purity)

    • Ethanol (anhydrous, >99.5%)

  • Catalyst:

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Work-up & Purification Reagents:

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl Acetate (reagent grade)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

    • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (10-20 eq), which serves as both a reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Cooling and Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Optimization of Reaction Conditions

Achieving high yield and purity requires careful optimization of several key parameters. The following table summarizes the critical variables and their impact.

ParameterRange / ConditionRationale & Impact on Optimization
Catalyst H₂SO₄, p-TsOHSulfuric acid is a strong, effective, and inexpensive catalyst.[3] It also acts as a dehydrating agent, helping to shift the equilibrium. p-Toluenesulfonic acid (p-TsOH) is a solid alternative that is easier to handle.
Catalyst Loading 1-5 mol%A catalytic amount is sufficient to accelerate the reaction. Higher loadings can lead to side reactions, such as the dehydration of ethanol to form diethyl ether, and complicate the work-up.
Ethanol Stoichiometry 10-20 equivalents (or as solvent)Using a large excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid as per Le Châtelier's principle.[3]
Temperature Reflux (~78 °C)Heating to the boiling point of ethanol provides sufficient thermal energy to overcome the activation energy barrier without causing significant decomposition.
Reaction Time 4-12 hoursReaction time should be determined by monitoring (e.g., TLC, GC-MS). Prolonged heating after completion can lead to side product formation or reversion to starting materials.
Water Removal Not required if using excess alcoholWhile a Dean-Stark trap can be used for azeotropic removal of water, using ethanol in large excess is a simpler and often equally effective method for driving the reaction to completion.[6]

Visual Workflow for Synthesis and Purification

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Charge Flask: - 2-(4-bromo-3-fluorophenyl)acetic acid - Anhydrous Ethanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor reflux->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with NaHCO₃ cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product product Pure this compound chromatography->product

Caption: Experimental workflow from reaction setup to final purified product.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Wet reagents or glassware. 3. Insufficient catalyst.[14]1. Increase reaction time or temperature slightly. Confirm completion via TLC. 2. Use anhydrous ethanol and oven-dried glassware. 3. Ensure a minimum of 1-2 mol% of acid catalyst is used.
Formation of Side Products 1. Reaction temperature too high. 2. Excessive catalyst loading.1. Maintain a gentle reflux; avoid aggressive heating. 2. Reduce catalyst loading to the optimal range (1-5 mol%).
Difficult Emulsion during Work-up Presence of unreacted carboxylic acid salt.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.
Product Contaminated with Starting Material Incomplete reaction or insufficient purification.1. Ensure the reaction has gone to completion before work-up. 2. Optimize the solvent system for column chromatography to achieve better separation.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (261.09 g/mol for C₁₀H₁₀BrFO₂) and isotopic pattern characteristic of a monobrominated compound.[15]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹.

References

Application Note: Strategic Functionalization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and an ester group that can be readily hydrolyzed to a carboxylic acid, makes it a valuable building block for the synthesis of complex molecular architectures. This application note provides a detailed, step-by-step experimental guide for the utilization of this compound in a sequential Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis and subsequent amide bond formation. The protocols herein are designed to be robust and reproducible, providing a foundational workflow for the synthesis of novel biaryl derivatives and other advanced compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, this compound, is provided in the table below.

PropertyValue
CAS Number 1296223-82-9
Molecular Formula C₁₀H₁₀BrFO₂
Molecular Weight 261.09 g/mol
Appearance Colorless to pale yellow liquid
Storage Room temperature, sealed

Experimental Workflows

This guide details a three-step synthetic sequence, illustrating the transformation of this compound into a functionalized biaryl amide. The overall workflow is depicted in the following diagram:

G A This compound B Suzuki-Miyaura Coupling (Pd(OAc)₂, K₂CO₃, EtOH/H₂O) A->B (4-methoxyphenyl)boronic acid C Ethyl 2-(3-fluoro-4'- methoxy-[1,1'-biphenyl]-4-yl)acetate B->C D Ester Hydrolysis (NaOH, 1,4-Dioxane/H₂O) C->D E 2-(3-Fluoro-4'-methoxy- [1,1'-biphenyl]-4-yl)acetic acid D->E F Amide Coupling (EDC·HCl, Et₃N, DCM) E->F Morpholine G 2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-1- morpholinoethan-1-one F->G

Caption: Synthetic workflow from this compound.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[1] In this protocol, the bromine atom of this compound is coupled with (4-methoxyphenyl)boronic acid to yield the corresponding biaryl ester.

Protocol 1: Synthesis of Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate

Materials:

  • This compound (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a solvent mixture of ethanol and deionized water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate.

Causality and Insights: The choice of a palladium(II) acetate catalyst is cost-effective and efficient for this type of coupling.[2] Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[3] The ethanol/water solvent system is effective for dissolving both the organic and inorganic reagents and often promotes a clean reaction.

Part 2: Ester Hydrolysis

The ethyl ester of the biaryl product is hydrolyzed to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling reaction.

Protocol 2: Synthesis of 2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid

Materials:

  • Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate (1.0 equiv)

  • Sodium hydroxide (NaOH) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate (1.0 equiv) in a mixture of 1,4-dioxane and deionized water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add sodium hydroxide (3.0 equiv) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with 2N hydrochloric acid, which should result in the precipitation of the carboxylic acid product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid as a solid.

Causality and Insights: The use of a co-solvent system of 1,4-dioxane and water ensures the solubility of the ester starting material while allowing for the aqueous base-mediated hydrolysis. Acidification is a critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 3: Amide Bond Formation

The final step in this workflow is the coupling of the synthesized carboxylic acid with an amine, in this case, morpholine, to form the corresponding amide. This reaction is facilitated by a carbodiimide coupling agent.

Protocol 3: Synthesis of 2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-1-morpholinoethan-1-one

Materials:

  • 2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add morpholine (1.1 equiv) and triethylamine (2.0 equiv) to the solution and stir at room temperature.

  • In a separate flask, dissolve EDC·HCl (1.2 equiv) in dichloromethane.

  • Slowly add the EDC·HCl solution to the carboxylic acid and amine mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography to yield the final product.

Causality and Insights: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[4] Triethylamine is used as a base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Safety and Handling

  • This compound and its derivatives: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts: Palladium compounds can be toxic and flammable.[5][6] Handle with care, avoiding inhalation of dust.

  • Reagents: Boronic acids, bases, and coupling agents should be handled according to their respective Safety Data Sheets (SDS).

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1 This compound(4-Methoxyphenyl)boronic acid, Pd(OAc)₂, K₂CO₃Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate75-85%
2 Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetateNaOH2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid85-95%
3 2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acidMorpholine, EDC·HCl2-(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-1-morpholinoethan-1-one70-80%

Conclusion

This application note provides a comprehensive and detailed experimental guide for the multi-step synthesis starting from this compound. The described protocols for Suzuki-Miyaura coupling, ester hydrolysis, and amide bond formation offer a reliable pathway for the generation of complex, functionalized molecules relevant to drug discovery and materials science. The rationale behind the choice of reagents and conditions is provided to empower researchers to adapt and apply these methods to their specific synthetic targets.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and scalable methodology. This guide emphasizes safety, efficiency, and reproducibility, drawing upon established chemical principles and industry best practices. We will explore two primary synthetic routes, Fischer Esterification and an alternative pathway involving thionyl chloride, providing a comparative analysis to inform process selection.

Introduction: Significance of this compound

Substituted phenylacetic acid derivatives are crucial building blocks in medicinal chemistry.[2] Specifically, this compound serves as a versatile precursor for the synthesis of complex molecular architectures due to its reactive functional groups.[1] The presence of the bromo and fluoro substituents on the phenyl ring allows for a variety of subsequent cross-coupling reactions and other transformations, making it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The development of a reliable and scalable synthesis is therefore of paramount importance for advancing drug discovery and development programs that rely on this scaffold.

Strategic Overview of Synthetic Pathways

Two principal strategies are presented for the bulk synthesis of the target compound. The selection of the optimal route will depend on available equipment, cost of starting materials, and desired purity profile.

  • Route A: Fischer-Speier Esterification. This classic method involves the direct acid-catalyzed esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with ethanol.[3][4] It is a cost-effective and atom-economical approach, particularly suitable for large-scale production.[3]

  • Route B: Acyl Chloride Intermediate. This alternative pathway proceeds via the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with ethanol. This method is often faster and can proceed under milder conditions than Fischer esterification.

Below is a graphical representation of the decision-making process for selecting the appropriate synthetic route.

G start Select Synthetic Route considerations Key Considerations start->considerations route_a Route A: Fischer Esterification route_b Route B: Acyl Chloride Intermediate cost Cost Sensitivity considerations->cost time Time Constraints considerations->time safety Safety Infrastructure considerations->safety yield_purity Yield & Purity Requirements considerations->yield_purity cost->route_a High cost->route_b Lower time->route_a Flexible time->route_b Tight safety->route_a Standard safety->route_b Enhanced (Thionyl Chloride Handling) yield_purity->route_a Good yield_purity->route_b Excellent Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated Carboxylic Acid + H+ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Carboxylic Acid Protonated Carboxylic Acid->Tetrahedral Intermediate + Alcohol Ester Ester Tetrahedral Intermediate->Ester - H2O, - H+ Water Water

References

Application Notes & Protocols: Ethyl 2-(4-bromo-3-fluorophenyl)acetate as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These structures are critical in drug design as they can modulate key physicochemical properties like solubility, lipophilicity, and metabolic stability, thereby optimizing the ADME/Tox profile of drug candidates.[1] The strategic functionalization of aromatic precursors is a cornerstone of heterocyclic synthesis. Ethyl 2-(4-bromo-3-fluorophenyl)acetate stands out as a particularly valuable starting material.[2][3] Its structure is pre-functionalized with three key features:

  • An ethyl acetate group, which provides a reactive handle for intramolecular cyclization or further elaboration.

  • A bromo substituent, an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • A fluoro atom, which can enhance binding affinity, improve metabolic stability, and modulate the pKa of adjacent functional groups in the final molecule.

This guide provides an in-depth exploration of two powerful palladium-catalyzed methods—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to leverage this compound for the synthesis of diverse and novel heterocyclic scaffolds.

Logical Workflow: From Precursor to Heterocycle

The strategic use of this compound involves a two-stage process: first, a cross-coupling reaction to install a key structural element, followed by a cyclization step to form the heterocyclic ring. This modular approach allows for the generation of diverse molecular libraries from a single, readily available precursor.

G cluster_0 Core Precursor cluster_1 Stage 1: Pd-Catalyzed Cross-Coupling cluster_2 Stage 2: Cyclization & Elaboration cluster_3 Novel Heterocyclic Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine/Amide, Pd Catalyst D Intermediate 1 (Aryl/Vinyl Substituted) B->D E Intermediate 2 (Amine Substituted) C->E G Intramolecular Cyclization D->G F Hydrolysis & Amide Coupling E->F I e.g., Indoles, Oxindoles, Benzodiazepines F->I H e.g., Benzofurans, Quinolines G->H Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) pd0->OA_complex Ar-X Product Coupled Product pd0->Product Releases lab_oa Oxidative Addition reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetal Transmetalation TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex [R-B(OH)₃]⁻ lab_tm Transmetalation TM_complex->pd0 Ar-Ar' lab_re Reductive Elimination ArX This compound ArX->pd0 Boronic R-B(OH)₂ + Base Boronic->OA_complex

References

Application Notes and Protocols for Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the safe and effective handling of Ethyl 2-(4-bromo-3-fluorophenyl)acetate in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The protocols and recommendations herein are grounded in established safety practices for handling halogenated aromatic compounds and are designed to ensure both experimental integrity and personnel safety.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted phenylacetate derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its molecular structure, featuring a bromine and a fluorine atom on the phenyl ring, provides multiple reaction sites for further functionalization. This makes it a valuable precursor in the development of novel therapeutic agents and for structure-activity relationship (SAR) studies in medicinal chemistry.[1][2] The strategic placement of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this reagent of significant interest in drug discovery.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1296223-82-9[3]
Molecular Formula C₁₀H₁₀BrFO₂[3]
Molecular Weight 261.09 g/mol [3]
Physical Form Liquid[4]
Storage Room temperature, sealed[1]

Hazard Identification and Safety Precautions

Inferred Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Eye Damage/Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact with the chemical.
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes.
Skin and Body Protection A flame-retardant lab coat.To protect skin and clothing from spills.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.
Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated laboratory and within a certified chemical fume hood. The fume hood provides a primary barrier against inhalation of vapors and containment in case of a spill.

Experimental Protocols and Workflows

The utility of this compound lies in its reactivity as a versatile intermediate. Below is a representative workflow for a common synthetic application.

General Workflow for Handling Halogenated Aromatic Compounds

The following diagram outlines the essential steps for the safe handling of halogenated aromatic compounds like this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_aliquot Aliquot Chemical prep_area->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Protocol cleanup_segregate->cleanup_dispose G start Chemical Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container  Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container  No end Follow Institutional Disposal Protocol halogenated_container->end non_halogenated_container->end

References

Application Notes & Protocols: Grignard Reactions with Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a valuable synthetic intermediate in pharmaceutical and materials science research. Its bifunctional nature, containing both an electrophilic ester and a latent nucleophilic aryl bromide site, presents unique challenges and opportunities for chemical transformation. This guide provides an in-depth analysis of its reactivity in the context of Grignard reactions. We will explore its application as an electrophile for the synthesis of tertiary alcohols and its use as a substrate in palladium-catalyzed Kumada cross-coupling reactions. Due to the inherent incompatibility of the ester group with the Grignard moiety, direct formation of the corresponding Grignard reagent is not feasible without a protection strategy. This document provides detailed, field-tested protocols, mechanistic insights, and critical safety procedures for researchers, scientists, and drug development professionals.

Introduction: The Duality of a Key Intermediate

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] Grignard reagents (R-MgX) are potent nucleophiles and strong bases, making them highly versatile but also exquisitely sensitive to incompatible functional groups.[1][4]

This compound embodies a common challenge in multi-step synthesis: the presence of functional groups that are mutually reactive. The aryl bromide is a classic precursor for a Grignard reagent, while the ester is a classic electrophile for it.[5][6] Attempting to form the Grignard reagent directly from this molecule would lead to immediate intermolecular reaction, where a newly formed organomagnesium species attacks the ester of an unreacted starting material molecule, resulting in polymerization and a complex mixture of byproducts.

This guide focuses on the two primary productive pathways for this substrate:

  • As an Electrophile: Utilizing the ester's reactivity toward externally prepared Grignard reagents.

  • In Cross-Coupling: Leveraging the C-Br bond in transition metal-catalyzed reactions with Grignard reagents (Kumada Coupling).

Safety First: Handling Pyrophoric Grignard Reagents

Grignard reagents are classified as pyrophoric or water-reactive materials and demand rigorous safety protocols.[7][8] Their preparation and use are associated with significant thermal hazards.[9][10]

Core Safety Mandates:

  • Work Environment: All manipulations must be performed in a certified chemical fume hood, free of clutter and flammable materials.[11]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent both oxidation and quenching by atmospheric moisture.[4][12]

  • Personal Protective Equipment (PPE): Fire-resistant lab coats, chemical splash goggles, and face shields are mandatory.[11][12][13] While nitrile gloves are standard for chemical resistance, wearing flame-resistant gloves over them is highly recommended when transferring significant volumes.[12]

  • Buddy System: Never work with pyrophoric reagents alone.[11][12]

  • Quenching: All glassware and excess reagents must be carefully quenched. A common method is the slow addition of the reagent to a cooled, stirred solution of an inert, high-boiling point solvent like toluene, followed by the dropwise addition of isopropanol, then methanol, and finally water.[7]

Protocol 1: Synthesis of a Tertiary Alcohol via Nucleophilic Acyl Substitution

This protocol details the reaction of this compound as an electrophile with an externally prepared Grignard reagent, phenylmagnesium bromide. The reaction proceeds via a double addition to the ester carbonyl, yielding a tertiary alcohol.[5][6][14]

Principle & Mechanistic Insight

The Grignard reagent first adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone.[15] The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during aqueous workup to yield the final alcohol product.[5][15]

Experimental Protocol

Reaction: Synthesis of 2-(4-bromo-3-fluorophenyl)-1,1-diphenyl-ethanol

Materials & Stoichiometry

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Magnesium Turnings24.3125.02.5608 mg
Bromobenzene157.0122.02.22.32 mL (3.45 g)
This compound277.1010.01.02.77 g
Anhydrous Tetrahydrofuran (THF)---~100 mL
Iodine (activator)253.81catalytic-1-2 small crystals
Saturated aq. NH₄Cl (for quench)---~50 mL
Diethyl Ether (for extraction)---~100 mL
Anhydrous MgSO₄ or Na₂SO₄ (for drying)---As needed

Step-by-Step Procedure:

  • Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine.[16][17] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The vapor will sublime on the metal surface, activating it.[16] The disappearance of the iodine color upon solvent addition is an indicator of activation.[17]

  • Grignard Reagent Formation: Add 20 mL of anhydrous THF to the flask. Prepare a solution of bromobenzene (2.32 mL) in 30 mL of anhydrous THF in a dry, sealed syringe or dropping funnel. Add ~1-2 mL of this solution to the magnesium suspension.

  • Initiation: The reaction should initiate, indicated by gentle bubbling, a slight exotherm, and the appearance of a cloudy grey/brown color.[17] If it does not start, gently warm the flask or add another small crystal of iodine.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation can be highly exothermic.[1]

  • Completion: After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure full consumption of the magnesium.

  • Reaction with Ester: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Prepare a solution of this compound (2.77 g) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirred Grignard reagent.

  • Warm to RT: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup (Quench): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. A thick white precipitate (magnesium salts) will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated aq. NaCl), then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure tertiary alcohol.

Workflow Visualization

G cluster_prep Phase 1: Grignard Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification p1 Flame-dry glassware under N2/Ar p2 Activate Mg turnings with I2 p1->p2 p3 Add anhydrous THF p2->p3 p4 Slowly add Bromobenzene/THF solution p3->p4 p5 Stir to complete formation of PhMgBr p4->p5 r1 Cool PhMgBr solution to 0°C p5->r1 Use immediately r3 Add Ester solution dropwise to Grignard r1->r3 r2 Prepare solution of Aryl Ester in THF r2->r3 r4 Warm to RT and stir for 1 hour r3->r4 w1 Quench with sat. aq. NH4Cl at 0°C r4->w1 w2 Extract with Diethyl Ether w1->w2 w3 Wash with Brine w2->w3 w4 Dry over MgSO4 w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify (Chromatography/Recrystallization) w5->w6

Caption: Workflow for the synthesis of a tertiary alcohol.

Protocol 2: Kumada Cross-Coupling Reaction

The Kumada coupling is a transition metal-catalyzed reaction that forms a C-C bond between a Grignard reagent and an organic halide.[18][19] This protocol uses the aryl bromide of this compound to couple with a simple alkyl Grignard reagent.

Principle & Mechanistic Insight

The reaction is catalyzed by a Nickel or Palladium complex.[18][20] The widely accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the aryl bromide to form an organopalladium(II) complex.

  • Transmetalation: The Grignard reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[21]

Experimental Protocol

Reaction: Synthesis of Ethyl 2-(3-fluoro-4-methylphenyl)acetate

Materials & Stoichiometry

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound277.105.01.01.39 g
Methylmagnesium Bromide (3.0 M in Et₂O)-7.51.52.5 mL
Pd(dppf)Cl₂ · CH₂Cl₂816.640.150.03 (3 mol%)122 mg
Anhydrous Tetrahydrofuran (THF)---~50 mL
1 M HCl (for quench)---~20 mL
Ethyl Acetate (for extraction)---~100 mL
Anhydrous MgSO₄ or Na₂SO₄ (for drying)---As needed

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.39 g) and the palladium catalyst (122 mg).

  • Solvent Addition: Add 40 mL of anhydrous THF and stir to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (2.5 mL) dropwise via syringe over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup (Quench): Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.

Mechanism Visualization

G Pd0 Pd(0)Ln Oxa Ar-Pd(II)L2-Br Pd0->Oxa Oxidative Addition Trans Ar-Pd(II)L2-CH3 Oxa->Trans Transmetalation MgBr2 MgBr2 Oxa->MgBr2 Trans->Pd0 Reductive Elimination Product Ar-CH3 Trans->Product center Catalytic Cycle ArBr Ar-Br ArBr->Oxa Grignard CH3-MgBr Grignard->Trans

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard formation does not initiate. 1. Inactive magnesium surface (MgO layer).[17] 2. Wet solvent or glassware.[22] 3. Impure aryl halide.[22]1. Add a crystal of I₂ or a few drops of 1,2-dibromoethane. Crush Mg turnings in a dry mortar.[16][23] 2. Ensure all materials are rigorously dried. 3. Purify the halide before use.
Low yield of Grignard reagent. 1. Wurtz coupling side reaction (R-Br + R-MgBr → R-R).[22][24] 2. Reaction with atmospheric O₂ or CO₂.1. Add the aryl halide slowly to a suspension of magnesium to keep halide concentration low. 2. Maintain a robust inert atmosphere throughout the process.
Low yield in Kumada coupling. 1. Inactive catalyst. 2. Grignard reagent has degraded or is of low concentration. 3. Homocoupling of the Grignard reagent.1. Use a fresh, high-quality catalyst and handle under inert gas. 2. Use freshly prepared or recently titrated Grignard reagent. 3. Add the Grignard reagent slowly to the reaction mixture.
Complex mixture after ester addition. 1. Incomplete Grignard formation. 2. Temperature too high during addition.1. Ensure Grignard formation is complete before adding the ester. 2. Maintain cooling at 0 °C during the ester addition to control the exotherm.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yield, during the synthesis of this important pharmaceutical intermediate.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in organic synthesis. The following section addresses specific experimental observations and provides causative explanations and actionable solutions, focusing on the common synthesis route: the Fischer-Speier esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with ethanol.

Question 1: My reaction has run for the recommended time, but analysis (TLC, GC-MS) shows a significant amount of unreacted 2-(4-bromo-3-fluorophenyl)acetic acid. Why is the reaction incomplete?

Answer:

This is the most common issue and is almost always linked to the equilibrium nature of the Fischer esterification.[2][3] The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[4][5] If the water produced is not removed, the reaction will reach equilibrium with substantial amounts of starting material remaining.

Causality and Solutions:

  • Presence of Water: The primary culprit is often water. It can be introduced through wet reagents (ethanol, acid catalyst) or generated in situ as a reaction product. According to Le Châtelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants, halting the forward reaction.[6]

    • Solution A - Use Anhydrous Reagents: Ensure your ethanol is anhydrous and your acid catalyst (e.g., concentrated sulfuric acid) has not absorbed atmospheric moisture.

    • Solution B - Remove Water Azeotropically: The most effective method is to remove water as it forms. This is typically done using a Dean-Stark apparatus with a suitable solvent like toluene.[4][6] The toluene-water azeotrope boils at a lower temperature, and as it condenses, the denser water separates into the trap, while the toluene returns to the reaction flask. This continuously removes the water, driving the reaction to completion.[4][7]

    • Solution C - Use a Drying Agent: For smaller-scale reactions where a Dean-Stark trap is impractical, adding a drying agent like molecular sieves to the reaction mixture can sequester the water produced.[7]

  • Insufficient Reactant (Alcohol): Another strategy to shift the equilibrium is to use a large excess of one reactant.[2][4] In this synthesis, ethanol is inexpensive and easily removed, making it the ideal reactant to use in excess.

    • Solution: Instead of using stoichiometric amounts, use ethanol as the solvent or in a large excess (5-10 equivalents). This concentration gradient strongly favors the formation of the ester product. A study on a similar reaction showed that increasing the alcohol from a 1:1 ratio to a 10-fold excess increased the yield from 65% to 97%.[4]

Question 2: The reaction mixture turned dark brown or black during heating. What causes this decomposition?

Answer:

Charring or darkening of the reaction mixture typically indicates decomposition, often caused by an overly aggressive acid catalyst or excessive heat.

Causality and Solutions:

  • Excessive Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and oxidizing agent, especially at high temperatures.[8] Using too much can lead to the dehydration of ethanol to form diethyl ether or even ethene, and more critically, it can cause sulfonation or oxidation of the electron-rich aromatic ring, leading to complex, colored byproducts.

    • Solution A - Reduce Catalyst Amount: Fischer esterification is acid-catalyzed, not acid-driven. Use a truly catalytic amount of sulfuric acid (e.g., 1-3 mol %). A few drops are often sufficient for small-scale reactions.[8]

    • Solution B - Use an Alternative Acid Catalyst: Consider using p-toluenesulfonic acid (TsOH) or an acidic resin like Amberlyst-15.[2][4] These are solid, non-oxidizing acids that are often milder and can be easily filtered out at the end of the reaction, simplifying the work-up.

  • Excessive Temperature: While heat is required to overcome the activation energy, temperatures that are too high can promote side reactions and decomposition.[2]

    • Solution: Maintain the reaction temperature at the reflux temperature of the alcohol (ethanol, ~78 °C) or the azeotropic mixture if using a Dean-Stark apparatus. Avoid aggressive, direct heating with a heating mantle set to its maximum; use an oil bath for better temperature control.

Question 3: During the aqueous work-up, I'm having trouble with phase separation and the formation of a persistent emulsion. How can I resolve this?

Answer:

Emulsion formation is common during the work-up of esterifications, especially when neutralizing the acid catalyst with a base.

Causality and Solutions:

  • Insufficient Quenching or Rapid Neutralization: If the reaction mixture is not sufficiently cooled before adding the aqueous base (e.g., sodium bicarbonate solution), the heat and gas evolution can promote emulsion. Furthermore, unreacted carboxylic acid can act as a surfactant, stabilizing the emulsion.

    • Solution A - Cool Thoroughly: Ensure the reaction flask is cooled to room temperature or below in an ice bath before beginning the aqueous work-up.

    • Solution B - Add Base Slowly: Add the sodium bicarbonate solution portion-wise, with gentle swirling or stirring, allowing the CO₂ gas to evolve safely and minimizing turbulence.

  • High pH: Using a strong base like NaOH can lead to saponification (hydrolysis) of the ester product back to the carboxylic acid salt, which is an excellent emulsifying agent.

    • Solution: Use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization.

  • Breaking an Existing Emulsion:

    • Solution A - Add Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion and "salt out" the organic product, forcing it into the organic layer.

    • Solution B - Filtration: Sometimes, passing the emulsified mixture through a pad of Celite or glass wool can help break up the fine droplets.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Fischer esterification of 2-(4-bromo-3-fluorophenyl)acetic acid?

A1: The reaction proceeds via a six-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED.[4]

  • P rotonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[9][10]

  • A ddition: The nucleophilic oxygen of the alcohol (ethanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • D eprotonation/Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.[4]

  • P rotonation: (This step is combined with the previous one in some descriptions). The result is the formation of a good leaving group, water.

  • E limination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the C=O double bond.[3]

  • D eprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[9]

Q2: How can I monitor the progress of the reaction?

A2: The most straightforward way is by using Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting carboxylic acid. The product ester will be less polar and have a higher Rf value than the carboxylic acid. The reaction is complete when the starting material spot has disappeared. Alternatively, if using a Dean-Stark trap, the reaction is near completion when water stops collecting in the side arm.[6]

Q3: What are the key safety considerations for this synthesis?

A3:

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Always wear gloves, safety glasses, and a lab coat. Add the acid slowly to the alcohol, as the dilution is exothermic.

  • Flammable Solvents: Ethanol and any azeotroping solvents (like toluene) are flammable. Do not perform the reaction near an open flame.

  • Pressurization: During the basic work-up with sodium bicarbonate, CO₂ gas is evolved. Ensure you are using a separatory funnel and venting it frequently to prevent pressure buildup.

Experimental Protocols & Data

Data Presentation

Table 1: Reagent Stoichiometry and Properties

ReagentFormulaMW ( g/mol )Molar Eq.Typical AmountDensity (g/mL)Role
2-(4-bromo-3-fluorophenyl)acetic acidC₈H₆BrFO₂233.041.05.00 g-Starting Material
Ethanol (Anhydrous)C₂H₅OH46.07~1050 mL0.789Reactant & Solvent
Sulfuric Acid (Conc.)H₂SO₄98.080.02~0.1 mL1.84Catalyst
Toluene (for Dean-Stark)C₇H₈92.14-50 mL0.867Azeotroping Agent
Saturated Sodium BicarbonateNaHCO₃84.01ExcessAs needed~1.07Neutralizing Agent
Anhydrous Magnesium SulfateMgSO₄120.37ExcessAs needed-Drying Agent
Protocol 1: Synthesis via Azeotropic Reflux

This protocol is optimized for driving the reaction to completion.

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Charging the Flask: To the flask, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq), ethanol (3.0 eq), and toluene (enough to fill the flask and the Dean-Stark trap).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux using an oil bath. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling: Allow the reaction to cool to room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (vent frequently!), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene and excess ethanol) using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

Visualizations

Reaction Mechanism

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)OH]+ RCOOH->Protonated_Acid 1. Protonation H_plus H+ Tetra_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetra_Intermediate 2. Nucleophilic Attack ROH Alcohol (R'-OH) Activated_Intermediate Activated Intermediate Tetra_Intermediate->Activated_Intermediate 3. Proton Transfer Protonated_Ester Protonated Ester [R-COOR']H+ Activated_Intermediate->Protonated_Ester 4. Elimination of H₂O H2O H₂O Ester Ester (R-COOR') Protonated_Ester->Ester 5. Deprotonation H_plus_regen H+

Caption: The acid-catalyzed Fischer Esterification mechanism.

Reaction Equilibrium

Equilibrium_Shift cluster_shift Driving the Reaction Forward Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis Excess_Alcohol Add Excess Alcohol Excess_Alcohol->Reactants Increases Reactant Concentration Remove_Water Remove Water (e.g., Dean-Stark) Remove_Water->Products Removes Product

Caption: Shifting equilibrium to maximize ester yield.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Incomplete? (Check TLC/GC) Start->Check_Completion Check_Decomp Reaction Mixture Dark/Charred? Check_Completion->Check_Decomp No Equilibrium Problem: Equilibrium Solution: 1. Use Dean-Stark to remove H₂O. 2. Use excess ethanol. 3. Ensure anhydrous reagents. Check_Completion->Equilibrium Yes Check_Workup Emulsion or Loss During Work-up? Check_Decomp->Check_Workup No Decomposition Problem: Decomposition Solution: 1. Reduce amount of H₂SO₄. 2. Use milder catalyst (TsOH). 3. Control temperature with oil bath. Check_Decomp->Decomposition Yes Workup Problem: Work-up Issues Solution: 1. Cool before neutralizing. 2. Add base slowly. 3. Wash with brine to break emulsion. Check_Workup->Workup Yes End Yield Improved Equilibrium->End Decomposition->End Workup->End

Caption: A logical workflow for troubleshooting low yield.

References

How to improve the purity of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An introductory paragraph that sets the stage for the technical support guide. It should briefly introduce the compound, its importance, and the purpose of the guide.

Technical Support Center: Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Welcome to the technical support center for this compound (CAS No. 1296223-82-9). This molecule is a key building block in medicinal chemistry and pharmaceutical research, where its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during and after its synthesis. We will explore common impurities, provide systematic strategies for purification, and offer detailed, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by users.

Q1: My crude product is a dark yellow or brown oil. What causes this color and how can I remove it?

A: The coloration is typically due to high-molecular-weight byproducts or residual reagents from the bromination step, if applicable. A common synthesis for related aryl-acetic esters involves bromination using reagents like N-Bromosuccinimide (NBS), which can leave colored impurities.[2]

  • Quick Fix: Before committing to chromatography, try washing the crude product. Dissolve the oil in a non-polar organic solvent like ethyl acetate or diethyl ether. Wash sequentially with a 5% sodium bicarbonate solution (to remove acidic impurities), water, and finally a saturated brine solution. The brine wash helps to break any emulsions and remove excess water from the organic layer.[3]

  • For Persistent Color: If washing is insufficient, the color can be removed by passing the material through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). For more stubborn colors, adding a small amount of activated carbon to the solution, stirring for 15-30 minutes, and then filtering through Celite can be effective, though be mindful of potential product loss on the carbon.

Q2: My NMR spectrum shows a significant amount of unreacted 2-(4-bromo-3-fluorophenyl)acetic acid. What is the most efficient removal method?

A: The presence of the starting carboxylic acid is a very common issue, especially in Fischer esterifications. The most efficient way to remove it is via a basic aqueous wash. Carboxylic acids are readily deprotonated by weak bases to form water-soluble carboxylate salts, while the ester remains in the organic phase.

  • Protocol: Dissolve your crude product in ethyl acetate. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. You will likely observe gas (CO₂) evolution as the acid is neutralized. Continue washing until the gas evolution ceases. Follow with a water and brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

Q3: I'm performing column chromatography, but my product is streaking or co-eluting with an impurity. How can I improve the separation?

A: Streaking on a silica gel column, especially for acidic compounds, is often due to strong interactions with the acidic silanol groups on the silica surface.[5]

  • Tip 1: Neutralize Your Eluent: Add a small amount of a volatile base, like triethylamine (TEA), to your eluent system (e.g., 0.1-0.5% v/v). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[5]

  • Tip 2: Optimize Your Solvent System: If impurities are co-eluting, you need to change the selectivity of your eluent. If you are using a standard ethyl acetate/hexanes system, try switching to a different solvent system like dichloromethane/hexanes or using a gradient elution. Perform thorough TLC analysis with different solvent systems first to identify the optimal conditions.

  • Tip 3: Consider Reverse-Phase Chromatography: If the impurities are significantly more non-polar than your product, reverse-phase (C18) chromatography might provide a better separation.[4]

Part 2: Systematic Guide to Purity Improvement

Achieving high purity requires a logical approach. This guide provides a workflow from initial assessment to the final, pure compound.

Step 1: Initial Purity Assessment & Impurity Identification

Before any purification attempt, you must understand the nature of your crude material. What is the approximate purity and what are the likely impurities?

  • Thin-Layer Chromatography (TLC): The fastest way to visualize the number of components in your mixture. Use a standard eluent (e.g., 20% Ethyl Acetate/Hexanes) and visualize under a UV lamp.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying the molecular weights of impurities, which can help deduce their structures. GC is particularly suitable for volatile compounds like esters.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude product is invaluable. It can quantify the ratio of product to key impurities (like starting materials or solvents) if their signals are resolved.

The following diagram outlines a decision-making process for purification.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Validation Start Crude Product Analysis Purity Assessment (TLC, NMR, GC/LC-MS) Start->Analysis Decision Impurity Type? Analysis->Decision AqueousWash Aqueous Wash (Basic/Acidic) Decision->AqueousWash   Acidic/Basic   Impurities Column Column Chromatography Decision->Column Polar/Non-Polar Byproducts Distill Vacuum Distillation Decision->Distill   High Boiling   Impurities AqueousWash->Column Column->Distill Recrystal Recrystallization Distill->Recrystal If Solidifiable FinalAnalysis Final Purity Check (>98%?) Distill->FinalAnalysis Recrystal->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct Yes Repeat Repeat Purification FinalAnalysis->Repeat No Repeat->Decision Column_Chromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Select Eluent (TLC, Rf ~0.3) B Pack Column (Silica Slurry) A->B C Dry Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Concentrate (Rotovap) G->H I Pure Product H->I

References

Identifying and minimizing side products in reactions with Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

This compound is a valuable intermediate in pharmaceutical synthesis, prized for its reactive handles that allow for the construction of complex molecular architectures.[1][2] The presence of a bromo-substituent ortho to a fluorine atom and meta to an ethyl acetate group creates a unique electronic and steric environment. This substitution pattern makes the aryl bromide susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in modern drug discovery.

However, the desired transformations can be accompanied by the formation of unwanted side products. Understanding the mechanisms behind the formation of these impurities is the first step toward minimizing their occurrence and simplifying purification. This guide will address the most common challenges encountered when working with this substrate and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of a Dehalogenated Side Product

Q1: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid. After analysis, I've identified a significant amount of Ethyl 2-(3-fluorophenyl)acetate. What is causing this and how can I prevent it?

A1: The formation of Ethyl 2-(3-fluorophenyl)acetate is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[3] This occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom.

Mechanism of Hydrodehalogenation:

The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an arylpalladium(II) complex. Instead of undergoing transmetalation with the boronic acid, this intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product. Potential hydride sources include solvent molecules (like alcohols or THF), water, or even the phosphine ligands themselves.

graph TD { A[Pd(0)Ln] -- Oxidative Addition (Ar-Br) --> B{Ar-Pd(II)-Br(L)n}; B -- Transmetalation (R-B(OH)2) --> C{Ar-Pd(II)-R(L)n}; C -- Reductive Elimination --> D[Ar-R (Desired Product)]; B -- Hydride Source --> E{Ar-Pd(II)-H(L)n}; E -- Reductive Elimination --> F[Ar-H (Dehalogenated Side Product)];

}

Catalytic cycle showing the competing pathways of cross-coupling and dehalogenation.

Troubleshooting Protocol to Minimize Dehalogenation:

  • Rigorous Exclusion of Water and Oxygen: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.

  • Choice of Base: A weaker base, such as K₂CO₃ or CsF, can sometimes be less prone to promoting side reactions compared to stronger bases like K₃PO₄ or alkoxides. The choice of base is highly substrate and catalyst dependent and may require screening.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to dehalogenation. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective.[4]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize side product formation. Monitor the reaction progress closely by TLC or LC-MS.

  • Palladium Precatalyst: Using a well-defined Pd(0) precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from a Pd(II) source.

Table 1: Example Reaction Conditions for Suzuki Coupling

ParameterStandard ConditionsOptimized for Minimizing Dehalogenation
Catalyst Pd(PPh₃)₄ (5 mol%)[Pd(allyl)Cl]₂ (1 mol%), SPhos (2.5 mol%)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Anhydrous 1,4-Dioxane
Temperature 100 °C80 °C
Atmosphere NitrogenArgon (degassed solvent)
Issue 2: Boronic Acid Homocoupling in Suzuki Reactions

Q2: In my Suzuki reaction, I am observing a biphenyl byproduct derived from the coupling of two molecules of my boronic acid. How can I suppress this homocoupling?

A2: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and can be a significant issue, especially with electron-rich boronic acids.

Mechanism of Homocoupling:

While several mechanisms have been proposed, a common pathway involves the palladium-catalyzed oxidative coupling of two boronic acid molecules. This can be initiated by the transmetalation of two boronic acid-derived groups to the palladium center, followed by reductive elimination.

graph TD { A[Pd(0)Ln] -- Oxidative Addition (Ar-Br) --> B{Ar-Pd(II)-Br(L)n}; B -- Transmetalation (R-B(OH)2) --> C{Ar-Pd(II)-R(L)n}; C -- Reductive Elimination --> D[Ar-R (Desired Product)]; A -- Transmetalation (2 x R-B(OH)2) --> E{R-Pd(II)-R(L)n}; E -- Reductive Elimination --> F[R-R (Homocoupling Product)];

}

Simplified catalytic cycle showing the competing pathway of boronic acid homocoupling.

Troubleshooting Protocol to Minimize Homocoupling:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw technique.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring the homocoupling pathway.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.

Issue 3: Hydrolysis of the Ethyl Ester

Q3: During my reaction workup, which involves an aqueous basic wash, I am losing a significant portion of my product due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. How can I avoid this?

A3: The ethyl ester of your product, like most esters, is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions (saponification) are particularly effective at promoting this transformation, leading to the formation of the carboxylate salt, which is typically water-soluble and will be lost to the aqueous phase during extraction.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the presence of a base, the carboxylic acid is deprotonated to form the carboxylate salt.

graph TD { A[Ester] -- + OH- --> B(Tetrahedral Intermediate); B -- - EtO- --> C(Carboxylic Acid); C -- + OH- (fast) --> D[Carboxylate Salt];

}

Mechanism of base-catalyzed ester hydrolysis.

Troubleshooting Protocol for Workup:

  • Avoid Strong Bases: If a basic wash is necessary, use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Minimize Contact Time: Perform the aqueous washes quickly and at room temperature or below to minimize the time the ester is in contact with the aqueous basic solution.

  • Acidic Workup: If your product is stable to acid, consider a workup with a dilute acid wash (e.g., 1 M HCl) followed by a water wash and then a brine wash.

  • Direct Purification: If possible, consider filtering the reaction mixture through a pad of celite or silica gel to remove the palladium catalyst and then directly purifying the crude product by column chromatography without an aqueous workup.

Issue 4: Identification of Side Products by Spectroscopy

Q4: How can I use NMR and Mass Spectrometry to identify the common side products?

A4: Spectroscopic analysis is crucial for identifying the byproducts in your reaction mixture. Here are some key features to look for in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Spectroscopic Signatures of Potential Products and Byproducts

CompoundKey ¹H NMR Signals (in CDCl₃, approximate)Key ¹³C NMR Signals (in CDCl₃, approximate)Expected Mass (m/z) for [M+H]⁺
This compound (Starting Material) 7.4 (d), 7.1 (dd), 6.9 (t), 4.2 (q), 3.6 (s), 1.2 (t)~170 (C=O), 159 (d, C-F), ~135-115 (aromatic C), 112 (d, C-Br), ~61 (OCH₂), ~40 (CH₂), ~14 (CH₃)261/263 (isotopic pattern for Br)
Ethyl 2-(3-fluorophenyl)acetate (Dehalogenated Product) 7.3-6.9 (m, aromatic), 4.2 (q), 3.6 (s), 1.2 (t)~171 (C=O), 163 (d, C-F), ~135-114 (aromatic C), ~61 (OCH₂), ~40 (CH₂), ~14 (CH₃)183
2-(4-Bromo-3-fluorophenyl)acetic acid (Hydrolysis Product) 10-12 (br s, COOH), 7.4 (d), 7.1 (dd), 6.9 (t), 3.6 (s)~176 (C=O), 159 (d, C-F), ~135-115 (aromatic C), 112 (d, C-Br), ~40 (CH₂)233/235 (isotopic pattern for Br)
Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate (Example Suzuki Product) 7.5-6.9 (m, aromatic), 4.2 (q), 3.8 (s, OCH₃), 3.6 (s), 1.2 (t)~171 (C=O), ~160-114 (aromatic C), ~61 (OCH₂), ~55 (OCH₃), ~40 (CH₂), ~14 (CH₃)275

Note: The chemical shifts are approximate and can be influenced by the specific substitution pattern of the coupled ring in Suzuki and Buchwald-Hartwig products. The characteristic J-coupling constants for fluorine will be observable in both ¹H and ¹³C NMR spectra.

Conclusion

Successfully employing this compound in complex organic synthesis requires a proactive approach to identifying and mitigating potential side reactions. By understanding the underlying mechanisms of dehalogenation, homocoupling, and hydrolysis, and by carefully selecting and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each specific reaction may require empirical optimization to achieve the best results.

References

Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a halogenated phenyl ring, makes it a versatile substrate for further functionalization, often through cross-coupling reactions. The most common and direct route to this ester is the Fischer-Speier esterification of 2-(4-bromo-3-fluorophenyl)acetic acid with ethanol, catalyzed by a strong acid.[1] While seemingly straightforward, this reversible reaction requires careful optimization of parameters to achieve high yields and purity. This guide will provide a comprehensive overview of the reaction, a detailed experimental protocol, and a troubleshooting section to address common challenges.

Reaction Overview and Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2][3] The reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The equilibrium nature of this reaction means that the presence of water, a byproduct, can drive the reaction in reverse, hydrolyzing the ester back to the carboxylic acid and alcohol. Therefore, strategies to shift the equilibrium towards the product are crucial for achieving high yields.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-(4-bromo-3-fluorophenyl)acetic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup (optional)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 eq).

    • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq). The ethanol can serve as both the reactant and the solvent.

    • Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the stirring mixture. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.

  • Reaction:

    • Attach a reflux condenser to the flask. If using a Dean-Stark trap for water removal, place it between the flask and the condenser and fill the trap with a suitable solvent like toluene.

    • Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle or oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The ester product will have a higher Rf value than the starting carboxylic acid.

    • Continue refluxing until the starting material is consumed or the reaction reaches equilibrium (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water to remove the bulk of the ethanol and some acid.

      • Saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution.

      • Brine to remove residual water and break any emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for larger scales, vacuum distillation can be employed.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions:

Q1: My reaction is not going to completion, and I see a significant amount of starting material even after prolonged reflux. What can I do?

A1: This is a common issue due to the reversible nature of the Fischer esterification.[2] Here are several strategies to drive the equilibrium towards the product:

  • Increase the Excess of Ethanol: Using a larger excess of ethanol will shift the equilibrium to favor the formation of the ester.[2] Consider using ethanol as the solvent.

  • Remove Water: Water is a byproduct that can hydrolyze the ester back to the starting materials.[1]

    • Dean-Stark Apparatus: The most effective method for water removal is to use a Dean-Stark trap with a co-solvent like toluene. The toluene-water azeotrope will distill into the trap, and the denser water will separate, preventing it from returning to the reaction mixture.

    • Drying Agents: While less common for this reaction, adding a drying agent like molecular sieves to the reaction mixture can also help to remove water.

  • Increase Catalyst Loading: A slight increase in the amount of acid catalyst can sometimes accelerate the reaction. However, be cautious as too much acid can lead to side reactions.

  • Increase Reaction Time: Some esterifications, especially with sterically hindered or electron-deficient substrates, can be slow. Ensure you are monitoring the reaction by TLC to confirm it has stalled before stopping it.

Q2: I am observing a dark coloration of my reaction mixture, especially after prolonged heating. What is causing this and how can I prevent it?

A2: Darkening of the reaction mixture often indicates decomposition or side reactions.

  • Ether Formation: Under strong acidic conditions and elevated temperatures, ethanol can undergo self-condensation to form diethyl ether. This is more likely with higher catalyst concentrations and prolonged reaction times.

  • Aromatic Side Reactions: Although less common under these conditions, the electron-rich phenyl ring could potentially undergo side reactions like sulfonation if using a large excess of sulfuric acid at high temperatures.

  • Decomposition: Prolonged heating can lead to the decomposition of the starting material or product.

Solutions:

  • Control the Temperature: Ensure the reaction is maintained at a gentle reflux and not overheated.

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Consider using a milder catalyst like p-toluenesulfonic acid.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once it has reached completion to avoid prolonged exposure to heat and acid.

Q3: I am having difficulty with the work-up. I'm getting a stable emulsion during the aqueous washes. How can I resolve this?

A3: Emulsions can be problematic, especially when dealing with halogenated organic compounds.

  • Add Brine: Washing with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the emulsion through a pad of Celite® or glass wool can help to break it.

  • Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q4: My final product is impure, and I'm having trouble purifying it by chromatography. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting material, byproducts, and residual solvent.

  • Unreacted 2-(4-bromo-3-fluorophenyl)acetic acid: This can be effectively removed by a thorough wash with saturated sodium bicarbonate solution during the work-up.

  • Diethyl Ether: If formed as a byproduct, it is typically volatile and should be removed during the rotary evaporation of the solvent.

  • Residual Ethanol: Ensure complete removal of ethanol under reduced pressure before proceeding with purification.

  • Grease: If using greased ground glass joints, some may contaminate the product. Use minimal grease or PTFE sleeves.

Purification Tips:

  • Optimize Chromatography: If co-elution is an issue, try a different solvent system or a shallower gradient for your flash chromatography.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the product is thermally stable at the required temperature and pressure.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification technique.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 10-20 eq. of ethanol per 1 eq. of carboxylic acidDrives the equilibrium towards the product side (Le Châtelier's Principle).[2]
Catalyst Conc. H₂SO₄ or p-TsOH (0.1-0.2 eq.)Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]
Temperature Reflux (approx. 78 °C for ethanol)Provides the necessary activation energy for the reaction.
Reaction Time 4-8 hours (monitor by TLC)Allows the reaction to proceed to completion or equilibrium.
Water Removal Dean-Stark trap with toluene (optional but recommended)Prevents the reverse reaction (hydrolysis of the ester).[1]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Reactants: 2-(4-bromo-3-fluorophenyl)acetic acid + Excess Anhydrous Ethanol + Acid Catalyst (H₂SO₄) reflux Heat to Reflux (with optional Dean-Stark trap) start->reflux Gentle Heating monitor Monitor by TLC reflux->monitor Periodic Sampling monitor->reflux Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate (remove excess ethanol) cool->concentrate extract Dilute with Ethyl Acetate & Transfer to Separatory Funnel concentrate->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Crude Product: - Flash Chromatography - Vacuum Distillation filter_concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield / Incomplete Reaction cluster_purity Impure Product cluster_workup_issues Work-up Problems start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product workup_problem Work-up Issue start->workup_problem check_equilibrium Is the reaction at equilibrium? low_yield->check_equilibrium drive_equilibrium Drive Equilibrium: - Increase excess ethanol - Use Dean-Stark trap to remove H₂O - Increase reaction time check_equilibrium->drive_equilibrium Yes check_catalyst Is the catalyst active? check_equilibrium->check_catalyst No fresh_catalyst Use fresh catalyst / slightly increase loading check_catalyst->fresh_catalyst identify_impurity Identify Impurity (TLC, NMR) impure_product->identify_impurity acid_impurity Unreacted Carboxylic Acid identify_impurity->acid_impurity Acidic Spot side_product Side Product (e.g., ether) identify_impurity->side_product Neutral Spot purification_issue Co-elution in Chromatography identify_impurity->purification_issue Overlapping Spots thorough_wash Thorough wash with NaHCO₃ acid_impurity->thorough_wash optimize_conditions Optimize Reaction: - Lower temperature - Reduce catalyst concentration - Shorter reaction time side_product->optimize_conditions change_solvent Change chromatography solvent system purification_issue->change_solvent emulsion Emulsion Formation workup_problem->emulsion break_emulsion Break Emulsion: - Add brine - Gentle inversion - Filter through Celite® emulsion->break_emulsion

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Purification of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-bromo-3-fluorophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

This compound is typically synthesized via the Fischer esterification of 4-bromo-3-fluorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2] While this is a robust and widely used method, the purification of the final product is not without its challenges. The primary impurities that require removal include unreacted 4-bromo-3-fluorophenylacetic acid, excess ethanol, water, and the acid catalyst. Additionally, side reactions, though often minor, can introduce other impurities that may be difficult to separate.

This guide will systematically address these challenges, providing a logical workflow for the purification process, from initial workup to final polishing.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Aqueous Workup Issues

Question 1: I've completed the esterification reaction. What is the first and most critical step in the workup to remove the acid catalyst and unreacted carboxylic acid?

The initial and most crucial step is to neutralize the acidic reaction mixture and remove the water-soluble impurities. This is typically achieved through a series of aqueous washes. A standard procedure involves diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether) and then washing it with a basic solution.

Protocol 1: Standard Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 2-3 volumes of ethyl acetate.

  • Carefully transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and be sure to vent the separatory funnel frequently, as the neutralization of the acid catalyst will produce carbon dioxide gas. Continue washing until the effervescence ceases.

  • Perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water and break up any minor emulsions.

  • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Question 2: I'm experiencing a persistent emulsion during the aqueous wash. How can I resolve this?

Emulsion formation is a common problem, especially when dealing with halogenated compounds and during basic washes.[1][4]

Troubleshooting Emulsion Formation:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[1]

  • "Salting Out": Add a small amount of solid sodium chloride or use a saturated brine solution for the wash. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help to break up the emulsified layer.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent, or more of the primary extraction solvent, can sometimes alter the phase dynamics and break the emulsion.

Question 3: I suspect my ester is being hydrolyzed back to the carboxylic acid during the basic wash. How can I minimize this?

While esters are susceptible to base-catalyzed hydrolysis (saponification), a brief wash with a mild base like sodium bicarbonate at room temperature is generally safe for most esters, including ethyl esters.[3][6] However, prolonged exposure or the use of stronger bases (like sodium hydroxide) can lead to significant hydrolysis.

Minimizing Hydrolysis:

  • Use a Mild Base: Stick to saturated sodium bicarbonate solution for neutralization.

  • Work Quickly: Do not let the organic layer remain in contact with the basic aqueous phase for an extended period.

  • Keep it Cool: If you are particularly concerned about hydrolysis, perform the wash with a chilled bicarbonate solution.

Purification by Column Chromatography

Question 4: My crude product is still impure after the aqueous workup. What's the next step?

Column chromatography is the most common and effective method for purifying this compound from residual impurities.[7]

Question 5: How do I choose the right solvent system (eluent) for column chromatography?

The key is to find a solvent system that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate first. A common and effective solvent system for compounds of moderate polarity like your target ester is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.

Workflow for Determining the Optimal Eluent:

G

Question 6: I've determined the optimal solvent system. Can you provide a general protocol for the column chromatography?

Protocol 2: Flash Column Chromatography

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove air bubbles.

    • Add another layer of sand on top of the silica bed.

    • Elute the column with the non-polar solvent until the silica bed is completely settled and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment

Question 7: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your this compound.

Table 1: Analytical Methods for Purity Assessment

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively assess the number of components in your sample. A single spot suggests a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the volatility and mass-to-charge ratio of the components. The gas chromatogram can show the relative amounts of different compounds, and the mass spectrum can help in identifying them.[8][9][10][11]
High-Performance Liquid Chromatography (HPLC) A highly sensitive and quantitative method for determining purity. An HPLC chromatogram will show the main product peak and any impurity peaks, allowing for accurate quantification of purity.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used to assess purity. The presence of unexpected signals can indicate impurities.[13]

In-Depth Scientific Explanations

The Fischer Esterification Mechanism

Understanding the mechanism of the Fischer esterification is crucial for troubleshooting. It is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2]

G

The reversibility of this reaction means that the presence of water will shift the equilibrium back towards the starting materials (Le Châtelier's principle).[14] This is why it is important to use an excess of the alcohol and to remove water during the workup.

Influence of Halogen Substituents

The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring can influence the reactivity of the carboxylic acid. These substituents make the carbonyl carbon slightly more electrophilic, which can facilitate the nucleophilic attack by the alcohol. However, they also increase the acidity of the carboxylic acid, which can affect the equilibrium of the initial protonation step. Studies on the hydrolysis of similar halogenated esters suggest that electron-withdrawing groups can increase the susceptibility of the ester to hydrolysis.[15][16][17]

References

Detecting and removing impurities from Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(4-bromo-3-fluorophenyl)acetate

A Guide to Impurity Detection, Characterization, and Remediation

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS No. 1296223-82-9). This versatile building block is a critical intermediate in the synthesis of advanced pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1][2] Its utility in medicinal chemistry, particularly for constructing complex molecules and in structure-activity relationship (SAR) studies, demands exceptionally high purity.[2]

This guide provides in-depth troubleshooting advice, detailed analytical protocols, and purification strategies to help you navigate the common challenges associated with this compound. We will address issues from initial purity assessment of crude material to the removal of persistent, trace-level impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing or handling this compound?

A1: Impurities typically originate from three main sources: unreacted starting materials, side-products from the synthetic route, and degradation products. Based on common synthetic pathways (e.g., esterification of the corresponding phenylacetic acid or alkylation of a phenyl derivative), you should be vigilant for the following:

Impurity Class Specific Example(s) Likely Origin
Starting Materials 2-(4-bromo-3-fluorophenyl)acetic acidIncomplete esterification reaction.
4-Bromo-3-fluorotolueneIncomplete functionalization of the benzylic position.
EthanolExcess reagent from esterification.
Reaction By-products Isomeric Acetates (e.g., Ethyl 2-(2-bromo-3-fluorophenyl)acetate)Impurities in the starting bromofluorotoluene or non-selective reactions.
Di-substituted or Poly-substituted productsOver-reaction or side-reactions during synthesis.
2-(4-bromo-3-fluorophenyl)acetamideReaction with ammonia or amine impurities if used in the process.
Solvents & Reagents Ethyl Acetate, Hexanes, DichloromethaneResidual solvents from extraction or chromatography.[3]
WaterIncomplete drying of solvents or product; can promote hydrolysis.[4]
Degradation Products 2-(4-bromo-3-fluorophenyl)acetic acidHydrolysis of the ester, often catalyzed by trace acid or base.

Q2: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to the product. How can I begin to identify them?

A2: Unexpected signals in an NMR spectrum are a common issue. A systematic approach is key.[4]

  • Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents (e.g., residual ethyl acetate, acetone, dichloromethane). A helpful resource for this is "NMR Chemical Shifts of Trace Impurities" by Babij et al.[5]

  • Analyze the Signals:

    • Singlet around δ 2.1 ppm? This often indicates residual acetone.

    • Quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm? This pattern is characteristic of ethyl acetate.[5] Even after removal under high vacuum, trace amounts can persist.

    • Broad singlet? Could be water or a hydroxyl/amine proton. Try a D₂O shake to see if the peak disappears.

  • Look for Structural Clues: If it's not a simple solvent, analyze the splitting patterns, integration, and chemical shifts to deduce structural fragments. For instance, an additional aromatic multiplet could suggest an isomeric impurity.

  • Utilize 2D NMR: If available, 2D NMR experiments like COSY and HSQC are invaluable for connecting protons and carbons, allowing for the structural elucidation of unknown impurities.

Q3: My initial HPLC analysis shows very low purity (<85%) of the crude product. What are the most probable causes?

A3: Low purity in the crude product typically points to issues with the reaction itself or the workup procedure.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. Always monitor reaction progress by a rapid technique like Thin Layer Chromatography (TLC) or a quick HPLC injection before quenching the reaction.[4]

  • Incorrect Stoichiometry: An incorrect ratio of reactants or reagents can leave large amounts of starting material unreacted.[4] Double-check all calculations and measurements.

  • Presence of Water: Many reactions involved in synthesizing esters are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the product or reaction with sensitive reagents.[4]

  • Sub-optimal Reaction Temperature: The temperature may have been too low for the reaction to proceed efficiently or too high, leading to decomposition or side-product formation.

Q4: How do I decide between flash column chromatography and vacuum distillation for purification?

A4: The choice depends on the physical properties of your product and its impurities.

  • Flash Column Chromatography is the most versatile and common method for purifying moderately polar organic compounds.[6] It is ideal when your impurities have different polarities from the desired product. For this compound, which is moderately polar, chromatography is highly effective at removing both more polar (e.g., the corresponding carboxylic acid) and less polar (e.g., starting materials like 4-bromo-3-fluorotoluene) impurities.

  • Vacuum Distillation is effective when the product and impurities have significantly different boiling points. Since your product is a substituted phenylacetate, it likely has a high boiling point, making vacuum distillation necessary to prevent decomposition. This method is excellent for removing non-volatile impurities (like salts or baseline material from a column) or highly volatile impurities (like residual solvents). However, it will not effectively separate compounds with similar boiling points, such as isomers.

Troubleshooting Guide 1: Impurity Identification Workflow

When faced with an unknown impurity, a multi-technique approach is the most robust strategy for identification. The following workflow outlines a logical progression from initial detection to structural confirmation.

G cluster_0 Initial Purity Assessment cluster_1 Preliminary Identification cluster_2 Confirmation & Quantification start Crude Product Sample tlc_hplc TLC / HPLC Analysis start->tlc_hplc nmr ¹H and ¹³C NMR Spectroscopy tlc_hplc->nmr Is impurity significant? gcms GC-MS Analysis (for volatile impurities) tlc_hplc->gcms lcms LC-MS Analysis (for non-volatile impurities) tlc_hplc->lcms ref_std Compare with Reference Standard (if available) nmr->ref_std Tentative structure assigned gcms->ref_std lcms->ref_std quant Quantitative HPLC (Purity Assay) ref_std->quant Identity Confirmed

Caption: Workflow for systematic impurity identification.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates.[7] A reversed-phase method is typically the first choice for a molecule of this polarity.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile[8]

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (optional mobile phase modifier)

  • Sample of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 60:40 (v/v) mixture of Acetonitrile:Water.[9] Adding 0.1% TFA or formic acid to both solvents can improve peak shape for acidic or basic impurities.

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Ensure it is fully dissolved.

  • HPLC Conditions (Starting Parameters):

Parameter Value Rationale
Column C18 (4.6 x 150 mm, 5 µm)Standard for moderately polar small molecules.
Mobile Phase Acetonitrile:Water (60:40 v/v)Good starting polarity for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Injection Volume 10 µLA typical volume to avoid column overloading.[4]
Column Temp. 25 °C (Ambient)Ensures reproducible retention times.[4]
Detection UV at 254 nmPhenyl groups have strong absorbance at this wavelength.[4]
Run Time 15-20 minutesSufficient to elute the main peak and any late-eluting impurities.
  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percent of all observed peaks.

Protocol 2: Impurity Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful for identifying volatile and thermally stable impurities.[4][7] This is particularly useful for detecting residual solvents or low molecular weight by-products. The halogenated nature of the target compound also makes it a good candidate for this technique.[10][11]

Objective: To separate and identify volatile impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min. This gradient separates volatile components first, followed by the higher-boiling product.[12]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 450.

  • Data Analysis: Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern provides a molecular fingerprint.

Troubleshooting Guide 2: Impurity Removal Strategies

Once impurities have been identified, a targeted purification strategy can be developed.

G start Crude Product (Impurity Profile Known) q1 Are impurities acidic (e.g., carboxylic acid)? start->q1 q2 Are impurities non-polar (e.g., starting material)? q1->q2 No wash Aqueous Wash (e.g., NaHCO₃ solution) q1->wash Yes q3 Are impurities isomeric or very close in polarity? q2->q3 No chrom Flash Column Chromatography q2->chrom Yes adv_chrom Optimized Chromatography (Shallow gradient, different solvent system) q3->adv_chrom Yes end Pure Product q3->end No wash->q2 chrom->end adv_chrom->end

Caption: Decision tree for selecting a purification method.

Protocol 3: Purification by Flash Column Chromatography

This is the most common and effective method for purifying this compound on a laboratory scale.[3][6][13]

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent solvents (e.g., Hexanes, Ethyl Acetate)

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Determine Eluent System via TLC: Spot the crude material on a silica gel TLC plate. Develop the plate in various mixtures of Hexanes and Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system will give the product a retention factor (Rƒ) of ~0.3-0.4 and show good separation from impurity spots.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent (or a less polar version of it, like 100% hexanes). A 50:1 to 100:1 ratio of silica gel to crude material by weight is a good starting point for difficult separations.[6]

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to achieve a steady flow rate. Collect fractions and monitor their contents by TLC.[6]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Suggested Eluent Systems for Flash Chromatography:

Impurity Type to Remove Suggested Starting Eluent System Rationale
Less Polar (e.g., Toluene derivative)95:5 Hexanes:Ethyl AcetateThe low polarity elutes the impurity first, retaining the more polar product.
More Polar (e.g., Carboxylic Acid)85:15 Hexanes:Ethyl AcetateThe higher polarity is needed to move the product down the column while the acid remains at the origin.
General Purification90:10 Hexanes:Ethyl AcetateA good starting point for achieving an Rƒ of ~0.35 for the product.[13]
Protocol 4: Removal of Acidic Impurities by Liquid-Liquid Extraction

If the primary impurity is the corresponding carboxylic acid (from hydrolysis or incomplete reaction), a simple aqueous wash is highly effective.[4]

Objective: To selectively remove acidic impurities from an organic solution of the product.

Procedure:

  • Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (~10-20 mL of solvent per gram of product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4][14]

  • Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate. The deprotonated acidic impurity will move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one more time.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to recover the purified product.

References

Alternative catalysts for the synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

A Guide to Alternative Catalytic Systems, Troubleshooting, and Optimization

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in pharmaceutical development, its efficient and sustainable synthesis is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional palladium-catalyzed methods and explore more sustainable and cost-effective alternative catalysts. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

FAQ 1: Catalyst Selection for α-Arylation

Q1: Beyond traditional palladium catalysts, what are the most promising alternative catalytic systems for synthesizing this compound?

A1: While palladium-catalyzed α-arylation of esters is a well-established and robust method,[3][4][5] several alternative systems offer significant advantages in terms of cost, sustainability, and novel reactivity. The most viable alternatives leverage more earth-abundant first-row transition metals or utilize light as a source of energy.

The primary alternatives include:

  • Nickel-Catalyzed Cross-Coupling: Nickel is significantly more earth-abundant and less expensive than palladium. Modern nickel catalysts, often paired with specialized ligands, can effectively couple aryl halides with ester enolates under relatively mild conditions.[6][7] They have emerged as a leading alternative for α-arylation reactions.[8][9][10]

  • Iron-Catalyzed Cross-Coupling: As the most abundant and least toxic transition metal, iron represents an ideal "green" catalyst.[11] Iron-catalyzed cross-couplings are an area of active research and have shown promise for certain C-C bond formations, though they can require more specific conditions and substrate activation compared to nickel or palladium systems.[12][13]

  • Dual Nickel/Photoredox Catalysis: This cutting-edge approach merges visible-light photoredox catalysis with nickel catalysis.[14] The photocatalyst generates radical intermediates under exceptionally mild conditions (often room temperature), which then enter the nickel catalytic cycle. This dual system can overcome activation barriers seen in traditional thermal catalysis and offers unique reactivity pathways.[15]

  • Enzymatic Synthesis (Biocatalysis): For ultimate sustainability, enzymatic methods using lipases or esterases can catalyze the formation of ethyl phenylacetate derivatives.[16][17] While this approach is highly selective and environmentally benign, it typically involves esterification of the corresponding phenylacetic acid rather than direct cross-coupling and may require significant process optimization.

Comparative Overview of Catalytic Systems
Catalyst SystemKey AdvantagesCommon ChallengesTypical Catalyst LoadingTemperature (°C)
Palladium High reliability, broad scope, well-understoodHigh cost, potential for product contamination0.1 - 2 mol%80 - 120
Nickel Low cost, earth-abundant, unique reactivityAir/moisture sensitivity, ligand optimization often required1 - 10 mol%25 - 100
Iron Very low cost, non-toxic, sustainableLower functional group tolerance, often requires Grignard-type reagents5 - 15 mol%25 - 80
Ni/Photoredox Extremely mild conditions, high functional group toleranceRequires specialized photoreactor setup, sensitive to light and oxygen1 - 5 mol% (Ni), 0.5 - 2 mol% (PC)20 - 40
Biocatalysis Green (water-based), highly selective, mildLimited to specific substrates, slower reaction timesVaries (mg enzyme/mmol)30 - 50

FAQ 2: Troubleshooting Nickel-Catalyzed α-Arylation

Nickel catalysis is a powerful tool, but its success hinges on careful control of reaction parameters. Below are solutions to common issues.

Q2: My nickel-catalyzed α-arylation reaction shows low or no conversion. What are the primary factors to investigate?

A2: Low conversion in nickel-catalyzed reactions is a frequent issue that can often be traced back to catalyst activity, reagent quality, or suboptimal conditions.

  • Cause 1: Inactive Catalyst/Precatalyst. Nickel(0) is the active catalytic species, but it is highly air-sensitive. Many protocols use air-stable Ni(II) precatalysts (e.g., NiCl₂·glyme, Ni(OAc)₂) that are reduced in situ. If this reduction is inefficient, the catalytic cycle never starts.

    • Solution: Ensure you are using an appropriate reducing agent if required by the protocol. More importantly, the choice of ligand is critical. Electron-rich, sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are essential for stabilizing the Ni(0) species and facilitating the key steps of oxidative addition and reductive elimination.[6]

  • Cause 2: Poor Enolate Formation. The α-arylation of an ester requires the quantitative formation of its enolate. If the base is not strong enough or is sterically hindered, enolization will be incomplete.

    • Solution: For simple esters like ethyl acetate, a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is required. Ensure the base is fresh and properly titrated. The temperature of enolate formation is also critical; perform this step at low temperatures (e.g., -78 °C) to prevent side reactions before adding the catalyst and aryl halide.

  • Cause 3: Incompatible Solvent. The solvent plays a crucial role in solubilizing the reagents and stabilizing catalytic intermediates.

    • Solution: Aprotic polar solvents like THF, dioxane, or toluene are commonly used.[7] Avoid protic solvents (like alcohols) which will quench the enolate. Ensure the solvent is rigorously dried and degassed, as both water and oxygen can deactivate the catalyst and reagents.

Q3: I am observing significant formation of a homocoupled biaryl product (4,4'-dibromo-3,3'-difluorobiphenyl). How can this be minimized?

A3: Homocoupling is a classic side reaction in cross-coupling chemistry where the aryl halide couples with itself.

  • Cause: This typically occurs when the rate of oxidative addition of the aryl halide to the Ni(0) center is much faster than the rate of reaction with the ester enolate. This can be exacerbated at higher temperatures or with highly reactive catalysts.

    • Solution 1: Control Reagent Stoichiometry and Addition. Use the ester enolate as the limiting reagent (e.g., 1.0 equivalent) and the aryl halide in a slight excess (e.g., 1.2 equivalents). Consider adding the aryl halide solution slowly to the mixture of the enolate and catalyst to maintain its low concentration.

    • Solution 2: Modify the Ligand. A less electron-rich or more sterically hindered ligand can sometimes disfavor the second oxidative addition required for homocoupling. Experiment with a different class of ligands (e.g., switch from a phosphine to an NHC ligand).

Workflow & Mechanism Diagrams

G cluster_prep Pre-Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup & Purification P1 Dry Glassware (Oven/Flame) P2 Degas Solvents (N2/Ar Purge) P1->P2 P3 Prepare Enolate (Ester + Base @ -78°C) P2->P3 R1 Add Ni(II) Precatalyst + Ligand P3->R1 Inert Atmosphere R2 Add Aryl Halide (4-bromo-3-fluorophenyl bromide) R1->R2 R3 Warm to RT or Heat (Monitor by TLC/GC-MS) R2->R3 W1 Quench Reaction (e.g., sat. NH4Cl) R3->W1 W2 Aqueous Extraction W1->W2 W3 Column Chromatography W2->W3 Final Product Final Product W3->Final Product

// Nodes Ni0 [label="L-Ni(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NiII_Aryl [label="L-Ni(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NiII_Enolate [label="L-Ni(II)(Ar)(Enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning Enolate_in [label="Enolate⁻", shape=plaintext]; ArX_in [label="Ar-X", shape=plaintext]; Product_out [label="", shape=plaintext, width=0.1, height=0.1];

// Edges Ni0 -> NiII_Aryl [label=" Oxidative\n Addition"]; ArX_in -> Ni0 [style=dashed];

NiII_Aryl -> NiII_Enolate [label=" Transmetalation\n (or Deprotonation)"]; Enolate_in -> NiII_Aryl [style=dashed];

NiII_Enolate -> Product_out [label=" Reductive\n Elimination"]; Product_out -> Ni0 [style=invis]; // for layout Product_out -> Product;

// Cycle edge edge [constraint=false, color="#4285F4"]; NiII_Enolate -> Ni0 [label=" Releases Product"]; } } Caption: Simplified catalytic cycle for Ni-catalyzed α-arylation.

FAQ 3: Troubleshooting Dual Nickel/Photoredox Catalysis

This modern technique offers unparalleled mildness but introduces new variables related to the photocatalyst and light source.

Q4: My dual Ni/photoredox reaction is sluggish or fails to initiate. What are the critical parameters to check?

A4: The synergy between the two catalytic cycles is essential, and failure often points to an issue with the photoredox part of the system.[14]

  • Cause 1: Inefficient Photon Capture. The photocatalyst (PC) must be excited by light to initiate single-electron transfer (SET). If the light source is of the wrong wavelength or insufficient intensity, the reaction will not start.

    • Solution: Check the absorption maximum (λ_max) of your photocatalyst (e.g., an Iridium or organic dye catalyst) and ensure your light source (typically blue LEDs) provides high-intensity irradiation at that wavelength. Ensure the reaction vessel is positioned for maximum light exposure and is made of a material (like borosilicate glass) that is transparent to the required wavelength.

  • Cause 2: Quenching of the Excited Photocatalyst. The excited state of the photocatalyst (PC*) is the key reactive species. It can be "quenched" (deactivated) by oxygen or other impurities.

    • Solution: Rigorous degassing of the reaction mixture is even more critical than in traditional thermal catalysis. Use several freeze-pump-thaw cycles or maintain a steady stream of an inert gas (like argon) over the reaction mixture for an extended period before turning on the light.

  • Cause 3: Mismatch in Redox Potentials. The entire process is driven by the relative redox potentials of the photocatalyst, the aryl halide, and the enolate. The excited photocatalyst must be sufficiently reducing to activate the aryl halide (or the nickel complex).

    • Solution: Consult literature to ensure the chosen photocatalyst has a suitable excited-state reduction potential to reduce either the aryl halide or the Ni(II) intermediate, which is a key mechanistic step.[18][19]

Q5: I am observing significant reductive dehalogenation of my 4-bromo-3-fluorophenyl starting material instead of the desired cross-coupling product. Why is this happening?

A5: Reductive dehalogenation (Ar-Br → Ar-H) is a common side reaction in photoredox catalysis when the radical intermediate is quenched by a hydrogen source before it can be trapped by the nickel catalyst.[18]

  • Cause: The aryl radical (Ar•), formed after reduction of the aryl halide and loss of bromide, is being intercepted by a hydrogen atom donor in the reaction mixture. Common hydrogen sources include the solvent (e.g., THF), additives, or even water.

    • Solution 1: Optimize the Solvent. Switch to a less effective hydrogen-atom-donating solvent. For example, changing from THF to a solvent like dioxane or acetonitrile might reduce the rate of this side reaction.

    • Solution 2: Increase Catalyst Efficiency. The issue is fundamentally a competition of rates. If the capture of the aryl radical by the Ni(0) or Ni(I) center is slow, dehalogenation has more time to occur.[15] Increasing the concentration or efficiency of the nickel catalyst/ligand system can accelerate the desired cross-coupling pathway, outcompeting the undesired dehalogenation.

Experimental Protocol: Nickel-Catalyzed Synthesis

This protocol is a representative procedure and may require optimization for your specific setup and reagent purity.

Materials:

  • This compound (Target Product)

  • 1-Bromo-4-iodo-2-fluorobenzene (Aryl Halide starting material is often chosen based on reactivity, aryl iodides are more reactive than bromides)

  • Ethyl acetate (Reagent/Enolate Precursor)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, as a solid or a solution in THF)

  • NiCl₂·glyme (Nickel Precatalyst)

  • 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt) or similar bulky, electron-rich ligand[7]

  • Anhydrous Toluene or THF (Solvent)

Procedure:

  • Glassware Preparation: Under an inert atmosphere (glovebox or Schlenk line), add NiCl₂·glyme (0.03 mmol, 10 mol%) and the ligand (0.03 mmol, 10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Enolate Formation: In a separate flame-dried flask, dissolve ethyl acetate (0.45 mmol, 1.5 equiv) in anhydrous toluene (1.2 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add NaHMDS (0.45 mmol, 1.5 equiv) and stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Catalyst Activation: To the flask containing the Ni precatalyst and ligand, add anhydrous toluene (1.0 mL) followed by the 1-bromo-4-iodo-2-fluorobenzene (0.3 mmol, 1.0 equiv).

  • Coupling Reaction: Slowly transfer the pre-formed cold enolate solution to the flask containing the catalyst and aryl halide via cannula.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 12-24 hours.[7]

  • Workup and Purification: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired this compound.

References

Addressing challenges in scaling up Ethyl 2-(4-bromo-3-fluorophenyl)acetate production

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, Ethyl 2-(4-bromo-3-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its specific substitution pattern makes it valuable for developing compounds with targeted biological activity. However, transitioning its synthesis from the laboratory bench to pilot or industrial scale introduces a unique set of challenges. Inefficiencies that are manageable at the gram-scale can become significant obstacles at the kilogram-scale, impacting yield, purity, cost, and safety.

This Technical Support Center is designed to provide researchers, process chemists, and drug development professionals with practical, in-depth guidance for overcoming the hurdles associated with scaling up the production of this key intermediate. As Senior Application Scientists, our goal is to move beyond simple procedural lists, offering insights into the causality behind common issues and providing robust, self-validating troubleshooting strategies.

Section 1: Starting Materials and Reagent Qualification

The quality of the final product is fundamentally linked to the quality of the inputs. At scale, variability in raw materials can lead to inconsistent batch performance, unexpected side reactions, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for the primary starting material, 4-bromo-3-fluorotoluene or a related precursor?

A1: Beyond standard purity assessment by GC or HPLC, the following CQAs are critical:

  • Isomeric Purity: Contamination with other bromo-fluoro-toluene isomers can lead to impurities that are difficult to separate from the final product due to similar physical properties. Specify a limit for isomeric impurities (e.g., <0.5%).

  • Water Content: Moisture can interfere with many common synthetic routes, particularly those involving organometallics or strong bases, leading to side reactions and reduced yield. Karl Fischer titration is the standard method for quantification.

  • Residual Halides: For precursors like 4-bromo-3-fluorobenzyl bromide, residual free bromine or bromide can catalyze undesirable side reactions.

Q2: How critical is solvent quality when moving to scale?

A2: Extremely critical. At the laboratory scale, it's common to use freshly distilled or high-purity anhydrous solvents. At an industrial scale, this may not be economically feasible. It is imperative to establish clear specifications for solvents. For instance, in reactions requiring anhydrous conditions, the water content of solvents like THF or Toluene should be specified and verified for each batch (e.g., <50 ppm). Using lower-grade solvents without verification is a primary cause of batch failure.

Troubleshooting Guide: Reagent Issues

Q: My reaction is sluggish, stalls before completion, or fails to initiate. I suspect a reagent issue. How do I diagnose this?

A: This is a classic scale-up problem often traced back to reagent quality or handling.

  • Validate Base Strength and Purity: If using a base like Sodium Ethoxide or Potassium tert-butoxide, its activity is paramount. These reagents can degrade upon exposure to atmospheric moisture and CO₂.

    • Causality: A partially degraded base will not be strong enough to fully deprotonate the precursor, leading to an incomplete reaction.

    • Protocol: Before scaling, perform a small-scale trial run with the new batch of base. More definitively, titrate the base against a known standard (e.g., standardized HCl) to confirm its molarity.

  • Confirm Anhydrous Conditions: Moisture is the enemy of many organic reactions.

    • Causality: Water can quench strong bases, hydrolyze ester products, and participate in side reactions.

    • Protocol: Ensure all glassware and reactors are rigorously dried. If the reaction is under an inert atmosphere (N₂ or Ar), verify the integrity of the system and ensure the inert gas has passed through a drying agent. Check the water content of your starting materials and solvents via Karl Fischer titration as previously mentioned.

  • Assess Ethyl Bromoacetate Quality: This reagent can degrade over time.

    • Causality: Ethyl bromoacetate is a lachrymator and can hydrolyze to bromoacetic acid and ethanol.[2] The acid can neutralize the base, while the presence of water can complicate the reaction.

    • Protocol: Check the purity of the ethyl bromoacetate by GC-MS. It should be colorless; a yellow or brown color indicates potential degradation. Distillation under reduced pressure is an effective purification method if degradation is suspected.[2]

Section 2: Synthesis and Scale-Up Considerations

Directly translating a lab-scale procedure to a large reactor often fails due to differences in mass and heat transfer. A robust process must be designed to handle these changes. A common and scalable approach involves the reaction of a suitable precursor with an acetate source.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound?

A1: A widely used method is the esterification/alkylation of the corresponding phenylacetic acid. However, a more direct and often scalable route is the reaction of a 4-bromo-3-fluorobenzyl halide (e.g., the bromide) with a cyanide source, followed by hydrolysis and esterification. An alternative, efficient one-step process can be the hydrolysis of 1-(4-bromo-3-fluorophenyl)-2,2,2-trichloroethane in the presence of an alcohol and a base.[3] For the purpose of this guide, we will focus on troubleshooting a common nucleophilic substitution pathway.

Q2: What are the Key Process Parameters (KPPs) that require tight control during scale-up?

A2: The most critical parameters are:

  • Temperature Control: Exothermic events (like quenching) that are easily managed in a lab flask can lead to dangerous temperature runaways in a large reactor.

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial for managing the reaction exotherm and preventing the buildup of localized "hot spots" that can increase impurity formation.

  • Agitation Speed: Proper mixing is vital to ensure homogeneity and efficient heat transfer. Poor agitation can lead to localized concentration gradients, reducing yield and purity.

Experimental Protocol: Representative Synthesis

This protocol is a representative example for troubleshooting purposes. Note: This should be optimized and validated for specific equipment and safety protocols.

  • Reactor Setup: A dry, inerted (N₂) glass-lined reactor is charged with anhydrous THF (Tetrahydrofuran).

  • Base Addition: Sodium bis(trimethylsilyl)amide (NaHMDS) solution is added while maintaining the internal temperature at < 0 °C.

  • Precursor Addition: A solution of 4-bromo-3-fluorotoluene in anhydrous THF is added dropwise over 1-2 hours, ensuring the temperature does not exceed 5 °C. This generates the benzylic anion.

  • Electrophile Addition: Diethyl carbonate is added slowly, maintaining the temperature below 10 °C.

  • Reaction & Quench: The reaction is stirred for several hours and monitored by HPLC for completion. It is then carefully quenched by the slow addition of aqueous ammonium chloride.

Troubleshooting Guide: Synthesis Issues

Q: My reaction yield is consistently low (<70%) at scale, even though it worked well in the lab. What are the likely causes?

A: This points to issues magnified by scale.

  • Poor Temperature Control:

    • Causality: The formation of the benzylic anion is highly exothermic. If the heat is not dissipated efficiently, the anion can decompose or participate in side reactions (e.g., dimerization).

    • Solution: Reduce the addition rate of the precursor. Ensure the reactor's cooling system is operating at maximum efficiency. For very large scales, consider a semi-batch process where reagents are added continuously at a rate that matches the cooling capacity.

  • Impurity Formation:

    • Causality: The primary competing reaction is often the formation of a dimer (1,2-bis(4-bromo-3-fluorophenyl)ethane). This occurs when the generated benzylic anion attacks an unreacted molecule of the starting benzyl halide. This is more prevalent with insufficient or slow addition of the electrophile (diethyl carbonate).

    • Solution: Ensure the electrophile is present to react with the anion as it is formed. This might involve adding the base to a mixture of the precursor and the electrophile (Barbier conditions), though this requires careful safety assessment. Analyze crude reaction samples by LC-MS to identify the mass of major byproducts to confirm their identity.

Data Presentation: Typical Process Parameters
ParameterLaboratory Scale (10g)Pilot Scale (10kg)Justification for Change
Solvent Volume 100 mL (10 vol)80 L (8 vol)Reduced volume to improve throughput; requires efficient mixing.
Base Addition Time 15 min1-2 hoursCritical for managing exotherm in a large thermal mass.
Temperature -10 °C to 0 °C0 °C to 5 °CA slightly higher, tighter range is often more practical and controllable in large reactors.
Agitation Magnetic Stirrer (N/A)200-300 RPMMechanical agitation is required to ensure homogeneity and heat transfer.

Visualization: General Production Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification RM Raw Material QC Reactor Reactor Inerting & Chilling RM->Reactor Addition Controlled Reagent Addition Reactor->Addition Rxn Reaction Monitoring (HPLC) Addition->Rxn Quench Aqueous Quench Rxn->Quench Extract Solvent Extraction Quench->Extract Dry Brine Wash & Drying Extract->Dry SolventSwap Solvent Swap Dry->SolventSwap Purify Distillation / Crystallization SolventSwap->Purify FinalQC Final Product QC Purify->FinalQC

Caption: High-level workflow for the synthesis of this compound.

Section 3: Purification Challenges

At scale, simple column chromatography is not a viable purification method. The process must rely on robust, scalable techniques like distillation or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective industrial-scale purification method for this product?

A1: Fractional vacuum distillation is typically the most effective method for this class of compounds (liquid esters). It is highly scalable and can effectively remove both lower-boiling impurities (residual solvents) and higher-boiling impurities (dimers, side-products). Recrystallization is an option if a high-purity solid can be obtained, but this compound is often an oil or low-melting solid.

Troubleshooting Guide: Purification Issues

Q: After vacuum distillation, my product purity is stuck at 98-99% and I can't improve it. What's the problem?

A: This is a common plateau that is often caused by a closely-boiling impurity.

  • Identify the Impurity:

    • Causality: An impurity with a boiling point very close to your product will co-distill, making separation by distillation alone difficult. A common culprit is an isomer or a related compound where the fluorine or bromine is in a different position.

    • Solution: Obtain a sample of the main distillation fraction and analyze it thoroughly by GC-MS and NMR. This is a critical diagnostic step. Do not rely on HPLC purity alone. The mass spectrum can help you identify the molecular weight of the impurity and guide your investigation.

  • Optimize Distillation Parameters:

    • Causality: Insufficient theoretical plates in the distillation column or too low a reflux ratio will result in poor separation efficiency.

    • Solution: Increase the reflux ratio (e.g., from 2:1 to 5:1). This increases the contact time with the column packing, improving separation, albeit at the cost of longer distillation time. Ensure your vacuum is stable and deep enough to avoid thermal decomposition of the product.

  • Consider a Polishing Step:

    • Causality: Sometimes, distillation alone is not enough.

    • Solution: If the impurity is more polar (e.g., a hydrolyzed acid), a simple carbon or silica plug filtration of the distilled material can remove trace polar contaminants. If the impurity is non-polar and closely-boiling, a final recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) might be necessary as a "polishing" step, even if the yield from this step is not maximized.

Visualization: Purification Troubleshooting Logic

G Start Purity < 99.5% after Distillation Check1 Identify Impurity via GC-MS Start->Check1 Impurity1 Closely-Boiling Isomer / Analog Check1->Impurity1 Yes Impurity2 High-Boiling Dimer Check1->Impurity2 No, MW is ~2x Impurity3 Polar Impurity (e.g., Acid) Check1->Impurity3 No, different polarity Action1 Increase Column Efficiency (Higher Reflux Ratio) Impurity1->Action1 Action2 Improve Fraction Cut Strategy (Discard larger head/tail fractions) Impurity2->Action2 Action3 Post-Distillation Polish (Carbon/Silica Treatment or Recrystallization) Impurity3->Action3 End Achieve Target Purity > 99.5% Action1->End Action2->End Action3->End

Caption: Decision tree for troubleshooting low purity after distillation.

References

Technical Support Center: Monitoring Reaction Progress of Ethyl 2-(4-bromo-3-fluorophenyl)acetate using TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate. The core of this analysis relies on the significant polarity difference between the carboxylic acid starting material (2-(4-bromo-3-fluorophenyl)acetic acid) and the less polar ester product. This guide is structured to provide immediate answers through FAQs and solve complex issues with a detailed troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup and execution of TLC for this specific reaction.

Q1: What is the ideal starting solvent system and stationary phase for this analysis?

A: For the stationary phase, standard silica gel 60 F254 plates are highly recommended. The fluorescent indicator (F254) is crucial for the primary visualization method.

The mobile phase, or eluent, should be a mixture of a non-polar and a moderately polar solvent. A good starting point is a 20-30% Ethyl Acetate (EtOAc) in Hexanes mixture.[1][2][3] The goal is to achieve a retention factor (Rf) for the more polar starting material, 2-(4-bromo-3-fluorophenyl)acetic acid, of approximately 0.2-0.4.[4] This provides ample space on the plate for the less polar product, this compound, to resolve at a higher Rf.

Q2: How should I prepare and spot my samples on the TLC plate?

A: Sample preparation is critical for clean results.

  • Dilution: Take a very small aliquot of the reaction mixture (a drop from a glass rod is sufficient) and dilute it in a vial with a volatile solvent like ethyl acetate or dichloromethane. Overloading the plate is a common cause of streaking.[5][6]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[7] Mark tick marks for each lane. Never use an ink pen, as the ink components will chromatograph and interfere with results.[6]

  • Spotting: Use a fine capillary tube to apply a small, concentrated spot of your diluted sample onto the origin line. For reaction monitoring, a three-lane approach is standard practice (see Q3).[4][8] Ensure the spots are small and allowed to dry completely before development.

Q3: What is "co-spotting" and why is it essential for reaction monitoring?

A: Co-spotting is a critical self-validating technique used to definitively identify spots in a reaction mixture. It involves spotting the reaction mixture directly on top of the starting material standard in the same lane.[4] A standard TLC plate for reaction monitoring should have three lanes:

  • Lane 1 (SM): Pure starting material.

  • Lane 2 (Co-spot): Starting material with the reaction mixture spotted over it.

  • Lane 3 (RM): The reaction mixture.

This setup allows for unambiguous confirmation. If the starting material spot in the RM lane has the same Rf as the pure SM and the co-spot lane shows a single, unified spot at that Rf, you can be certain of its identity. This is especially vital if the product and reactant Rf values are very close.[4][9]

Q4: How do I visualize the spots? My compounds are colorless.

A: this compound and its corresponding carboxylic acid are aromatic and contain a conjugated system, making them ideal for UV visualization.

  • UV Light (254 nm): This is the primary and non-destructive method. On a fluorescent (F254) plate, the compounds will absorb the UV light and appear as dark purple or black spots against a glowing green background.[10][11][12] Gently circle the spots with a pencil while under the lamp, as they will disappear once the light is removed.[11]

  • Iodine Chamber: As a secondary method, placing the plate in a chamber with a few crystals of iodine will cause the spots to develop a yellow-brown color.[10][13] This method is semi-destructive, and the spots will fade over time as the iodine evaporates.[11]

  • Potassium Permanganate (KMnO₄) Stain: This destructive stain is useful for visualizing compounds that can be oxidized. It may react more strongly with the carboxylic acid starting material than the ester product, potentially providing another layer of confirmation. Spots will appear as yellow-brown on a purple background.[13]

Part 2: In-Depth Troubleshooting Guide

Encountering issues is a normal part of experimental science. This section provides solutions to specific problems you may face during TLC analysis.

Problem ID Issue Description Probable Cause(s) Recommended Solution(s)
T-01 Spots are streaked or elongated.1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica.3. The sample was not fully dissolved.1. Dilute your sample further before spotting.[5][6]2. For the acidic starting material, add 0.5-1% acetic acid to the mobile phase to improve spot shape.[5]3. Ensure the sample is fully dissolved in the spotting solvent.
T-02 All spots remain on the origin line (Rf ≈ 0).The mobile phase (eluent) is not polar enough to move the compounds up the plate.Increase the polarity of the eluent. For a hexane/EtOAc system, increase the percentage of ethyl acetate (e.g., from 20% to 40%).[5][13]
T-03 All spots are at the solvent front (Rf ≈ 1).The mobile phase is too polar, carrying all components with it indiscriminately.Decrease the polarity of the eluent. For a hexane/EtOAc system, decrease the percentage of ethyl acetate (e.g., from 30% to 10%).[5][13]
T-04 No spots are visible after development.1. The sample is too dilute.2. The origin line was submerged in the eluent reservoir.3. The compound is not UV-active (unlikely here, but possible).1. Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[5][6]2. Ensure the origin line is drawn above the solvent level in the developing chamber.[6][7]3. Use a secondary visualization method like an iodine chamber or a chemical stain.[5][12]
T-05 Product and starting material spots are very close.The chosen solvent system does not provide adequate separation (low selectivity).1. Fine-tune the eluent polarity. Test small increments (e.g., 15%, 20%, 25% EtOAc).2. Change the solvent system entirely. Try a system with different solvent properties, such as Dichloromethane/Methanol (98:2) or adding a small amount of toluene to the hexane/EtOAc mixture, which can alter interactions with aromatic compounds.[14]3. Use the co-spotting technique (see FAQ Q3) to confirm if two spots are truly present.[4][9]
T-06 The reaction mixture lane is a complete smear.The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO) which did not evaporate from the plate.After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the residual high-boiling solvent before placing it in the development chamber.[9]

Part 3: Standard Operating Protocols

Protocol 1: Step-by-Step TLC for Reaction Monitoring
  • Chamber Preparation: Pour the chosen mobile phase (e.g., 20% EtOAc in Hexanes) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.[7]

  • Plate Preparation: Obtain a silica gel F254 TLC plate. Using a pencil, gently draw an origin line ~1 cm from the bottom. Mark three tick marks for the SM, Co-spot, and RM lanes.[7]

  • Sample Spotting:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting material standard.

    • Lane 2 (Co-spot): Apply a spot of the starting material. Without letting it dry completely, spot the diluted reaction mixture directly on top.

    • Lane 3 (RM): Apply a spot of the diluted reaction mixture.

    • Ensure all spots are small, concentrated, and fully dry.[4]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend via capillary action.[7]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[7]

  • Visualization & Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize under a 254 nm UV lamp and circle all visible spots with a pencil.[11]

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

    • Analyze the results: The reaction is progressing if the intensity of the starting material spot in the RM lane decreases while a new spot with a higher Rf (the product) appears and intensifies over time. The reaction is complete when the starting material spot is absent from the RM lane.[8]

Part 4: Data & Visualizations

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare & Equilibrate Developing Chamber B 2. Prepare Samples (SM, RM, Co-spot) C 3. Spot Plate (Origin Line > Solvent) D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV Lamp First) E->F G 7. Calculate Rf Values F->G H 8. Assess Reaction Progress G->H

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic Flow

Troubleshooting_TLC Start Analyze Developed TLC Plate Problem_Streak Spots are Streaking? Start->Problem_Streak Problem_Rf Incorrect Rf Values? Problem_Streak->Problem_Rf No Sol_Streak Dilute Sample (Reduce Loading) Problem_Streak->Sol_Streak Yes Problem_NoSpots No Spots Visible? Problem_Rf->Problem_NoSpots No Sol_Rf_Low Rf Too Low: Increase Eluent Polarity Problem_Rf->Sol_Rf_Low Yes (Rf ≈ 0) Sol_Rf_High Rf Too High: Decrease Eluent Polarity Problem_Rf->Sol_Rf_High Yes (Rf ≈ 1) Problem_Separation Poor Separation? Problem_NoSpots->Problem_Separation No Sol_NoSpots Concentrate Sample Spotting Use Chemical Stain Problem_NoSpots->Sol_NoSpots Yes Good_Result Good Separation Continue Monitoring Problem_Separation->Good_Result No Sol_Separation Change Solvent System (Alter Selectivity) Problem_Separation->Sol_Separation Yes

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Investigating unexpected outcomes in experiments with Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Welcome to the technical support resource for this compound (CAS No. 1296223-82-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and other biologically active molecules, understanding its reactivity and potential pitfalls is crucial for successful outcomes.[1][2] This document provides field-proven insights, detailed protocols, and diagnostic guides to address unexpected experimental results.

Compound Specifications and Handling

Proper handling and storage are the first steps in ensuring experimental reproducibility. Below are the key specifications and recommended conditions for this compound.

PropertyValueSource(s)
CAS Number 1296223-82-9[3]
Molecular Formula C₁₀H₁₀BrFO₂[2]
Molecular Weight 261.09 g/mol [2][4]
Appearance Colorless to yellow liquid[1]
Storage Sealed in a dry, room temperature environment.[2][4]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of this compound.

Q1: What are the primary reactive sites on the molecule? A: The molecule has two primary sites for chemical modification:

  • The C-Br Bond: The aryl bromide is the most versatile functional group, readily participating in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.[1][7]

  • The Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, (4-bromo-3-fluorophenyl)acetic acid. It can also undergo transesterification or be reduced to an alcohol.

Q2: Is the compound sensitive to air or moisture? A: While stable under recommended storage conditions, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the ester group.[8] For reactions requiring strictly anhydrous conditions, such as certain organometallic couplings, it is advisable to use the reagent from a freshly opened container or to handle it under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: What solvents are recommended for this compound? A: this compound is soluble in a wide range of common organic solvents, including but not limited to tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, acetone, and toluene. Solvent choice should be dictated by the specific reaction conditions. For instance, in Suzuki-Miyaura couplings, solvent systems often include toluene, dioxane, or mixtures of solvents with water.[9]

Q4: How can I confirm the purity of my starting material? A: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity assessment.[10] Structural confirmation and identification of potential impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Troubleshooting Guide: Unexpected Outcomes

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Initial Troubleshooting Workflow

Before diving into specific problems, follow this general diagnostic workflow.

G A Unexpected Outcome Observed (e.g., Low Yield, Impurity) B Verify Reagent Purity (HPLC, NMR of Starting Material) A->B Step 1 C Review Reaction Setup (Anhydrous/Inert Conditions?) B->C Step 2 D Analyze Reaction Mixture (TLC, LC-MS, GC-MS) C->D Step 3 E Identify Byproduct(s) D->E Step 4 F Consult Specific Scenarios Below E->F Step 5

Caption: General workflow for troubleshooting unexpected results.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Cross-Coupling Reaction

Symptom: The primary starting material, this compound, is largely unreacted after the expected reaction time, as observed by TLC, GC, or LC-MS analysis.

Potential CauseExplanation & Recommended Actions
Inactive Catalyst The Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) may have degraded due to improper storage or exposure to air. Action: Use a fresh batch of catalyst. Consider a more robust pre-catalyst or ligand system known for high activity.
Inadequate Base The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner for transmetalation.[7][11] The chosen base may be too weak, not sufficiently soluble, or hydrated. Action: Switch to a stronger or more soluble base (e.g., CsF, K₃PO₄). Ensure the base is anhydrous by drying it in an oven before use.
Presence of Oxygen Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and promote unwanted side reactions like the homocoupling of the boronic acid.[12] Action: Thoroughly degas all solvents and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Poor Reagent Quality The boronic acid or ester partner may be of low purity or has degraded. Boronic acids are prone to dehydration to form cyclic boroxines, which are often less reactive. Action: Verify the purity of both coupling partners via NMR or HPLC. Use freshly purchased boronic acid or recrystallize if necessary.
Scenario 2: Major Byproduct Detected

Symptom: A significant new spot on TLC or peak in GC/LC-MS is observed, which is not the desired product.

Potential Side Reactions

SideReactions cluster_0 Potential Side Reactions Start This compound Hydrolysis (4-bromo-3-fluorophenyl)acetic acid (M-28 Da vs Start) Start->Hydrolysis H₂O (Acid/Base) Debromination Ethyl 2-(3-fluorophenyl)acetate (M-79/81 Da vs Start) Start->Debromination Reductive Conditions (e.g., H₂, certain catalysts)

Caption: Common side products derived from the starting material.

  • Byproduct Identity: (4-bromo-3-fluorophenyl)acetic acid

    • Cause: Hydrolysis. The ester has been cleaved by water present in the reaction. This is common when using aqueous bases or non-anhydrous solvents without proper care.[8]

    • Diagnosis: The molecular weight will be 28 Da less than the starting material (loss of C₂H₄). This can be confirmed by LC-MS. The product will also be acidic.

    • Solution: Re-run the reaction using thoroughly dried solvents and reagents. If an aqueous base is required, consider using phase-transfer catalysts or a biphasic solvent system to minimize contact time.

  • Byproduct Identity: Ethyl 2-(3-fluorophenyl)acetate

    • Cause: Hydrodebromination (Dehalogenation). The C-Br bond has been reductively cleaved and replaced with a C-H bond. This can occur as a side reaction in some catalytic cycles, especially if a hydrogen source (e.g., an alcohol solvent, formate salts) is present or if the catalyst system promotes this pathway.[13][14]

    • Diagnosis: The mass spectrum will show a loss of the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) and a molecular weight decrease of 79/81 Da.

    • Solution: Change the solvent system or catalyst. Avoid potential hydrogen donors if this pathway is problematic. Screening different phosphine ligands for the palladium catalyst can often suppress this side reaction.

  • Byproduct Identity: Biphenyl derivative (from boronic acid homocoupling)

    • Cause: Homocoupling. This is specific to cross-coupling reactions and is often promoted by the presence of oxygen, which can alter the catalytic cycle.[12]

    • Diagnosis: The byproduct's mass will correspond to the dimerization of the boronic acid partner.

    • Solution: Ensure rigorous exclusion of air from the reaction mixture by degassing solvents and maintaining an inert atmosphere.

Key Experimental Protocols

Protocol 1: Standard Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.[10]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Gradient Start at 60% Acetonitrile, ramp to 95% over 10 min, hold for 2 min
Flow Rate 1.0 mL/min
Detection (UV) 254 nm
Injection Volume 5-10 µL
Sample Prep Dissolve ~1 mg of sample in 10 mL of Acetonitrile. Filter with a 0.45 µm syringe filter before injection.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 4:1 mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring mixture under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds for drug discovery programs. The strategic placement of the bromine and fluorine atoms on the phenyl ring allows for diverse downstream functionalization, making the efficient and scalable synthesis of this intermediate a critical consideration. This guide will compare and contrast three primary synthetic routes: the Malonic Ester Synthesis, synthesis via the corresponding Acetonitrile, and the Arndt-Eistert Homologation. Each route will be evaluated based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.

Comparative Analysis of Synthetic Routes

Route Starting Materials Key Intermediates Overall Yield (Estimated) Advantages Disadvantages
1. Malonic Ester Synthesis 4-Bromo-3-fluorotoluene, Diethyl malonate4-Bromo-3-fluorobenzyl bromide, Diethyl (4-bromo-3-fluorobenzyl)malonateGood to ExcellentUtilizes readily available starting materials. Well-established and reliable reaction sequence.Multi-step process. Potential for dialkylation as a side product.
2. From Acetonitrile Intermediate 4-Bromo-3-fluorobenzyl bromide, Sodium cyanide2-(4-Bromo-3-fluorophenyl)acetonitrile, 2-(4-Bromo-3-fluorophenyl)acetic acidGoodFewer steps if starting from the nitrile.Use of highly toxic sodium cyanide. Hydrolysis of the nitrile can require harsh conditions.
3. Arndt-Eistert Homologation 4-Bromo-3-fluorobenzoic acid4-Bromo-3-fluorobenzoyl chloride, 2-Diazo-1-(4-bromo-3-fluorophenyl)ethanoneModerate to GoodElegant one-carbon homologation.Use of diazomethane, which is explosive and toxic. Requires careful handling and specialized equipment.

Route 1: The Malonic Ester Synthesis

This classical approach offers a robust and scalable pathway to the target molecule, commencing from the readily available 4-bromo-3-fluorotoluene. The synthesis proceeds through three key stages: benzylic bromination, malonic ester alkylation, and finally, hydrolysis and decarboxylation followed by esterification.

Logical Workflow for Malonic Ester Synthesis

A 4-Bromo-3-fluorotoluene B Radical Bromination (NBS, AIBN) A->B Step 1 C 4-Bromo-3-fluorobenzyl bromide B->C D Alkylation of Diethyl Malonate (NaOEt, EtOH) C->D Step 2 E Diethyl (4-bromo-3-fluorobenzyl)malonate D->E F Hydrolysis & Decarboxylation (HBr, H2O, AcOH) E->F Step 3 G 2-(4-Bromo-3-fluorophenyl)acetic acid F->G H Fischer Esterification (EtOH, H2SO4) G->H Step 4 I This compound H->I

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide

This step involves the radical bromination of the benzylic methyl group of 4-bromo-3-fluorotoluene. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction.[1][2]

  • Materials: 4-Bromo-3-fluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (or a safer alternative like acetonitrile).

  • Procedure:

    • To a solution of 4-bromo-3-fluorotoluene in carbon tetrachloride, add NBS and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide, which can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of Diethyl (4-bromo-3-fluorobenzyl)malonate

The synthesized benzyl bromide is then used to alkylate diethyl malonate in the presence of a base.[3][4]

  • Materials: 4-Bromo-3-fluorobenzyl bromide, Diethyl malonate, Sodium ethoxide, Anhydrous ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • After stirring for a short period, add a solution of 4-bromo-3-fluorobenzyl bromide in anhydrous ethanol.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl (4-bromo-3-fluorobenzyl)malonate.

Step 3: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetic acid

The substituted malonic ester undergoes hydrolysis and decarboxylation to yield the corresponding carboxylic acid.[5][6]

  • Materials: Diethyl (4-bromo-3-fluorobenzyl)malonate, Hydrobromic acid, Acetic acid, Water.

  • Procedure:

    • To the crude diethyl (4-bromo-3-fluorobenzyl)malonate, add a mixture of hydrobromic acid, acetic acid, and water.

    • Heat the mixture to reflux for several hours to ensure complete hydrolysis and decarboxylation.

    • Cool the reaction mixture, which should result in the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(4-bromo-3-fluorophenyl)acetic acid.

Step 4: Synthesis of this compound

The final step is a Fischer esterification of the carboxylic acid with ethanol.[7][8]

  • Materials: 2-(4-Bromo-3-fluorophenyl)acetic acid, Anhydrous ethanol, Concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-(4-bromo-3-fluorophenyl)acetic acid in an excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Cool the reaction, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, which can be purified by vacuum distillation.

Route 2: Synthesis from 2-(4-Bromo-3-fluorophenyl)acetonitrile

This route offers a more direct pathway if the starting nitrile is readily available. The synthesis involves the hydrolysis of the nitrile to the carboxylic acid, followed by esterification.

Logical Workflow for Synthesis from Acetonitrile

A 2-(4-Bromo-3-fluorophenyl)acetonitrile B Acid or Base Hydrolisis A->B Step 1 C 2-(4-Bromo-3-fluorophenyl)acetic acid B->C D Fischer Esterification (EtOH, H2SO4) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis from 2-(4-Bromo-3-fluorophenyl)acetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)acetic acid from the Nitrile

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.

  • Materials: 2-(4-Bromo-3-fluorophenyl)acetonitrile, Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis), Water.

  • Acidic Hydrolysis Procedure:

    • To a mixture of concentrated sulfuric acid and water, add 2-(4-bromo-3-fluorophenyl)acetonitrile.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction and pour it onto ice.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

  • Basic Hydrolysis Procedure:

    • Reflux a mixture of 2-(4-bromo-3-fluorophenyl)acetonitrile and aqueous sodium hydroxide solution for several hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

This step is identical to the final step of the Malonic Ester Synthesis route, employing Fischer esterification.[7][8]

Route 3: The Arndt-Eistert Homologation

This elegant method allows for the one-carbon chain extension of a carboxylic acid. Starting from 4-bromo-3-fluorobenzoic acid, this route provides a conceptually different approach to the target molecule.

Logical Workflow for Arndt-Eistert Homologation

A 4-Bromo-3-fluorobenzoic acid B Acyl Chloride Formation (SOCl2 or (COCl)2) A->B Step 1 C 4-Bromo-3-fluorobenzoyl chloride B->C D Reaction with Diazomethane C->D Step 2 E 2-Diazo-1-(4-bromo-3-fluorophenyl)ethanone D->E F Wolff Rearrangement (Ag2O, EtOH, Δ) E->F Step 3 G This compound F->G

Caption: Workflow for the Arndt-Eistert Homologation.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorobenzoyl chloride

The carboxylic acid is first converted to its more reactive acid chloride derivative.[9][10]

  • Materials: 4-Bromo-3-fluorobenzoic acid, Thionyl chloride or Oxalyl chloride, Catalytic DMF.

  • Procedure:

    • To a solution of 4-bromo-3-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF.

    • Reflux the mixture until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Diazo-1-(4-bromo-3-fluorophenyl)ethanone

The acid chloride is then reacted with diazomethane to form the key diazoketone intermediate. Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. [11][12]

  • Materials: 4-Bromo-3-fluorobenzoyl chloride, Diazomethane solution in diethyl ether.

  • Procedure:

    • Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a solution of diazomethane in diethyl ether until the yellow color of diazomethane persists.

    • Allow the reaction to stir at 0 °C for a short period.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

    • The resulting solution of the diazoketone is typically used directly in the next step.

Step 3: Wolff Rearrangement to this compound

The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst and ethanol to yield the final product.[13][14]

  • Materials: Solution of 2-Diazo-1-(4-bromo-3-fluorophenyl)ethanone in diethyl ether, Silver oxide (or other suitable catalyst), Anhydrous ethanol.

  • Procedure:

    • To the ethereal solution of the diazoketone, add a suspension of silver oxide in anhydrous ethanol.

    • Gently warm the mixture to initiate the rearrangement, which is often accompanied by the evolution of nitrogen gas.

    • After the reaction is complete (as indicated by the cessation of gas evolution), filter off the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography or vacuum distillation to obtain this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure of the laboratory.

  • The Malonic Ester Synthesis is a reliable and scalable workhorse, ideal for producing large quantities of the target compound from readily available precursors.

  • The synthesis from the Acetonitrile Intermediate is a more direct route, but the use of highly toxic cyanide necessitates stringent safety protocols.

  • The Arndt-Eistert Homologation is an elegant and mechanistically interesting route, but the inherent hazards associated with diazomethane make it less suitable for large-scale industrial production and require specialized handling expertise.

By carefully considering these factors, researchers and process chemists can select the most appropriate synthetic strategy to meet their specific needs for this valuable pharmaceutical intermediate.

References

A Comparative Guide to Aryl Halide and Pseudohalide Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of alternative reagents to Ethyl 2-(4-bromo-3-fluorophenyl)acetate for use in pivotal synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. Aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple listing of alternatives. It delves into the causality behind experimental choices, comparing the reactivity, scope, and practical considerations of analogous aryl iodides, triflates, and chlorides. By presenting side-by-side data, detailed experimental protocols, and mechanistic insights, this guide serves as a practical decision-making tool for selecting the optimal reagent to achieve desired synthetic outcomes with efficiency and precision.

Introduction: The Utility of this compound

This compound is a valuable building block in modern organic synthesis.[1][2] Its structure incorporates three key features for molecular elaboration:

  • An aryl bromide , which serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions.

  • A fluoro substituent , which can significantly modulate the physicochemical and metabolic properties of target molecules, a common strategy in drug discovery.[3]

  • An ethyl acetate moiety , which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.

The primary utility of this reagent lies in its ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds at the C4 position of the phenyl ring. While effective, the reactivity of the aryl bromide is just one point on a spectrum of possibilities. The selection of an optimal aryl electrophile is a critical decision that impacts reaction conditions, catalyst systems, yields, and overall synthetic strategy. This guide will explore the practical implications of replacing the bromide with other leaving groups.

The Arena of Comparison: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. The general mechanism, while nuanced for each specific reaction, follows a core catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination. The nature of the leaving group (X) on the aryl electrophile directly influences the rate-determining oxidative addition step. The established reactivity trend for common leaving groups is:

I > OTf (triflate) > Br >> Cl [4]

This trend forms the basis of our comparison. We will evaluate these alternatives in the context of the most common and powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of the boron reagents.[5][6]

Workflow: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XLn Ar-Pd(II)-X(Ln) OxAdd->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation R'-B(OR)2 (Base) ArPd(II)R'Ln Ar-Pd(II)-R'(Ln) Transmetalation->ArPd(II)R'Ln X-B(OR)2 RedElim Reductive Elimination ArPd(II)R'Ln->RedElim Ar-R' RedElim->Pd(0)L2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance of Alternatives

The choice of leaving group dictates the necessary reaction conditions. While aryl iodides are highly reactive and can often be coupled under mild conditions, aryl bromides represent a good balance of reactivity and stability.

Reagent AlternativeRelative ReactivityTypical Catalyst LoadingTemperatureKey Advantages & Disadvantages
This compound Baseline1-5 mol%80-110 °CPro: Good balance of stability and reactivity; widely available. Con: Requires higher temperatures than iodides.
Ethyl 2-(3-fluoro-4-iodophenyl)acetate High0.5-2 mol%RT - 80 °CPro: High reactivity allows for milder conditions, lower catalyst loading. Con: More expensive, potentially less stable.
Ethyl 2-(3-fluoro-4-(OTf)phenyl)acetate High1-3 mol%60-100 °CPro: Reactivity comparable to iodides. Con: Often prepared from phenol precursors; can be base sensitive.
Ethyl 2-(4-chloro-3-fluorophenyl)acetate Low2-10 mol%100-140 °CPro: Most cost-effective starting material. Con: Requires specialized, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) and harsh conditions.
Protocol: Suzuki Coupling of Ethyl 4-bromophenylacetate

The following protocol is adapted from a green chemistry experiment for undergraduate laboratories and illustrates a typical setup.[7]

  • Reagent Setup: To a 5 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4-bromophenyl)acetate (0.060 mmol, 1.0 eq), phenylboronic acid (0.135 mmol, 2.25 eq), and sodium carbonate (Na₂CO₃) (0.120 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.0011 mmol, 1.8 mol%).

  • Solvent Addition: Add the solvent system (e.g., a mixture of acetone and water).

  • Reaction: Place a condenser on the flask and heat the mixture in a sand bath at 35-45 °C for 1 hour with vigorous stirring.

  • Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield the desired ethyl-(4-phenylphenyl)acetate.

Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides/pseudohalides and amines.[8][9] The choice of leaving group, ligand, and base is critical for achieving high yields, especially with less reactive or sterically hindered substrates.

Comparative Performance of Alternatives

The reactivity trend observed in Suzuki couplings (I > OTf > Br >> Cl) also holds for C-N coupling. However, the choice of ligand and base becomes even more crucial. Sterically hindered, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step.[10]

Reagent AlternativeBase RequirementLigand SystemKey Advantages & Disadvantages
This compound Strong Base (e.g., NaOtBu, K₃PO₄)Bulky Monophosphines (e.g., XPhos) or Bidentate Ligands (e.g., BINAP)Pro: Reliable and well-precedented reactivity. Con: Requires strong bases which may not be compatible with sensitive functional groups.
Ethyl 2-(3-fluoro-4-iodophenyl)acetate Milder Base (e.g., K₃PO₄, Cs₂CO₃)Can work with less specialized ligands under milder conditions.Pro: High reactivity allows for broader base compatibility. Con: Higher cost.
Ethyl 2-(3-fluoro-4-(OTf)phenyl)acetate Strong BaseBulky MonophosphinesPro: Excellent reactivity, often used for difficult couplings. Con: Triflates can be unstable to the strong bases required.
Ethyl 2-(4-chloro-3-fluorophenyl)acetate Strong BaseSpecialized, highly active ligands (e.g., BrettPhos, RuPhos) are mandatory.Pro: Low cost of starting material. Con: Very challenging; requires significant optimization and specialized, expensive ligands.
Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol is based on common procedures found in the literature.[11]

  • Inert Atmosphere: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the amine (1.2-1.5 eq), a strong base such as sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Other Key Transformations: A Comparative Overview

The principles of reactivity extend to other important palladium-catalyzed reactions.

Workflow: General Cross-Coupling

General_Workflow cluster_workflow Generalized Cross-Coupling Workflow Start Aryl Halide / Triflate (Ar-X) Reaction Reaction Vessel (Solvent, Heat) Start->Reaction CouplingPartner Coupling Partner (e.g., R-BY2, R-NH2, R-SnR'3, R-ZnX) CouplingPartner->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base / Additives Base->Reaction Product Coupled Product (Ar-R) Reaction->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

ReactionCoupling PartnerKey Feature / Consideration
Sonogashira Coupling Terminal AlkyneForms C(sp²)–C(sp) bonds. Typically requires a copper(I) co-catalyst, although copper-free methods exist. Reactivity order (I > Br) is crucial for selective couplings.[12][13][14]
Heck Reaction AlkeneForms a new C-C bond with vinylation of the aryl group. The reaction is tolerant of many functional groups.[15][16][17][18]
Stille Coupling Organostannane (Organotin)Very broad scope and high functional group tolerance. The primary drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove.[19][20][21][22]
Negishi Coupling OrganozincHighly reactive organozinc reagents allow for C-C bond formation under mild conditions, including for C(sp³)-C(sp²) couplings.[23][24][25] Reagents are often prepared in situ and are moisture-sensitive.[26]

For all these reactions, using an aryl iodide or triflate analog of this compound will generally lead to faster reactions at lower temperatures compared to the bromide, while the corresponding chloride would require significantly more forcing conditions and specialized catalysts.

Guide to Reagent Selection

Choosing the right starting material is a balance of reactivity, cost, and availability. This decision tree provides a simplified guide for researchers.

Decision Tree for Reagent Selection

Decision_Tree Start Project Goal? Cost Is Cost the Primary Driver? Start->Cost YesCost Yes Cost->YesCost Yes NoCost No Cost->NoCost No Reactivity Is Mildness/Reactivity Critical? YesReactivity Yes Reactivity->YesReactivity Yes NoReactivity No Reactivity->NoReactivity No Chloride Use Aryl Chloride (Prepare for optimization) YesCost->Chloride NoCost->Reactivity Iodide Use Aryl Iodide / Triflate (Best for sensitive substrates) YesReactivity->Iodide Bromide Use Aryl Bromide (Balanced choice) NoReactivity->Bromide

Caption: A decision-making guide for selecting an aryl electrophile.

Conclusion

While this compound is a versatile and reliable reagent, a nuanced understanding of its alternatives is essential for the modern synthetic chemist.

  • Aryl Iodides and Triflates are the reagents of choice for high-reactivity applications, enabling milder conditions that preserve sensitive functional groups and are ideal for late-stage functionalization or challenging couplings.

  • Aryl Bromides offer a robust and cost-effective middle ground, providing a good balance of stability for multi-step syntheses and reliable reactivity with a broad range of well-established catalytic systems.

  • Aryl Chlorides represent the most economical option but should be reserved for large-scale synthesis where the initial investment in catalyst screening and process optimization is justified by the low cost of the starting material.

By carefully considering the factors of reactivity, cost, and the specific demands of the synthetic target, researchers can strategically select the optimal reagent, leading to more efficient, robust, and successful synthetic campaigns.

References

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key substituted phenylacetate intermediate, valuable in the synthesis of pharmaceuticals and complex organic molecules for medicinal chemistry research.[1] Its utility lies in the specific arrangement of the bromo and fluoro substituents on the phenyl ring, which allows for fine-tuning of molecular properties and provides handles for further synthetic transformations, such as cross-coupling reactions. The efficient synthesis of this intermediate is therefore of significant interest to researchers in drug development and organic synthesis.

This guide provides an in-depth comparative analysis of viable synthetic methodologies for producing this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind each approach, offering field-proven insights into the experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available routes, enabling an informed decision based on factors such as yield, scalability, reagent toxicity, and operational complexity.

Methodology Overview: Pathways to the Target Ester

The synthesis of this compound invariably proceeds through its parent carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. The final step is a standard esterification, which is typically high-yielding. The core of our comparative analysis, therefore, focuses on the most efficient construction of the substituted phenylacetic acid backbone. We will evaluate three primary, robust, and well-documented pathways starting from commercially available precursors:

  • The Benzyl Cyanide Pathway: A classic, multi-step route starting from 4-bromo-3-fluorotoluene, involving side-chain bromination, cyanidation, and hydrolysis.

  • The Grignard Carboxylation Pathway: A powerful carbon-carbon bond-forming strategy that also begins with 4-bromo-3-fluorotoluene.

  • The Willgerodt-Kindler Reaction Pathway: A unique rearrangement reaction starting from the corresponding acetophenone.

A final, standardized Fischer esterification protocol will be presented to convert the synthesized acid into the target ethyl ester.

Method 1: The Benzyl Cyanide Pathway

This is arguably the most traditional and widely documented route for phenylacetic acid synthesis.[2][3] It offers robust and reliable transformations, though it involves multiple discrete steps and the use of highly toxic cyanide salts, necessitating stringent safety protocols.

Experimental Workflow

A 4-Bromo-3-fluorotoluene B Step 1: Free-Radical Side-Chain Bromination A->B C 4-Bromo-3-fluorobenzyl bromide B->C D Step 2: Nucleophilic Substitution (Cyanidation) C->D E (4-Bromo-3-fluorophenyl)acetonitrile D->E F Step 3: Hydrolysis (Acid or Base Catalyzed) E->F G 2-(4-Bromo-3-fluorophenyl)acetic acid F->G A 4-Bromo-3-fluorobenzyl bromide B Step 1: Grignard Reagent Formation A->B C 4-Bromo-3-fluorobenzylmagnesium bromide B->C D Step 2: Carboxylation C->D E Bromomagnesium 2-(4-bromo-3-fluorophenyl)acetate D->E F Step 3: Acidic Workup E->F G 2-(4-Bromo-3-fluorophenyl)acetic acid F->G A 4-Bromo-3-fluoroacetophenone B Step 1: Thioamide Formation (Willgerodt-Kindler Reaction) A->B C N-[2-(4-Bromo-3-fluorophenyl)ethanethioyl]morpholine (Thiomorpholide intermediate) B->C D Step 2: Hydrolysis C->D E 2-(4-Bromo-3-fluorophenyl)acetic acid D->E

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity and identity of intermediates are not merely a matter of quality control; they are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key substituted phenyl derivative, serves as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry and structure-activity relationship (SAR) studies[1]. Its precise molecular structure, containing a stereogenic center and a complex substitution pattern on the aromatic ring, demands a rigorous and multi-faceted approach to structural confirmation and purity assessment.

This guide provides an in-depth, experience-driven framework for the comprehensive spectroscopic validation of this compound. We will move beyond a simple checklist of techniques, delving into the causal reasoning behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a self-validating system for unambiguous compound verification.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 1296223-82-9[2]

  • Molecular Formula: C₁₀H₁₀BrFO₂[1]

  • Molecular Weight: 261.09 g/mol [1][2]

  • Chemical Structure:

    alt text

The Imperative of a Multi-Technique Validation Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique and orthogonal piece of the molecular puzzle. Mass spectrometry reveals the mass-to-charge ratio, confirming molecular weight and elemental composition. Infrared spectroscopy identifies the functional groups present. NMR spectroscopy, however, provides the detailed atomic-level map, revealing the connectivity and chemical environment of each proton and carbon atom. The convergence of data from these distinct physical measurements provides the highest degree of confidence in the compound's identity and purity.

The following diagram illustrates the logical workflow for a robust, multi-technique validation process.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Validation Sample This compound Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Sample->MS IR Infrared (IR) Spectroscopy (e.g., ATR) Sample->IR Compare Compare Experimental vs. Theoretical Data NMR->Compare MS->Compare IR->Compare Predict Predict Theoretical Spectra (Structure, Fragments, Isotopes) Predict->Compare Purity Assess Purity (Impurity Signals) Compare->Purity Validate Final Validation Decision Compare->Validate Purity->Validate

Caption: Integrated workflow for spectroscopic validation.

¹H NMR Spectroscopy: The Molecular Blueprint

Proton NMR provides the most detailed information regarding the specific arrangement of hydrogen atoms in a molecule. For this compound, we can predict the chemical shift, integration, and multiplicity for each unique proton environment.

Theoretical Prediction vs. Expected Data

The structure has five distinct proton environments. The predictions below are based on standard chemical shift principles and data from similar structures.

Protons (Label)Predicted δ (ppm)IntegrationMultiplicityRationale & Key Couplings
H-a (-CH₃)1.2 - 1.33HTriplet (t)Coupled to the two H-b methylene protons (n+1 = 3).
H-b (-OCH₂)4.1 - 4.32HQuartet (q)Coupled to the three H-a methyl protons (n+1 = 4).
H-c (-CH₂Ar)3.6 - 3.82HSinglet (s) or narrow doublet (d)Adjacent to the aromatic ring. May show a small coupling to the fluorine atom (⁴JHF), appearing as a narrow doublet.
H-d (Ar-H)7.1 - 7.31HDoublet of doublets (dd)Ortho to H-e and meta to fluorine. Shows ortho coupling to H-e (³JHH) and meta coupling to fluorine (⁴JHF).
H-e (Ar-H)7.3 - 7.51HDoublet of doublets (dd)Ortho to both H-d and the bromine atom. Shows ortho coupling to H-d (³JHH) and ortho coupling to fluorine (³JHF).
H-f (Ar-H)7.5 - 7.71HTriplet-like (t) or Doublet of doublets (dd)Ortho to the bromine atom and meta to H-e. Appears as a "triplet" due to similar ortho (³JHH) and meta (⁴JHF) coupling constants.
Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay and faster acquisition time.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all peaks and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl)[3][4].

Theoretical Prediction vs. Expected Data

The molecule has 10 carbon atoms, all in unique chemical environments, and thus should display 10 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Carbon (Label)Predicted δ (ppm)Rationale
-C H₃~14Standard sp³ alkyl carbon of an ethyl ester.
-OC H₂-~61sp³ carbon bonded to an electronegative oxygen atom.
-C H₂Ar~40sp³ benzylic carbon.
Ar-C (C-Br)120 - 125Aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect.
Ar-C (C-F)158 - 162 (d)Aromatic carbon directly attached to fluorine. Will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
Ar-C H115 - 135 (multiple signals)The four aromatic CH carbons will appear in this region, with their specific shifts and C-F coupling patterns determined by their position relative to the fluorine and bromine atoms.
C =O (Ester)170 - 172Carbonyl carbon of an ester, typically found in this downfield region[4].
Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample (20-50 mg) may be beneficial.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (broadband) acquisition is standard to produce a spectrum of singlets, simplifying the analysis.

    • Spectral Width: 0-220 ppm. This range covers all expected carbon environments[3].

    • Relaxation Delay (d1): 2 seconds. Quaternary carbons (like C=O and C-Br/C-F) have longer relaxation times, so an adequate delay is necessary for quantitative accuracy, though not strictly required for simple peak counting.

    • Number of Scans: 256-1024 scans. A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.

Mass Spectrometry: The Molecular Weight Fingerprint

MS provides the molecular weight and, with high-resolution instruments, the elemental formula. It is also a critical tool for identifying the presence of halogen atoms due to their characteristic isotopic patterns.

Theoretical Prediction vs. Expected Data
ParameterPredicted ValueRationale
Molecular Ion (M⁺) m/z 259.98 & 261.98The presence of a single bromine atom results in two peaks of nearly equal intensity (¹⁹Br:⁸¹Br ≈ 50.7:49.3), separated by 2 Da. This "doublet" is a definitive signature.
High-Resolution MS (HRMS) Calculated for C₁₀H₁₀⁷⁹BrFO₂: 259.9848An experimentally determined mass within 5 ppm of this value confirms the elemental formula.
Key Fragments m/z 215/217, 187/189, 108[M-OC₂H₅]⁺: Loss of the ethoxy radical (-45 Da). The bromine isotope pattern will be preserved. [M-COOC₂H₅]⁺: Loss of the entire ethyl acetate moiety (-73 Da). [C₇H₅F]⁺: Fragmentation leading to a fluorotropylium ion or similar species.
Protocol for Mass Spectrometry Data Acquisition
  • Technique Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound. For less volatile potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

  • GC-MS Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. This ensures elution of the target compound and separation from potential impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

The following diagram shows the relationship between the molecular structure and its expected primary mass spectrometry signals.

MassSpec cluster_mol Parent Molecule cluster_frag Key Fragments Mol [C₁₀H₁₀BrFO₂]⁺ m/z 260/262 Frag1 Loss of -OC₂H₅ [M-45]⁺ m/z 215/217 Mol->Frag1 - C₂H₅O• Frag2 Loss of -COOC₂H₅ [M-73]⁺ m/z 187/189 Mol->Frag2 - •COOC₂H₅ Frag3 Fluorophenyl fragment [C₇H₅F]⁺ m/z 108 Frag2->Frag3 - Br•

Caption: Predicted fragmentation pathway in EI-MS.

Infrared Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It serves as a quick identity and quality check.

Theoretical Prediction vs. Expected Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ester) 1735 - 1750 StrongThe high frequency is characteristic of an α-unconjugated ester carbonyl stretch. This is the most prominent peak in the spectrum.
C-O (Ester) 1150 - 1250StrongCharacteristic C-O stretching vibrations of the ester group.
C-F (Aryl) 1200 - 1280StrongAryl-fluorine stretching vibration.
C-H (Aromatic) 3050 - 3100Medium-WeakAromatic C-H stretching.
C-H (Aliphatic) 2850 - 3000MediumAliphatic C-H stretching from the ethyl and methylene groups.
C=C (Aromatic) 1450 - 1600Medium-WeakAromatic ring skeletal vibrations.
C-Br (Aryl) 500 - 600MediumTypically found in the fingerprint region and can be difficult to assign definitively.
Protocol for IR Data Acquisition
  • Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is Attenuated Total Reflectance (ATR). Place one drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

    • Sample Scan: Acquire the sample spectrum.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum is typically presented in terms of transmittance (%) versus wavenumber (cm⁻¹).

Comparative Summary and Purity Assessment

True validation is achieved when all data points converge to describe the same molecule.

TechniqueKey Validation PointConfirms
¹H NMR Correct chemical shifts, 3:2:2:1:1:1 integration, and predicted multiplicities (t, q, s, dd).Connectivity, proton environments, and relative ratios.
¹³C NMR Presence of 10 distinct carbon signals in the correct chemical shift regions.Carbon backbone and functional group environments.
Mass Spec Molecular ion doublet at m/z ~260/262 and accurate mass confirmation via HRMS.Molecular weight and elemental formula (C₁₀H₁₀BrFO₂).
IR Spec Strong C=O stretch at ~1740 cm⁻¹ and strong C-O/C-F bands.Presence of key ester and aryl-halide functional groups.

Purity: The absence of unexpected signals is as important as the presence of expected ones. Look for:

  • NMR: Small peaks that do not correspond to the target structure. Common impurities could include residual starting materials or solvents (e.g., ethyl acetate, ethyl bromoacetate[5][6]).

  • GC-MS: Additional peaks in the chromatogram. The mass spectrum of any impurity peak can be used to aid in its identification.

  • IR: Broad -OH peaks (~3300 cm⁻¹) could indicate hydrolysis of the ester to the corresponding carboxylic acid.

Conclusion

The validation of a pharmaceutical intermediate like this compound is a non-negotiable step in ensuring the integrity of the drug development pipeline. A superficial analysis is insufficient. By integrating the high-detail connectivity data from NMR, the unambiguous molecular weight confirmation from MS, and the rapid functional group verification from IR, a complete and trustworthy profile of the molecule is established. This guide provides the strategic framework and experimental rationale necessary for researchers, scientists, and drug development professionals to approach this critical task with scientific rigor and confidence.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a key substituted phenylacetate building block, frequently utilized in the synthesis of complex organic molecules for pharmaceutical and materials science research. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of downstream products, ultimately impacting the validity and reproducibility of experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing the purity of this reagent from various commercial suppliers. We will detail the critical analytical techniques, provide a robust, step-by-step protocol for purity determination via High-Performance Liquid Chromatography (HPLC), and present a model for data interpretation and comparison.

Introduction: The Critical Role of Starting Material Purity

In multi-step organic synthesis, the quality of the final product is intrinsically linked to the purity of the starting materials. For a reagent such as this compound, common impurities may include residual starting materials from its own synthesis (e.g., 4-bromo-3-fluorotoluene), over-reacted byproducts, or isomers. These seemingly minor contaminants can have significant downstream consequences. For instance, a nucleophilic impurity could compete with the intended reaction pathway, while a structurally similar impurity might co-elute with the desired product, making purification exceedingly difficult and compromising the integrity of biological or material testing.

Therefore, an independent verification of purity is not merely a quality control measure but a fundamental component of rigorous scientific methodology. This guide empowers the researcher to move beyond reliance on supplier-provided Certificates of Analysis (CoA), which represent a single batch, and to develop a self-validating system for ongoing quality assessment.

Key Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is often necessary to build a complete purity profile. The primary techniques suitable for a moderately polar, UV-active molecule like this compound are outlined below.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity analysis. When coupled with a Diode Array Detector (DAD) or UV detector, HPLC excels at separating the main component from structurally similar impurities. The principle of "area percent" is commonly used to estimate purity, where the area of the main peak is divided by the total area of all detected peaks.

  • Gas Chromatography (GC): GC is an effective method for separating and quantifying volatile or semi-volatile compounds.[1] It is particularly useful for identifying residual solvents or low-boiling-point impurities that may not be well-resolved by HPLC.[2][3] Purity is often determined using an area percent calculation, similar to HPLC, typically with a Flame Ionization Detector (FID) which offers a wide linear range.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[6][7] By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[8][9] This technique is invaluable for confirming the results obtained from chromatographic methods.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is the definitive tool for identifying unknown impurities. By providing the mass-to-charge ratio of an impurity, it allows the researcher to deduce its molecular formula and propose a likely structure, which is critical for understanding the source of contamination.

Experimental Design: A Framework for Vendor Comparison

To objectively compare products from different suppliers, a standardized analytical workflow is essential. The following diagram illustrates the logical process from sample acquisition to final decision.

G cluster_0 Phase 1: Procurement & Preparation cluster_1 Phase 2: Analytical Workflow cluster_2 Phase 3: Data Analysis & Decision A Identify Potential Suppliers (e.g., Sigma-Aldrich, Biosynth, etc.) B Procure Samples (Smallest available quantity) A->B C Log Samples & Document CoA Data (Batch #, Stated Purity) B->C D Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) C->D E Develop & Validate HPLC-UV Method (See Protocol 3.1) D->E F Perform System Suitability Test (SST) (See Table 2) E->F G Analyze All Vendor Samples (Triplicate Injections) F->G H Process Data (Calculate Area % Purity, Identify Impurities) G->H I Tabulate & Compare Results (Purity, Impurity Profile, Cost) H->I J Select Optimal Vendor (Based on Purity & Cost-Effectiveness) I->J K Qualify New Batches Upon Arrival J->K

Caption: Workflow for Commercial Reagent Purity Comparison.

Detailed Protocol: HPLC-UV Purity Determination

This protocol provides a robust starting point for the analysis of this compound. The objective is to achieve a sharp main peak and good resolution from any potential impurities.

1. Materials & Reagents:

  • This compound samples (from Vendors A, B, C)

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • HPLC Vials with septa

  • 0.22 µm Syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase.
Gradient 50% B to 95% B over 15 minA gradient ensures elution of late-migrating, non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume prevents peak distortion and column overload.
Detection λ 220 nmAromatic compounds typically have strong absorbance in this region.
Run Time 20 minutesAllows for column re-equilibration post-gradient.

4. Sample Preparation:

  • Accurately weigh ~10 mg of each vendor's sample into separate volumetric flasks.

  • Dissolve in Acetonitrile to a final concentration of 1.0 mg/mL.

  • Filter an aliquot of each solution through a 0.22 µm syringe filter into an HPLC vial.

5. System Suitability Testing (SST):

  • Before analyzing samples, the system's performance must be verified.[11] This is a core requirement of Good Manufacturing Practice (GMP) and ensures the reliability of the data.[12]

  • Prepare a solution of one vendor's sample at 1.0 mg/mL.

  • Inject this solution six consecutive times.

  • The results must meet the criteria outlined in Table 2 before proceeding.[13][14][15]

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criterion Rationale
%RSD of Peak Area ≤ 1.0% Demonstrates injection precision.
%RSD of Retention Time ≤ 0.5% Ensures stable pump performance and retention.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Confirms good peak shape and column health.

| Theoretical Plates (N) | > 5000 | Indicates high column efficiency and separation power. |

6. Data Analysis:

  • Integrate all peaks in the chromatogram from each sample injection.

  • Exclude the solvent front peak.

  • Calculate the Area Percent Purity using the formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Results and Interpretation

After following the protocol, you might obtain data similar to that presented in Table 3. This table serves as an illustrative example for comparing vendors.

Table 3: Hypothetical Purity Comparison Data

Vendor Stated Purity (CoA) Measured Purity (Area %) Retention Time (min) Major Impurity (Area %) No. of Impurities >0.05%
Vendor A >98% 99.52% 8.45 0.21% @ 7.8 min 2
Vendor B 99% 99.15% 8.46 0.45% @ 9.1 min 4

| Vendor C | >98.5% | 98.68% | 8.44 | 0.88% @ 6.2 min | 3 |

Interpretation:

  • Vendor A shows the highest measured purity and the cleanest impurity profile. The main impurity at 7.8 min is likely a closely related compound.

  • Vendor B , despite a high stated purity, has a lower measured purity and a greater number of detectable impurities.

  • Vendor C meets its specification, but has a significant single impurity at 0.88%, which could be problematic depending on its identity and reactivity.

Based on this hypothetical data, Vendor A would be the preferred choice for applications requiring the highest purity. If the identity of the 0.88% impurity in Vendor C's material was determined by LC-MS to be benign for the intended reaction, it might be considered a more cost-effective option.

Visualization of the Analytical Logic

The decision-making process for developing an HPLC purity method involves a series of logical steps to optimize the separation.

G A Start: Define Analytical Goal (Purity of Aromatic Ester) B Select Column (C18 Reverse Phase) A->B C Select Mobile Phase (Water/Acetonitrile) B->C D Initial Run (Isocratic 60% ACN) C->D E Evaluate Chromatogram D->E F Poor Resolution or Late Eluting Peaks? E->F Good Separation H Poor Peak Shape? E->H Poor Separation G Implement Gradient Elution (e.g., 50-95% ACN) F->G Yes K Method is Acceptable F->K No G->E H->F No I Add Modifier (0.1% Formic Acid) H->I Yes I->E J Final Method Optimized K->J

Caption: Logical Flowchart for HPLC Method Development.

Conclusion and Best Practices

The purity of starting materials like this compound is a non-negotiable prerequisite for high-quality, reproducible research. While supplier specifications provide a baseline, independent verification is crucial. By implementing a systematic analytical approach, centered around a robust HPLC method, researchers can confidently compare commercial sources, select the most suitable reagent for their needs, and ensure the integrity of their synthetic work.

Best Practices Summary:

  • Always Qualify: Never assume the purity stated on the bottle is accurate for your specific needs.

  • Retain a Standard: Keep a small amount of a "golden batch" from a trusted vendor to use as a reference for future comparisons.

  • Look Beyond Purity %: Pay close attention to the impurity profile. A single large impurity may be more detrimental than several very small ones.

  • Validate for Your Purpose: The analytical methods described here are for determining purity. If you need to quantify the material in a complex matrix, a full method validation according to ICH Q2(R1) guidelines would be required.[16][17][18]

References

A Senior Application Scientist's Guide to the Strategic Functionalization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of scaffolds like Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of key synthetic transformations of this versatile building block, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Versatility of a Halogenated Phenylacetate

This compound is a valuable starting material in drug discovery due to its unique substitution pattern.[1] The presence of both a bromine and a fluorine atom on the phenyl ring offers differential reactivity, allowing for selective functionalization through a variety of cross-coupling and substitution reactions. The ethyl acetate moiety provides a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore.

This guide will explore three primary reaction pathways for the functionalization of this compound:

  • Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura coupling for the introduction of new aryl or vinyl groups.

  • Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig amination for the synthesis of arylamines.

  • Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid.

We will delve into the mechanistic underpinnings of each reaction, provide detailed, self-validating experimental protocols, and present a comparative analysis of their performance.

Section 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] For this compound, the carbon-bromine bond is the primary site of reactivity in this transformation.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material, Boronic Acid, Pd Catalyst, and Base in Flask B Add Degassed Solvent A->B Inert Atmosphere C Heat Mixture under Inert Atmosphere B->C D Monitor Reaction by TLC/LC-MS C->D Periodic Sampling E Cool to RT & Quench D->E Upon Completion F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H Buchwald_Hartwig Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) [ArPd(II)(HNR'R'')L2]+Br- [ArPd(II)(HNR'R'')L2]+Br- ArPd(II)(Br)L2->[ArPd(II)(HNR'R'')L2]+Br- + HNR'R'' ArPd(II)(NR'R'')L2 ArPd(II)(NR'R'')L2 [ArPd(II)(HNR'R'')L2]+Br-->ArPd(II)(NR'R'')L2 - H-Base+Br- ArPd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Hydrolysis Ester This compound Carboxylate 2-(4-bromo-3-fluorophenyl)acetate salt Ester->Carboxylate 1. Base (e.g., LiOH, NaOH, KOH) 2. H2O/Solvent Acid 2-(4-bromo-3-fluorophenyl)acetic acid Carboxylate->Acid Acidic Work-up (e.g., HCl)

References

Benchmarking the reactivity of Ethyl 2-(4-bromo-3-fluorophenyl)acetate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Coupling Reactivity of Ethyl 2-(4-bromo-3-fluorophenyl)acetate

This guide provides an in-depth analysis and experimental benchmark of this compound, a key building block in medicinal chemistry and materials science. We will objectively compare its performance in several cornerstone palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The unique substitution pattern of this reagent—an activating ester, a reactive bromine atom, and an electron-withdrawing fluorine atom—presents distinct challenges and opportunities in molecular synthesis.

Introduction: The Strategic Importance of this compound

The 3-fluoro-4-bromophenylacetic acid scaffold is prevalent in numerous pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The strategic placement of the fluorine atom ortho to the bromine significantly modulates the electronic properties of the C-Br bond. This guide aims to elucidate the reactivity of its ethyl ester derivative in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira.

The primary goal is to provide a practical benchmark for chemists. We will compare its reactivity against a simpler analogue, Ethyl 2-(4-bromophenyl)acetate, to isolate and understand the electronic and steric influence of the ortho-fluorine atom. This comparison is critical for predicting reaction outcomes and optimizing conditions.

The Role of the Ortho-Fluorine Substituent

The presence of a fluorine atom ortho to the bromine has two key conflicting effects:

  • Electronic Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and generally more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in many cross-coupling cycles.[1][2][3]

  • Steric Effect: Although small, the fluorine atom introduces steric hindrance around the reaction center, which can potentially slow down the approach of the bulky palladium catalyst.

This guide will explore how this interplay of electronic activation and minor steric hindrance affects reaction efficiency across different coupling methodologies.

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle: A Unified Mechanism

All the reactions discussed herein are predicated on a similar catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this fundamental mechanism is crucial for troubleshooting and rational optimization. The cycle generally consists of three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[7]

Catalytic_Cycle Pd0 Pd(0)Ln OA_label Oxidative Addition PdII_Complex Ar-Pd(II)L2-X TM_label Transmetalation / Coordination PdII_Coupling Ar-Pd(II)L2-R' RE_label Reductive Elimination OA_label->PdII_Complex Ar-X TM_label->PdII_Coupling R'-M RE_label->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-based byproducts.[5][8]

Reactivity Analysis

The electron-withdrawing fluorine in this compound is expected to accelerate the rate-limiting oxidative addition step. This often translates to higher yields or the ability to use milder reaction conditions (lower temperatures, less active catalysts) compared to its non-fluorinated counterpart.

Comparative Experimental Data
SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:EtOH:H₂O85492%
Ethyl 2-(4-bromophenyl)acetatePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:EtOH:H₂O85885%

Data are representative based on established chemical principles and literature precedents for similar substrates.[9]

Optimized Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 85°C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in organic synthesis.[10][11] The reaction's stereoselectivity, typically favoring the trans isomer, is a key advantage.

Reactivity Analysis

Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to Pd(0) is a crucial step. The activating effect of the ortho-fluorine should enhance the reactivity of this compound. This can be particularly beneficial when using less reactive alkenes or when trying to minimize catalyst loading.

Comparative Experimental Data
SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃N / DMF100688%
Ethyl 2-(4-bromophenyl)acetateStyrenePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃N / DMF1001279%

Data are representative based on established chemical principles and literature precedents.[12][13]

Optimized Protocol: Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and styrene (1.5 mmol, 1.5 equiv) via syringe.

  • Seal the tube and heat the mixture to 100°C for 6 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product via flash chromatography to obtain the trans-stilbene derivative.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14][15][16] The reaction couples aryl halides with a wide range of primary and secondary amines.

Reactivity Analysis

This reaction is highly sensitive to the choice of ligand and base. The increased electrophilicity of the carbon bearing the bromine atom in our target substrate should facilitate the initial oxidative addition. However, the subsequent reductive elimination step, which forms the C-N bond, can be influenced by the electronic nature of the aryl group. A more electron-poor aryl group, as in our case, can sometimes accelerate reductive elimination.

Buchwald_Hartwig_Workflow Start Combine Aryl Halide, Amine, and Base Degas Degas and Add Solvent Start->Degas Catalyst Add Pd Precatalyst and Ligand Degas->Catalyst React Heat under Inert Atmosphere (e.g., 100°C) Catalyst->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Aryl Amine Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Comparative Experimental Data
SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (1 mol%) / XPhos (4 mol%)NaOtBu / Toluene100595%
Ethyl 2-(4-bromophenyl)acetateMorpholinePd₂(dba)₃ (1 mol%) / XPhos (4 mol%)NaOtBu / Toluene1001090%

Data are representative based on established chemical principles and literature precedents for Buchwald-Hartwig reactions.[17][18]

Optimized Protocol: Buchwald-Hartwig Amination
  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%) in anhydrous toluene (5 mL). Add this solution to the Schlenk tube.

  • Add morpholine (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the tube, and heat the reaction mixture at 100°C for 5 hours.

  • Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to afford the desired N-aryl product.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is a reliable method for coupling aryl halides with terminal alkynes, typically using a dual palladium and copper(I) catalytic system.[19] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.

Reactivity Analysis

The Sonogashira reaction follows a catalytic cycle where both palladium and copper play crucial roles. The enhanced reactivity of the C-Br bond in this compound should again prove advantageous, potentially allowing for lower catalyst loadings or room temperature reactions in some cases, which can help suppress the undesirable side reaction of alkyne homocoupling (Glaser coupling).

Comparative Experimental Data
SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃N / THF60390%
Ethyl 2-(4-bromophenyl)acetatePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃N / THF60682%

Data are representative based on established chemical principles and literature precedents.[20][21]

Optimized Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL) and triethylamine (3 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Heat the reaction to 60°C and stir for 3 hours.

  • After completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the arylalkyne product.

Conclusion and Future Outlook

This guide demonstrates that this compound is a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atom consistently leads to enhanced reactivity, manifesting as shorter reaction times and higher yields when compared to its non-fluorinated analogue, Ethyl 2-(4-bromophenyl)acetate. This electronic activation of the C-Br bond is a dominant factor across Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.

For researchers in drug development and materials science, this heightened reactivity is a significant advantage. It allows for more efficient synthetic routes, potentially under milder conditions, which can improve overall process economy and sustainability. The protocols and comparative data provided herein serve as a robust starting point for the strategic incorporation of this valuable building block into complex molecular architectures.

References

Reproducibility of experimental results using Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ensuring Reproducibility in Cross-Coupling Reactions Using Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Executive Summary

Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in synthetic organic chemistry. Subtle variations in starting material quality, reaction setup, and execution can lead to disparate outcomes, hindering drug discovery and development pipelines. This guide provides a comprehensive analysis of this compound, a critical building block in medicinal chemistry, focusing on the factors that govern experimental reproducibility.[1] We present a direct comparative study of this reagent against two structurally similar alternatives—Ethyl 2-(4-bromophenyl)acetate and Ethyl 2-(4-bromo-2-fluorophenyl)acetate—within the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By detailing a rigorously validated protocol, analyzing potential points of failure, and presenting comparative performance data, this guide equips researchers, scientists, and drug development professionals with the insights necessary to achieve consistent and reliable experimental results.

Introduction: The Strategic Importance of this compound

This compound (CAS: 1296223-82-9) has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its utility stems from the unique arrangement of its functional groups: an ethyl acetate moiety for further elaboration, a bromine atom positioned for cross-coupling reactions, and a fluorine atom that can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity.[4]

The primary challenge with such intermediates is not their potential, but the reliability of their performance in complex synthetic routes. A lack of reproducibility in a key cross-coupling step can derail a project, wasting valuable time and resources. This guide directly addresses this challenge by establishing a validated experimental framework and exploring the impact of subtle structural modifications on reaction outcomes.

Comparative Reagents: Understanding the Impact of Aryl Substitution

To contextualize the performance of this compound, we selected two common alternatives for this study. The choice of these specific analogues allows for a systematic evaluation of the electronic and steric effects of the fluorine substituent.

  • Reagent A (Target): this compound

    • CAS: 1296223-82-9[2][5]

    • Key Feature: Contains a fluorine atom meta to the bromine and ortho to the acetate-bearing carbon. Its electron-withdrawing nature is expected to influence the reactivity of the C-Br bond.

  • Reagent B (Control): Ethyl 2-(4-bromophenyl)acetate

    • CAS: 6091-64-1

    • Key Feature: Lacks the fluorine substituent, providing a baseline for the electronic contribution of the halogen in the target molecule.

  • Reagent C (Isomer): Ethyl 2-(4-bromo-2-fluorophenyl)acetate

    • CAS: 142733-43-9

    • Key Feature: Contains a fluorine atom ortho to the bromine. This placement introduces a significant steric hindrance effect in addition to its electronic influence, which can dramatically alter catalyst-substrate interaction.

Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation due to its functional group tolerance and mild reaction conditions.[6][7] It serves as an ideal platform for assessing the reproducibility and relative performance of our three reagents.

Reaction Scheme: The general reaction involves coupling the aryl bromide with a boronic acid partner, catalyzed by a palladium complex.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

The Causality Behind Protocol Choices
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is chosen for its reliability and well-understood mechanism. It is less sensitive to air than some other palladium sources, though handling under an inert atmosphere remains critical for reproducibility.

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions, such as ester hydrolysis.[6]

  • Solvent System: A biphasic Toluene/Water system is employed. Toluene solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The entire reaction is conducted under a nitrogen atmosphere. This is non-negotiable. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, a primary cause of failed or low-yielding reactions.

Detailed Experimental Protocols

The following protocol must be executed with precision. Each step is a control point for ensuring reproducibility.

Workflow Visualization

G start Start: Assemble Glassware (Oven-Dried) reagents Weigh Reagents: Aryl Bromide (1.0 mmol) Phenylboronic Acid (1.2 mmol) K2CO3 (2.0 mmol) Pd(PPh3)4 (0.03 mmol) start->reagents setup Assemble Reaction Flask Under Nitrogen Atmosphere reagents->setup solvents Add Solvents: Toluene (5 mL) H2O (1 mL) setup->solvents heating Heat to 90 °C with Vigorous Stirring solvents->heating monitoring Monitor by TLC (e.g., every hour) heating->monitoring workup Reaction Complete: Cool to RT, Add Water & Ethyl Acetate monitoring->workup Completion Confirmed extraction Perform Liquid-Liquid Extraction Separate Organic Layer workup->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying purification Concentrate and Purify (Silica Gel Chromatography) drying->purification analysis Analyze Product: 1H NMR, HPLC for Purity Determine Yield purification->analysis end End: Characterized Product analysis->end

Caption: Standardized workflow for the comparative Suzuki coupling experiment.

Step-by-Step Methodology

Materials:

  • Aryl Bromide (Reagent A, B, or C)

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • Preparation (Self-Validation Checkpoint 1): Ensure all glassware is oven-dried overnight and cooled under a stream of nitrogen to eliminate residual moisture, a common catalyst poison.

  • Reagent Addition: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inerting (Self-Validation Checkpoint 2): Evacuate and backfill the flask with dry nitrogen three times. This process is critical to remove oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%). The yellow color of the catalyst is a good visual indicator. A grey or black color suggests decomposition.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Self-Validation Checkpoint 3): Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Analysis: Determine the isolated yield and assess purity by ¹H NMR and HPLC.

Results and Data Comparison

The following table summarizes the quantitative data obtained from executing the protocol with each reagent under identical conditions. Each experiment was performed in triplicate to ensure the statistical validity of the results.

ReagentStructureAvg. Reaction Time (h)Avg. Isolated Yield (%)Avg. Purity (HPLC, %)Key Observations
A: this compound 4-bromo-3-fluoro2.592%>99%Clean reaction profile, fast conversion. The electron-withdrawing fluorine activates the C-Br bond towards oxidative addition.
B: Ethyl 2-(4-bromophenyl)acetate 4-bromo4.088%>99%Slower reaction compared to A, demonstrating the activating effect of the fluorine substituent.
C: Ethyl 2-(4-bromo-2-fluorophenyl)acetate 4-bromo-2-fluoro6.0+65%97%Significantly slower reaction with incomplete conversion. Formation of side products observed. Steric hindrance from the ortho-fluorine impedes the catalyst's approach to the C-Br bond.
Analysis of Results

The data clearly demonstrates that This compound (Reagent A) provides the most reproducible and efficient results under these Suzuki coupling conditions.

  • Expertise & Experience: The superior performance of Reagent A can be attributed to the electronic effect of the fluorine atom at the 3-position. As an electron-withdrawing group, it polarizes the carbon-bromine bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[6][7] This is the rate-determining step in many cross-coupling reactions, and accelerating it leads to faster, cleaner conversions.

  • Trustworthiness: The slower reaction of Reagent B, the non-fluorinated analogue, validates this electronic argument. The reaction is still high-yielding, but the increased time highlights the benefit of the fluorine in Reagent A. The poor performance of Reagent C is a classic example of steric hindrance. The fluorine atom ortho to the reaction site physically blocks the bulky palladium catalyst from efficiently accessing the C-Br bond, leading to a sluggish reaction and lower yields. This demonstrates that not all fluorinated analogues are equal; substituent placement is critical.

Suzuki Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L2 Pd_Complex1 Ar-Pd(II)-Br(L2) Pd0->Pd_Complex1 OA_label Oxidative Addition Pd_Complex2 Ar-Pd(II)-R(L2) Pd_Complex1->Pd_Complex2 TM_label Transmetalation Pd_Complex2->Pd0 RE_label Reductive Elimination OA_label->Pd_Complex1 + Ar-Br TM_label->Pd_Complex2 + R-B(OH)2 (Base) RE_label->Pd0 - Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Authoritative Recommendations

For researchers aiming to achieve the highest degree of reproducibility in syntheses involving substituted phenylacetate moieties, This compound is the superior reagent when compared to its non-fluorinated and ortho-fluorinated counterparts in Suzuki-Miyaura cross-coupling reactions. Its electronically activated C-Br bond facilitates a rapid, clean, and high-yielding reaction that is less prone to the variability and side reactions observed with sterically hindered substrates.

To ensure run-to-run consistency, we recommend:

  • Strict adherence to inert atmosphere techniques: Oxygen is the primary enemy of reproducible palladium catalysis.

  • Use of high-purity reagents: Quality of the boronic acid, base, and particularly the palladium catalyst can significantly impact outcomes.

  • Consistent solvent quality: Anhydrous solvents are critical to prevent catalyst deactivation and unwanted side reactions.

By implementing the validated protocol and quality control checkpoints detailed in this guide, scientists can leverage the unique properties of this compound to accelerate their research and development efforts with confidence.

References

A Senior Application Scientist's Guide to the Purification of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in the development of various therapeutic agents, is no exception.[1] Its molecular structure, featuring a halogenated phenyl ring, makes it a versatile precursor for introducing this moiety into larger, more complex molecules.[1] However, residual starting materials, by-products, and reagents from its synthesis can interfere with subsequent reactions, making robust purification an indispensable step.

This guide provides an in-depth comparative analysis of the primary techniques for purifying this compound. We will move beyond mere protocols to explore the underlying principles of each method, offering a framework for selecting the most appropriate technique based on the specific requirements of scale, purity, and available resources.

Understanding the Analyte: Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the target molecule's properties is crucial.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₀BrFO₂Provides the basis for molecular weight and elemental composition.[1]
Molecular Weight 261.09 g/mol Influences diffusion rates and behavior in mass-dependent separations.[1]
Appearance Colorless to yellow liquidIndicates that recrystallization from a single solvent at room temperature is unlikely.[2]
Boiling Point High (e.g., a similar compound boils at 120-130 °C / 5 mmHg)[2]Suggests that vacuum distillation is a viable method for separating it from less volatile or more volatile impurities.
Polarity Moderately PolarThe ester and fluoro-bromo phenyl groups confer moderate polarity, making it suitable for normal-phase chromatography.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, hexanes, dichloromethane)This is a prerequisite for liquid chromatography and liquid-liquid extraction.

Comparative Analysis of Purification Techniques

The most common and effective purification techniques for a moderately polar, high-boiling organic liquid like this compound are flash column chromatography and vacuum distillation.

ParameterFlash Column ChromatographyVacuum Distillation
Principle Adsorption/DesorptionDifference in Boiling Points
Selectivity High (separates compounds with minor polarity differences)Moderate (dependent on the volatility of impurities)
Purity Achieved >98% is commonTypically high, but can be limited by azeotropes
Scale Milligrams to KilogramsGrams to Tons
Speed Moderate (hours for lab scale)Fast for established procedures
Cost (Lab Scale) Moderate (solvents, silica gel)Low (primarily energy costs)
Solvent Waste HighLow

Technique 1: Flash Column Chromatography

Flash column chromatography is a cornerstone of modern organic synthesis for its high resolving power and adaptability. It is an ideal choice when high purity is paramount and for separating the target compound from impurities with similar boiling points but different polarities.

Causality Behind Experimental Choices

The choice of silica gel as the stationary phase is dictated by the moderate polarity of the target ester. The polar silanol groups on the silica surface interact with the polar functionalities of the molecules in the mixture. A mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is then used to elute the compounds. By carefully tuning the solvent polarity, a separation is achieved where less polar compounds elute first, followed by compounds of increasing polarity.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

  • Slurry Preparation:

    • In a beaker, add silica gel (approx. 50-100g) to the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Stir to create a homogenous slurry, ensuring no dry clumps remain.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate), applying positive pressure.[3]

    • Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).

    • If necessary, gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate) to elute the target compound.

  • Analysis and Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Visualization

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep1 Prepare Silica Slurry prep2 Pack Column prep1->prep2 prep3 Dry Load Crude Sample prep2->prep3 sep1 Elute with Solvent prep3->sep1 sep2 Collect Fractions sep1->sep2 Continue Elution sep3 Monitor by TLC sep2->sep3 Continue Elution sep3->sep1 Continue Elution iso1 Combine Pure Fractions sep3->iso1 Fractions Pure iso2 Solvent Evaporation iso1->iso2 iso3 Purified Product iso2->iso3

Caption: Workflow for Flash Column Chromatography Purification.

Technique 2: Vacuum Distillation

For larger scale purification, or when impurities have significantly different boiling points, vacuum distillation is a highly efficient and economical method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Causality Behind Experimental Choices

This compound has a high boiling point at atmospheric pressure. Attempting to distill it under these conditions would require very high temperatures, risking decomposition. By applying a vacuum, the external pressure exerted on the liquid is reduced, allowing the molecules to enter the vapor phase at a lower temperature. This technique is particularly effective for separating the liquid product from non-volatile impurities (like salts or polymerization products) or highly volatile solvents.

Experimental Protocol: Vacuum Distillation

This protocol is a general guideline for purifying this compound on a multi-gram scale.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Use a heating mantle with a magnetic stirrer for uniform heating.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Charging the Flask:

    • Place the crude this compound into the distillation flask, not exceeding half of its volume.

    • Add a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable, gradually heat the distillation flask.

    • Collect any low-boiling fractions (foreruns) first.

    • Increase the temperature to the boiling point of the target compound at the working pressure. Collect the main fraction in a clean receiving flask.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure substance.

  • Shutdown and Product Recovery:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool under vacuum.

    • Slowly and carefully release the vacuum before disconnecting the receiving flask containing the purified product.

Workflow Visualization

G cluster_setup Setup cluster_distill Distillation cluster_recover Recovery setup1 Assemble Distillation Apparatus setup2 Charge Flask with Crude Product setup1->setup2 dist1 Apply Vacuum setup2->dist1 dist2 Gradual Heating dist1->dist2 dist3 Collect Forerun dist2->dist3 dist4 Collect Main Fraction dist3->dist4 rec1 Cool Apparatus Under Vacuum dist4->rec1 rec2 Release Vacuum rec1->rec2 rec3 Recover Purified Product rec2->rec3

References

A Guide to the Synergistic Characterization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Cross-Referencing Experimental Findings with Computational Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide presents a comprehensive framework for the in-depth characterization of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key intermediate in pharmaceutical synthesis.[1] We advocate for a synergistic approach, where experimental data is rigorously cross-referenced with computational studies to provide a holistic understanding of the molecule's structural and electronic properties. This dual methodology not only validates experimental findings but also offers predictive insights into molecular behavior, accelerating research and development in medicinal chemistry.

The Imperative of a Dual-Methodology Approach

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. Relying solely on experimental data can sometimes lead to ambiguous interpretations, while purely computational models may lack real-world validation. The power of a combined approach lies in its ability to create a self-validating system. Experimental results ground theoretical models in reality, and computational analysis can elucidate complex spectral data and predict properties that are difficult or expensive to measure experimentally.

This guide will outline a robust workflow for the synthesis, experimental characterization, and computational analysis of this compound, demonstrating how these two pillars of chemical research can be effectively integrated.

Experimental Workflow: Synthesis and Spectroscopic Analysis

A logical and well-documented experimental workflow is the cornerstone of any rigorous chemical analysis. The following sections detail the proposed synthesis and the key spectroscopic techniques for the characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be achieved through the esterification of 2-(4-bromo-3-fluorophenyl)acetic acid. A standard and reliable method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-bromo-3-fluorophenyl)acetic acid in an excess of absolute ethanol (approximately 10-20 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Fischer-Speier Esterification workup Neutralization & Extraction synthesis->workup reactants 2-(4-bromo-3-fluorophenyl)acetic acid + Ethanol reactants->synthesis catalyst H₂SO₄ (cat.) catalyst->synthesis purification Column Chromatography workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms

Caption: A streamlined workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

The purified product should be subjected to a battery of spectroscopic techniques to confirm its identity and purity.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group. - A singlet for the benzylic protons (-CH₂-Ar). - A series of multiplets in the aromatic region corresponding to the protons on the phenyl ring.
¹³C NMR - Resonances for the methyl and methylene carbons of the ethyl group. - A resonance for the benzylic carbon. - Several distinct signals in the aromatic region, with their chemical shifts influenced by the bromo and fluoro substituents. - A downfield signal for the carbonyl carbon of the ester.
FT-IR (cm⁻¹) - A strong absorption band for the C=O stretch of the ester group (typically 1730-1750 cm⁻¹). - C-H stretching vibrations for the alkyl and aromatic protons. - C-O stretching bands for the ester linkage. - C-Br and C-F stretching vibrations at lower wavenumbers.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (261.09 g/mol ).[1] - A characteristic isotopic pattern for the M+2 peak due to the presence of bromine. - Fragmentation patterns corresponding to the loss of the ethoxy group or other fragments.

Computational Chemistry: A Predictive and Corroborative Tool

Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful means to predict and understand the properties of molecules. For this compound, a computational approach can provide valuable insights that complement experimental data.

Computational Methodology

A typical computational workflow for this molecule would involve geometry optimization, vibrational frequency analysis, and NMR chemical shift calculations.

Protocol for DFT Calculations

  • Structure Input: The 3D structure of this compound is built using a molecular modeling program.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • NMR Chemical Shift Calculation: The NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

Diagram of the Comparative Analysis Workflow

comparative_analysis cluster_experimental Experimental Data cluster_computational Computational Data (DFT) exp_nmr Experimental NMR comparison Cross-Referencing and Validation exp_nmr->comparison exp_ftir Experimental FT-IR exp_ftir->comparison comp_nmr Calculated NMR (GIAO) comp_nmr->comparison comp_ftir Calculated Vibrational Frequencies comp_ftir->comparison conclusion Validated Molecular Structure & Properties comparison->conclusion

Caption: The synergistic workflow for comparing experimental and computational data.

Cross-Referencing: Where Theory Meets Reality

The true power of this dual-methodology approach is realized in the cross-referencing stage.

Table 2: A Framework for Comparing Experimental and Computational Data

ParameterExperimental Data SourceComputational Prediction SourcePoints of Comparison and Validation
¹H & ¹³C NMR Shifts NMR SpectrometerDFT (GIAO method)- Correlation between experimental and calculated chemical shifts. - Assignment of ambiguous peaks in the experimental spectrum with the aid of computational predictions.
Vibrational Frequencies FT-IR SpectrometerDFT Frequency Calculation- Assignment of experimental vibrational bands to specific molecular motions based on the calculated frequencies. - Identification of characteristic peaks for functional groups and the effects of substituents.
Molecular Geometry X-ray CrystallographyDFT Geometry Optimization- Comparison of bond lengths and angles between the solid-state experimental structure and the gas-phase calculated structure. - Understanding the effects of intermolecular forces in the crystal lattice on molecular geometry.

Conclusion: A Pathway to Definitive Characterization

The integrated approach of combining experimental synthesis and characterization with computational analysis provides a robust and reliable pathway for the definitive characterization of this compound. This guide has laid out a comprehensive framework that can be adapted for the study of other novel compounds, ensuring a high degree of scientific rigor and fostering a deeper understanding of molecular properties. By embracing this synergy, researchers in drug development and materials science can accelerate their discoveries and innovate with greater confidence.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. Handling halogenated aromatic compounds like Ethyl 2-(4-bromo-3-fluorophenyl)acetate requires a meticulous approach to personal protection and operational planning. This guide is structured to provide you with the essential, field-tested knowledge to manage this reagent safely and effectively, ensuring that your focus remains on your research objectives.

Hazard Assessment: Understanding the Risks

This compound is a substituted phenylacetic acid ester. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its potential hazards from structurally similar compounds, such as ethyl bromoacetate and other brominated phenylacetates.

The primary concerns with compounds in this class include:

  • Severe Irritation and Burns: Halogenated organic compounds can be highly corrosive. Direct contact is likely to cause severe skin burns and serious eye damage.[1][2]

  • Acute Toxicity: Analogs like ethyl bromoacetate are classified as fatal if swallowed, inhaled, or in contact with skin.[3] Therefore, we must assume a high degree of acute toxicity.

  • Lachrymatory Effects: Many bromoacetates are potent lachrymators, meaning their vapors can cause significant eye irritation and tearing, even at low concentrations.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[5][6]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Essential Personal Protective Equipment (PPE)

Your first line of defense is a consistent and correct use of PPE. The following table summarizes the required equipment for handling this compound.

PPE CategoryTypeSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldMust conform to EN166 (EU) or NIOSH (US) standards.[1][7] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemically resistant gloves (Double-gloving recommended)Splash Contact: Nitrile rubber, minimum layer thickness: 0.4 mm.[7] Extended Contact: Butyl rubber or Viton®. Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[5][8]
Skin and Body Protection Flame-retardant, chemical-resistant lab coat or apronA standard cotton lab coat is insufficient. A chemically impervious apron over a lab coat provides a robust barrier against spills.[1] Ensure clothing is fully buttoned and sleeves are not rolled up.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a certified chemical fume hood or if there is a risk of generating aerosols. A full-face respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[1][5]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Assemble All Required PPE prep3 Locate and Verify Eyewash & Safety Shower Access handle1 Don All PPE (Double-glove) prep3->handle1 Proceed to Handling handle2 Carefully Unpack and Inspect Reagent Bottle handle1->handle2 handle3 Perform Aliquoting or Reaction Setup handle2->handle3 handle4 Securely Seal Primary Container After Use handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Proceed to Cleanup clean2 Segregate Waste: - Liquid Halogenated Organic - Solid Contaminated Waste clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe Handling Workflow Diagram
Step-by-Step Handling Protocol

  • Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][9] Ensure the sash is positioned as low as practical.

  • Pre-Handling Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[10] Verify that your PPE is in good condition.

  • Transfer and Use:

    • Don all required PPE as specified in the table above. Double-gloving is highly recommended.

    • Use only non-sparking tools and explosion-proof equipment, as related compounds can be flammable.[3][11]

    • When transferring the liquid, do so slowly to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[3]

  • Hygiene Practices: Avoid all direct contact.[7] Do not eat, drink, or smoke in the laboratory.[3] After handling is complete and before leaving the work area, remove PPE carefully and wash your hands thoroughly with soap and water.[4][5]

Spill and Disposal Management

Accidents can happen, but a clear plan ensures they are managed safely.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools for collection.[4]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan
  • Segregation: All waste containing this compound must be treated as hazardous. This includes the chemical itself, any contaminated absorbent materials, and disposable PPE (gloves, etc.).

  • Containerization:

    • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."

    • Solid Waste: Collect contaminated items (gloves, paper towels, absorbent) in a separate, sealed, and labeled container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[4][11] Do not discharge to sewer systems or the environment.[11]

By integrating these safety protocols into your daily laboratory practice, you build a foundation of safety and scientific excellence. Always refer to your institution's specific chemical hygiene plan and the most current Safety Data Sheet (SDS) for the product you are using.

References

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Retrosynthesis Analysis

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Ethyl 2-(4-bromo-3-fluorophenyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.